5-methyl-1,3-oxazole-4-carboxylic Acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methyl-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO3/c1-3-4(5(7)8)6-2-9-3/h2H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIACATCUODRSLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CO1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50463242 | |
| Record name | 5-methyl-1,3-oxazole-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50463242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103879-58-9 | |
| Record name | 5-methyl-1,3-oxazole-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50463242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-METHYL-1,3-OXAZOLE-4-CARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-methyl-1,3-oxazole-4-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to 5-methyl-1,3-oxazole-4-carboxylic acid, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. The oxazole moiety is a key structural motif in numerous biologically active molecules and functional materials. This document details a reliable and efficient synthetic route, commencing from readily available starting materials. The causality behind experimental choices, detailed step-by-step protocols, and in-depth mechanistic insights are provided to ensure scientific integrity and reproducibility.
Introduction: The Significance of the Oxazole Core
The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with diverse pharmacological activities. Its unique electronic and steric properties allow it to act as a versatile bioisostere for amide and ester functionalities, often leading to improved metabolic stability and pharmacokinetic profiles. This compound, in particular, serves as a valuable building block for the synthesis of more complex molecules, including potential therapeutic agents and advanced materials. This guide will focus on a robust and well-established synthetic strategy, empowering researchers to confidently produce this key intermediate.
Strategic Approach: A Multi-Step Synthesis from Ethyl Acetoacetate
The most practical and scalable synthesis of this compound involves a three-step sequence starting from the common laboratory reagent, ethyl acetoacetate. This strategy is predicated on the initial formation of a key intermediate, ethyl 2-formamidoacetoacetate, followed by a cyclodehydration reaction to construct the oxazole ring, and culminating in the hydrolysis of the ester to yield the desired carboxylic acid.
This approach is favored due to the low cost and availability of the starting materials, as well as the generally high yields and straightforward nature of the individual transformations. Each step will be discussed in detail, including the underlying chemical principles and critical experimental parameters.
Diagram of the Overall Synthetic Workflow
Caption: Overall synthetic route to this compound.
Detailed Synthetic Protocols and Mechanistic Discussion
Step 1: Synthesis of Ethyl 2-formamidoacetoacetate
The initial phase of the synthesis involves the conversion of ethyl acetoacetate to ethyl 2-formamidoacetoacetate. This transformation is typically achieved through a two-step process: oximation followed by reduction and subsequent formylation. A more direct approach involves the reaction of ethyl 2-chloroacetoacetate with formamide.
Protocol 1: Synthesis of Ethyl 2-chloroacetoacetate
Ethyl 2-chloroacetoacetate is a key precursor that can be prepared from ethyl acetoacetate by chlorination.
-
Reaction:
-
Ethyl acetoacetate is reacted with sulfuryl chloride, often without a solvent, to yield ethyl 2-chloroacetoacetate.[1]
-
-
Experimental Procedure:
-
To a reactor charged with ethyl acetoacetate, cool the vessel to a temperature between -5 and 10 °C.[1]
-
Slowly add sulfuryl chloride dropwise while maintaining the temperature.[1]
-
After the addition is complete, allow the mixture to warm to 20-25 °C and stir for approximately 4 hours.[1]
-
Slowly reduce the pressure to remove any residual acidic gases, which can be neutralized by passing through a sodium hydroxide solution.[1]
-
The crude ethyl 2-chloroacetoacetate is then purified by vacuum distillation.[1]
-
Protocol 2: Synthesis of Ethyl 2-formamidoacetoacetate
-
Reaction:
-
Ethyl 2-chloroacetoacetate is reacted with formamide to introduce the formamido group. This is a nucleophilic substitution reaction where the nitrogen of formamide displaces the chloride.
-
-
Experimental Procedure:
-
In a round-bottom flask, combine ethyl 2-chloroacetoacetate and an excess of formamide.
-
Heat the mixture, typically at a temperature of 100-120 °C, for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled and poured into water to precipitate the product.
-
The crude ethyl 2-formamidoacetoacetate is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.
-
Step 2: Cyclodehydration to Ethyl 5-methyl-1,3-oxazole-4-carboxylate
This crucial step involves the formation of the oxazole ring through an intramolecular cyclization and dehydration of ethyl 2-formamidoacetoacetate. This is a classic example of the Robinson-Gabriel synthesis of oxazoles.[2]
-
Mechanism:
-
The reaction is acid-catalyzed. The carbonyl group of the acetoacetate moiety is protonated, making it more electrophilic.
-
The oxygen atom of the formamido group then attacks the activated carbonyl carbon in an intramolecular fashion, forming a five-membered ring intermediate.
-
Subsequent dehydration of this intermediate, driven by the formation of the stable aromatic oxazole ring, yields the desired product.
-
Diagram of the Cyclodehydration Mechanism
Caption: Mechanism of the Robinson-Gabriel cyclodehydration.
-
Experimental Procedure:
-
To a flask containing ethyl 2-formamidoacetoacetate, add a dehydrating agent such as concentrated sulfuric acid or polyphosphoric acid.
-
The mixture is typically heated to facilitate the cyclization and dehydration. The reaction temperature and time are critical parameters and should be carefully controlled to maximize the yield and minimize side reactions.
-
After the reaction is complete, the mixture is carefully poured onto crushed ice to quench the reaction and precipitate the product.
-
The crude ethyl 5-methyl-1,3-oxazole-4-carboxylate is collected by filtration, washed with water until neutral, and then dried.
-
Purification is generally achieved by recrystallization from a suitable solvent like ethanol.
-
Step 3: Hydrolysis to this compound
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis is often preferred as it is an irreversible process, leading to higher yields.[3]
-
Reaction:
-
The ester is treated with an aqueous solution of a strong base, such as sodium hydroxide, followed by acidification.
-
-
Experimental Procedure (Base-Catalyzed Hydrolysis):
-
Dissolve ethyl 5-methyl-1,3-oxazole-4-carboxylate in a suitable solvent, such as ethanol.
-
Add an aqueous solution of sodium hydroxide.
-
The mixture is heated under reflux for a period of time to ensure complete hydrolysis. The progress of the reaction can be monitored by TLC.
-
After completion, the reaction mixture is cooled, and the ethanol is removed under reduced pressure.
-
The remaining aqueous solution is cooled in an ice bath and acidified with a mineral acid, such as hydrochloric acid, to a pH of approximately 2-3.
-
The precipitated this compound is collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization.
-
An alternative is acid-catalyzed hydrolysis, for instance using a 60% aqueous sulfuric acid solution, which has been shown to be effective for similar substrates.[4]
Quantitative Data Summary
| Step | Starting Material | Product | Key Reagents | Typical Yield |
| 1a | Ethyl acetoacetate | Ethyl 2-chloroacetoacetate | Sulfuryl chloride | High |
| 1b | Ethyl 2-chloroacetoacetate | Ethyl 2-formamidoacetoacetate | Formamide | Moderate to Good |
| 2 | Ethyl 2-formamidoacetoacetate | Ethyl 5-methyl-1,3-oxazole-4-carboxylate | H₂SO₄ or PPA | Good |
| 3 | Ethyl 5-methyl-1,3-oxazole-4-carboxylate | This compound | NaOH, then HCl | High |
Characterization Data
The structural confirmation of the final product and key intermediates is crucial. The following are expected spectroscopic data for this compound.
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¹H NMR: The spectrum is expected to show a singlet for the methyl group protons, a singlet for the oxazole ring proton, and a broad singlet for the carboxylic acid proton. The chemical shifts will be dependent on the solvent used.
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¹³C NMR: The spectrum should display signals for the methyl carbon, the quaternary and methine carbons of the oxazole ring, and the carbonyl carbon of the carboxylic acid.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (127.10 g/mol ).[5]
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Infrared (IR) Spectroscopy: Characteristic absorption bands for the carboxylic acid O-H and C=O stretching, as well as C=N and C-O stretching of the oxazole ring, are expected.
Conclusion
This technical guide has outlined a detailed and reliable synthetic route for the preparation of this compound. By providing a thorough explanation of the chemical principles, step-by-step protocols, and mechanistic insights, this document serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. The described methodology, starting from readily available and inexpensive materials, offers an efficient and scalable approach to this important heterocyclic building block.
References
- 1. CN105061210A - Preparation method for ethyl 2-chloroacetoacetate - Google Patents [patents.google.com]
- 2. CN102786489A - Preparation method of 5-methyl isoxazole-4-ethyl formate - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
biological activity of 5-methyl-1,3-oxazole-4-carboxylic acid
An In-depth Technical Guide to the Biological Activity of 5-methyl-1,3-oxazole-4-carboxylic Acid and its Derivatives
Introduction: The Oxazole Scaffold in Medicinal Chemistry
The 1,3-oxazole is a five-membered heterocyclic ring containing one nitrogen and one oxygen atom. This scaffold is considered a "privileged structure" in medicinal chemistry, frequently appearing as a core component in a multitude of pharmacologically active compounds.[1][2] Oxazole derivatives exhibit a vast range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties.[1][3] The substitution pattern on the oxazole ring plays a pivotal role in defining its specific biological function and target interaction.[1]
This guide focuses on the . Due to the limited volume of publicly available research on this specific molecule, this document will synthesize data from closely related analogues, particularly 5-substituted-1,3-oxazole-4-carboxylates, to provide a comprehensive overview of its potential therapeutic applications. We will explore the established anticancer activities of its sulfonyl derivatives, and delve into the potential for anti-inflammatory and antimicrobial applications based on the broader class of oxazole compounds. The insights and protocols herein are designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to investigate this promising chemical entity.
Part 1: Anticancer Activity - Insights from 5-Sulfonyl-1,3-Oxazole-4-Carboxylate Analogues
The most potent and well-documented biological activity for the 1,3-oxazole-4-carboxylate core comes from studies on derivatives where the 5-position is substituted with a sulfonyl group. This chemical modification has yielded compounds with significant and broad-spectrum anticancer activity, providing a compelling starting point for evaluating the potential of this compound.[4][5]
Mechanism of Action: A Multi-Target Hypothesis
While the precise mechanism for the 5-methyl variant is unconfirmed, molecular docking studies performed on the highly active analogue, methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate, suggest potential interactions with key proteins involved in cell division and proliferation.[4][5] The proposed mechanisms include:
-
Tubulin Polymerization Inhibition: The compound is hypothesized to bind to the colchicine binding site of tubulin. This interaction disrupts the dynamic assembly and disassembly of microtubules, which are essential for forming the mitotic spindle during cell division. The ultimate result is cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis.[4]
-
Cyclin-Dependent Kinase 2 (CDK2) Inhibition: Docking studies also indicate a potential binding interaction with the ATP-binding site of CDK2.[5] CDK2 is a critical enzyme that drives the cell cycle from the G1 to the S phase. Its inhibition would halt cell cycle progression and prevent cancer cell replication.
It is plausible that the anticancer effect of this oxazole scaffold is not due to a single target but a combination of interactions with multiple pathways that govern cell proliferation and survival.
Caption: Hypothesized anticancer mechanisms of 5-substituted-1,3-oxazole-4-carboxylates.
Quantitative Data: In Vitro Cytotoxicity
The National Cancer Institute (NCI) conducted a comprehensive 60-cell line screen on methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate. The compound demonstrated a potent and broad range of cytotoxic activity.[4][5] The table below summarizes its efficacy metrics.
| Parameter | Average Value (mol/L) | Interpretation |
| GI₅₀ | 5.37 x 10⁻⁶ | Concentration causing 50% growth inhibition. |
| TGI | 1.29 x 10⁻⁵ | Concentration causing total growth inhibition (cytostatic effect). |
| LC₅₀ | 3.60 x 10⁻⁵ | Concentration causing a net 50% cell death (cytocidal effect). |
Table 1: NCI-60 five-dose screening parameters for methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate.[5]
The compound showed particular sensitivity in leukemia and non-small cell lung cancer cell lines.[4] This data strongly supports the rationale for screening this compound against a similar panel of cancer cell lines.
Experimental Protocol: Sulforhodamine B (SRB) Cell Viability Assay
This protocol outlines a standard procedure for assessing the in vitro anticancer activity of a test compound, mirroring the methodology of the NCI-60 screen.
Causality: The SRB assay is chosen for its reliability, sensitivity, and basis in measuring cellular protein content, which provides a stable endpoint for estimating cell number.
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Cell Culture: Plate cells from a chosen cancer cell line (e.g., NCI-H522 lung cancer) in 96-well microtiter plates at the optimal plating density (5,000-20,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂, to allow for cell attachment.
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Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in complete culture medium to achieve final concentrations ranging from 10⁻⁴ M to 10⁻⁸ M.
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Treatment: Add 100 µL of the diluted compound solutions to the appropriate wells. Include wells with medium and DMSO only (vehicle control) and untreated wells.
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Incubation: Incubate the plates for 48 hours under standard cell culture conditions.
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Cell Fixation: Discard the supernatant. Gently add 150 µL of cold 10% Trichloroacetic Acid (TCA) to each well to fix the cells. Incubate at 4°C for 1 hour.
-
Expertise Insight: TCA fixation is critical as it precipitates total cellular protein, to which the SRB dye will bind stoichiometrically.
-
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium components. Allow plates to air dry completely.
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Staining: Add 70 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well. Stain for 15-30 minutes at room temperature.
-
Wash and Dry: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow plates to air dry.
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Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Place on a shaker for 10 minutes.
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Data Acquisition: Read the optical density (OD) at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage growth inhibition using the formula: [(OD_control - OD_test) / OD_control] x 100. Plot the results to determine the GI₅₀ value.
Caption: Experimental workflow for the Sulforhodamine B (SRB) cell viability assay.
Part 2: Potential Anti-inflammatory Activity
The oxazole scaffold is a common feature in compounds designed to target inflammatory pathways.[6] While direct evidence for this compound is pending, the structural similarity to known anti-inflammatory agents provides a strong rationale for investigation. For instance, the isomeric compound 5-methylisoxazole-4-carboxylic acid is a key intermediate in the synthesis of Leflunomide, an immunomodulatory drug used to treat rheumatoid arthritis.[7]
Potential Molecular Targets
Many oxazole derivatives exert their anti-inflammatory effects by inhibiting key enzymes in the inflammatory cascade.[2][6] Two high-potential targets for this compound include:
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Cyclooxygenase-2 (COX-2): This enzyme is induced at sites of inflammation and is responsible for converting arachidonic acid into prostaglandins, which are potent mediators of pain, fever, and swelling.[6] Selective COX-2 inhibition is a hallmark of modern nonsteroidal anti-inflammatory drugs (NSAIDs).
-
Phosphodiesterase 4 (PDE4): PDE4 is an enzyme that degrades cyclic AMP (cAMP) in immune and inflammatory cells. Inhibiting PDE4 increases cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines like TNF-α and interleukins.[2]
Caption: Simplified COX-2 inflammatory pathway and the site of inhibition.
Experimental Protocol: In Vitro COX-2 Inhibition Assay (Colorimetric)
This protocol describes a method to determine the ability of a test compound to inhibit the peroxidase activity of human recombinant COX-2.
Trustworthiness: This self-validating system includes a known inhibitor (e.g., Celecoxib) as a positive control and a vehicle control to establish baseline enzyme activity, ensuring the reliability of the results.
-
Reagent Preparation: Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), Heme cofactor, human recombinant COX-2 enzyme, and a colorimetric substrate like N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).
-
Compound Dilution: Prepare a dilution series of this compound and a reference COX-2 inhibitor (e.g., Celecoxib) in DMSO.
-
Reaction Setup: In a 96-well plate, add in the following order:
-
90 µL of assay buffer.
-
10 µL of Heme.
-
10 µL of COX-2 enzyme solution.
-
10 µL of the diluted test compound or control.
-
-
Pre-incubation: Gently mix and incubate the plate for 15 minutes at 25°C to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 20 µL of Arachidonic Acid (substrate) to all wells to initiate the reaction.
-
Develop Color: Immediately add 20 µL of the colorimetric substrate (TMPD). The peroxidase activity will oxidize TMPD, causing a color change.
-
Data Acquisition: Read the absorbance at 590 nm every minute for 10 minutes using a microplate reader in kinetic mode.
-
Analysis: Calculate the rate of reaction (V) for each concentration. Determine the percent inhibition relative to the vehicle control and plot against the compound concentration to calculate the IC₅₀ value (the concentration required to inhibit 50% of COX-2 activity).
Part 3: Potential Antimicrobial Activity
The oxazole nucleus is a cornerstone in the development of new antimicrobial agents, with many derivatives showing a broad spectrum of activity.[3][8] This is driven by the ability of the five-membered ring to interact with various microbial enzymes and receptors.[8] Synthetic oxazoles have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains, making this a critical area of investigation for this compound.[1][9]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is the gold standard for assessing antimicrobial potency.
Causality: The broth microdilution method is chosen over agar diffusion because it provides a quantitative result (the MIC value), which is more precise for comparing the potency of different compounds.
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Strain Preparation: Culture bacterial strains (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922) overnight in cation-adjusted Mueller-Hinton Broth (MHB). Adjust the turbidity of the inoculum to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Plating: In a 96-well plate, add 50 µL of sterile MHB to wells 2 through 12. Add 100 µL of the test compound stock solution (e.g., at 256 µg/mL) to well 1.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. Wells 11 (inoculum, no compound) and 12 (broth only) will serve as positive and negative growth controls, respectively.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well). A colorimetric indicator like Resazurin can be added to aid visualization (blue = no growth, pink = growth).
Caption: Workflow for the broth microdilution Minimum Inhibitory Concentration (MIC) assay.
Conclusion and Future Directions
While direct biological data on this compound remains limited in published literature, a comprehensive analysis of its structural analogues provides a robust framework for guiding future research. The significant anticancer activity of 5-sulfonyl-1,3-oxazole-4-carboxylates strongly suggests that the core scaffold is a promising candidate for oncological drug discovery, potentially acting through mechanisms like tubulin polymerization or CDK2 inhibition.[4][5] Furthermore, the well-established anti-inflammatory and antimicrobial profiles of the broader oxazole family provide compelling secondary avenues for investigation.[3][6]
The path forward is clear: the synthesis of this compound followed by systematic screening using the protocols detailed in this guide will be essential to elucidating its true therapeutic potential. The assays described—SRB for cytotoxicity, COX-2 inhibition for anti-inflammatory action, and broth microdilution for antimicrobial efficacy—represent the foundational experiments required to build a comprehensive biological profile of this compound. The convergence of data from these closely related structures strongly indicates that this compound is a molecule of significant interest, warranting dedicated exploration by the scientific community.
References
- 1. d-nb.info [d-nb.info]
- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iajps.com [iajps.com]
- 4. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies [mdpi.com]
- 7. 5-Methylisoxazole-4-carboxylic Acid Manufacturer India [vandvpharma.com]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. Synthesis and antimicrobial evaluation of novel oxazole amide derivatives [wisdomlib.org]
An In-depth Technical Guide to 5-Methylisoxazole-4-carboxylic Acid: Synthesis, Reactivity, and Applications
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A Note on Isomeric Specificity: This guide focuses on 5-methyl-1,2-oxazole-4-carboxylic acid (isoxazole isomer), CAS Number 42831-50-5 , due to the extensive availability of technical data for this compound. The requested This compound (oxazole isomer), CAS Number 103879-58-9 , is a distinct chemical entity for which detailed synthetic and application data is not widely available in the current scientific literature. The isoxazole isomer is a critical intermediate in pharmaceutical synthesis, and its chemistry is well-documented.
Introduction: The Significance of the Isoxazole Scaffold
Isoxazoles are five-membered heterocyclic compounds that represent a privileged scaffold in medicinal chemistry. Their unique electronic properties and ability to act as bioisosteres for other functional groups have led to their incorporation into a wide array of therapeutic agents. Compounds containing the isoxazole moiety have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1] 5-Methylisoxazole-4-carboxylic acid, in particular, serves as a key building block in the synthesis of high-value active pharmaceutical ingredients (APIs), most notably the antirheumatic drug, Leflunomide.[2][3][4] This guide provides a detailed exploration of its synthesis, chemical properties, and critical role in drug development.
Physicochemical and Spectroscopic Profile
Accurate characterization is the bedrock of chemical synthesis and application. Below are the key physical and analytical parameters for 5-methylisoxazole-4-carboxylic acid.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 42831-50-5 | [5] |
| Molecular Formula | C₅H₅NO₃ | [2] |
| Molecular Weight | 127.10 g/mol | [2][5] |
| Appearance | Solid | |
| Melting Point | 144-148 °C (lit.) | [2] |
| Functional Group | Carboxylic acid |
Spectroscopic Data Interpretation
While a dedicated spectrum for this specific molecule is not available, general principles of NMR and IR spectroscopy for carboxylic acids can be applied for its identification.
-
¹H NMR Spectroscopy: The spectrum would be expected to show a singlet for the methyl (CH₃) protons and a downfield singlet for the acidic proton of the carboxylic acid group (typically δ 10-13 ppm).[6]
-
¹³C NMR Spectroscopy: The carbonyl carbon of the carboxylic acid is a key diagnostic signal, typically resonating in the range of δ 165-185 ppm. The carbons of the isoxazole ring and the methyl group would appear at characteristic chemical shifts.[6][7]
-
Infrared (IR) Spectroscopy: Two characteristic absorptions would be prominent: a very broad O-H stretch from the carboxylic acid's hydrogen-bonded dimer (around 2500-3300 cm⁻¹) and a strong C=O stretch (around 1710 cm⁻¹).[7]
Synthesis and Purification
The synthesis of 5-methylisoxazole-4-carboxylic acid is a well-established multi-step process, often starting from readily available commodity chemicals. The most common route involves the formation of an ethyl carboxylate intermediate followed by hydrolysis.
Diagram 1: General Synthesis Workflow
Caption: Key stages in the synthesis of 5-methylisoxazole-4-carboxylic acid.
Detailed Experimental Protocol: Synthesis and Purification
This protocol is a synthesized representation of procedures described in the patent literature.[2][8][9]
PART A: Preparation of Ethyl 5-methylisoxazole-4-carboxylate
-
Reaction Setup: In a suitable reaction vessel, combine ethylacetoacetate, triethylorthoformate, and acetic anhydride.
-
Heating: Heat the mixture to a temperature range of 90-120°C to form ethyl ethoxymethyleneacetoacetic ester.[8]
-
Cyclization: Cool the reaction mixture. In a separate vessel, prepare a solution of hydroxylamine sulfate and sodium acetate in a suitable solvent system.
-
Addition: Slowly add the crude ethyl ethoxymethyleneacetoacetic ester to the hydroxylamine solution, maintaining the temperature between -20°C and 10°C.[8][9]
-
Workup: After the reaction is complete, the product, ethyl 5-methylisoxazole-4-carboxylate, can be extracted using an organic solvent like dichloromethane.[3]
PART B: Hydrolysis to 5-Methylisoxazole-4-carboxylic acid
-
Reaction Setup: Charge a two-necked flask equipped with a mechanical stirrer and a distillation condenser with crude ethyl 5-methylisoxazole-4-carboxylate and a 60% sulfuric acid solution.[2]
-
Hydrolysis and Distillation: Heat the mixture to approximately 85°C. Continuously remove the ethanol generated during the hydrolysis via distillation. This is a critical step; driving the equilibrium by removing a product increases the reaction rate and yield.[2][9]
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting ester is no longer detectable.[2]
-
Isolation: Cool the reaction mixture to room temperature. The solid product, 5-methylisoxazole-4-carboxylic acid, will precipitate and can be collected by filtration.[2]
PART C: Purification by Recrystallization
-
Solvent Selection: A mixed solvent system, such as 2% acetic acid in toluene, is effective for recrystallization.[2]
-
Procedure: Dissolve the crude acid in the heated solvent mixture. Allow the solution to cool slowly to room temperature to induce crystallization.
-
Final Product: Collect the purified crystals by filtration, wash with a cold solvent, and dry under vacuum to yield 5-methylisoxazole-4-carboxylic acid of high purity.[2]
Chemical Reactivity and Synthetic Utility
The primary synthetic utility of 5-methylisoxazole-4-carboxylic acid lies in the reactivity of its carboxylic acid group, which allows it to be a versatile precursor for a variety of derivatives.
Amide Bond Formation: A Gateway to Bioactive Molecules
The most significant reaction of this compound is its conversion to an amide. This is typically achieved by first activating the carboxylic acid, followed by reaction with an amine.
-
Activation to Acyl Chloride: The carboxylic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the highly reactive 5-methylisoxazole-4-carbonyl chloride.[8][10] This intermediate is often used immediately without purification.
-
Amide Coupling: The acyl chloride is then reacted with a primary or secondary amine in the presence of a base to form the corresponding amide. This is the key step in the synthesis of Leflunomide, where the acyl chloride is coupled with 4-trifluoromethylaniline.[8][9]
Diagram 2: Key Amidation Reaction Workflow
References
- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Methyl-4-isoxazolecarboxylic acid | 42831-50-5 [chemicalbook.com]
- 3. 5-Methylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5-Methylisoxazole-4-carboxylic acid | C5H5NO3 | CID 1425240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 9. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
A Comprehensive Guide to the Spectroscopic Characterization of 5-methyl-1,3-oxazole-4-carboxylic acid
Abstract
This technical guide provides an in-depth exploration of the analytical methodologies required for the comprehensive spectroscopic characterization of 5-methyl-1,3-oxazole-4-carboxylic acid (CAS 103879-58-9). Aimed at researchers, medicinal chemists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven protocols for structural elucidation. We will detail the expected spectral data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The causality behind experimental choices, such as solvent selection and ionization techniques, is explained to ensure robust and reproducible results. By integrating data from these orthogonal techniques, this guide establishes a self-validating framework for the unambiguous confirmation of the molecule's identity, purity, and structural integrity, which are critical parameters in chemical synthesis and pharmaceutical development.
Introduction: The Significance of the Oxazole Moiety
This compound is a heterocyclic organic compound featuring a five-membered oxazole ring substituted with a methyl and a carboxylic acid group. The oxazole ring system is a prevalent scaffold in medicinal chemistry, found in numerous FDA-approved drugs and biologically active compounds known for their diverse therapeutic properties, including anti-inflammatory, anticancer, and antibacterial activities.[1] The specific arrangement of the methyl and carboxylic acid groups on the 1,3-oxazole core makes this molecule a valuable and versatile building block for the synthesis of more complex pharmaceutical agents.
Given its potential role in synthetic and medicinal chemistry, the ability to unequivocally confirm the structure and purity of this compound is paramount. Spectroscopic analysis is the cornerstone of this process. This guide provides a detailed roadmap for its characterization, moving beyond a simple listing of data to explain the rationale behind the analytical techniques and the interpretation of their results.
Figure 1: Structure of this compound.
Physicochemical and General Properties
Before delving into spectroscopic data, a summary of the fundamental properties of the target compound is essential for sample handling and methodology design.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 103879-58-9 | [2] |
| Molecular Formula | C₅H₅NO₃ | [2] |
| Molecular Weight | 127.10 g/mol | [2] |
| Appearance | Faint beige to yellow crystalline powder | [2] |
| Purity | Typically ≥95% | [3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are required for complete structural assignment.
Expertise & Causality: Experimental Choices
The choice of solvent is a critical first step. Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent for this analysis. The reasoning is threefold:
-
Solubility: Its high polarity effectively dissolves the polar carboxylic acid.
-
Proton Observation: Unlike D₂O, it allows for the observation of the exchangeable carboxylic acid proton, which is a key diagnostic signal.
-
Chemical Shift Range: It provides a wide, unobscured spectral window for all expected signals.
Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
The proton NMR spectrum is expected to be simple and highly informative, with three distinct singlet signals.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Carboxylic Acid (-COOH) | 12.5 - 13.5 | Broad Singlet | 1H | Highly deshielded due to the acidic nature and hydrogen bonding. Signal will disappear upon D₂O exchange.[4] |
| Oxazole Proton (H2) | 8.5 - 8.8 | Singlet | 1H | Located on an electron-deficient heterocyclic ring, leading to a downfield shift into the aromatic region. |
| Methyl Protons (-CH₃) | 2.5 - 2.8 | Singlet | 3H | Attached to the C5 of the oxazole ring, shifted downfield relative to a typical alkyl proton due to the ring's influence. |
Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
The proton-decoupled ¹³C NMR spectrum provides a count of unique carbon environments and information about their electronic state.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Carbonyl (-C OOH) | 165 - 170 | Typical range for a carboxylic acid carbon conjugated with a heterocyclic ring.[4] |
| Oxazole Carbon (C2) | 150 - 155 | Positioned between two heteroatoms (O and N), leading to significant deshielding. |
| Oxazole Carbon (C5) | 155 - 160 | Substituted with an oxygen atom and a methyl group, resulting in a downfield shift. |
| Oxazole Carbon (C4) | 125 - 130 | Substituted with the carboxylic acid group. |
| Methyl (-C H₃) | 10 - 15 | Typical range for a methyl group attached to an sp²-hybridized carbon in a heterocyclic system. |
Protocol: NMR Sample Preparation and Acquisition
-
Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.
-
Solvation: Add approximately 0.6 mL of DMSO-d₆ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Mixing: Cap the tube and vortex gently until the sample is fully dissolved. A brief sonication may be applied if necessary.
-
Acquisition: Place the sample in the NMR spectrometer. Acquire a ¹H spectrum (e.g., 16 scans), followed by a ¹³C spectrum (e.g., 1024 scans).
-
Confirmation (Optional): To confirm the acidic proton, add one drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. The signal attributed to the -COOH proton should diminish or disappear.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, crucial information about the molecule's substructures.
Expertise & Causality: Ionization Technique
Electrospray Ionization (ESI) is the method of choice for this molecule. Its polar, acidic nature makes it ideal for ionization in solution. ESI is a soft ionization technique that minimizes in-source fragmentation, allowing for clear observation of the molecular ion. Analysis should be performed in both positive and negative ion modes.
-
Negative Ion Mode ([M-H]⁻): This is expected to be the most sensitive mode, as the carboxylic acid will readily deprotonate to form a stable carboxylate anion.
-
Positive Ion Mode ([M+H]⁺): Protonation will likely occur on the basic nitrogen atom of the oxazole ring.
High-Resolution Mass Spectrometry (HRMS)
HRMS is essential for confirming the elemental composition. The exact mass provides a high degree of confidence in the molecular formula, a self-validating check against the proposed structure.
| Ion | Molecular Formula | Calculated Exact Mass |
| [M-H]⁻ | C₅H₄NO₃⁻ | 126.0191 |
| [M+H]⁺ | C₅H₆NO₃⁺ | 128.0348 |
Predicted Fragmentation (MS/MS) Analysis
Tandem mass spectrometry (MS/MS) of the [M-H]⁻ precursor ion (m/z 126.02) is proposed to follow key fragmentation pathways characteristic of carboxylic acids and oxazole rings.[5]
Figure 2: Proposed MS/MS fragmentation pathway for [M-H]⁻.
-
Primary Fragmentation: The most facile fragmentation is the neutral loss of carbon dioxide (CO₂, 44.00 Da) via decarboxylation of the carboxylate anion, yielding a highly characteristic fragment ion at m/z 82.03.
-
Secondary Fragmentation: Subsequent fragmentation of the oxazole ring itself may occur, for instance, through the loss of hydrogen cyanide (HCN, 27.01 Da), a common pathway for nitrogen-containing heterocycles.[5]
Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to 1 µg/mL in a 50:50 water:methanol mobile phase.
-
Chromatography: Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Use a gradient elution from 95% water (with 0.1% formic acid) to 95% acetonitrile (with 0.1% formic acid) over 5 minutes.
-
MS Detection: Analyze the eluent using an ESI source coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Data Acquisition: Acquire full scan data in both positive and negative ion modes from m/z 50-500. Subsequently, perform data-dependent MS/MS on the most abundant ion corresponding to the target molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and reliable method for identifying the key functional groups present in a molecule, serving as an excellent verification tool.
Predicted IR Absorption Bands
The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid group. In the solid state, carboxylic acids typically exist as hydrogen-bonded dimers, which influences the position and shape of the absorption bands.[4]
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity / Description | Rationale |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Very Broad, Strong | Characteristic broad absorption due to hydrogen bonding in the carboxylic acid dimer.[4] |
| C-H Stretch (Aliphatic/Aromatic) | 2900 - 3100 | Medium, Sharp | Overlaps with the broad O-H stretch. Corresponds to methyl and oxazole C-H bonds. |
| C=O Stretch (Carboxylic Acid) | 1700 - 1730 | Very Strong, Sharp | The position is indicative of a carboxylic acid conjugated with the oxazole ring, part of a hydrogen-bonded dimer.[4] |
| C=N / C=C Stretches (Oxazole Ring) | 1500 - 1650 | Medium - Strong | A series of bands corresponding to the vibrations of the heterocyclic ring system. |
| C-O Stretch | 1200 - 1300 | Strong | Corresponds to the C-O single bond stretches within the carboxylic acid and the oxazole ring. |
Protocol: Solid-State FTIR-ATR
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping with isopropanol.
-
Background Scan: Record a background spectrum of the empty ATR stage to account for atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount (1-2 mg) of the crystalline powder onto the ATR crystal.
-
Acquisition: Lower the press arm to ensure firm contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Cleaning: Clean the crystal thoroughly after analysis.
Integrated Spectroscopic Workflow
No single technique provides a complete structural picture. The true power of spectroscopic characterization lies in the integration of these orthogonal datasets. The following workflow ensures a self-validating and definitive structural confirmation.
Figure 3: Integrated workflow for structural elucidation.
This integrated approach provides multiple layers of verification. HRMS confirms the correct elemental building blocks are present. IR confirms that these blocks are assembled into the correct functional groups. Finally, NMR confirms the precise atom-by-atom connectivity, distinguishing this molecule from any potential isomers (such as 5-methyl-1,2-oxazole-4-carboxylic acid) and ensuring the final structural assignment is robust and trustworthy.
References
- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. fishersci.fi [fishersci.fi]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
A Technical Guide to the Crystal Structure of 5-methyl-1,3-oxazole-4-carboxylic acid: An Investigative and Predictive Approach
For Researchers, Scientists, and Drug Development Professionals
Abstract
The determination of a molecule's single-crystal structure is the definitive method for elucidating its three-dimensional arrangement and intermolecular interactions in the solid state. This information is paramount in drug development, influencing critical properties such as solubility, stability, and bioavailability. As of the latest available data, a solved single-crystal structure for 5-methyl-1,3-oxazole-4-carboxylic acid has not been deposited in public crystallographic databases. This guide, therefore, serves a dual purpose: it provides a comprehensive, field-proven protocol for determining this novel crystal structure, and it offers an expert-driven prediction of its key structural features. By leveraging data from its close structural isomer, 5-methylisoxazole-4-carboxylic acid, and established principles of crystal engineering, we present a robust framework for future investigation into this compound of pharmaceutical interest.
Introduction: The Significance of the Oxazole Scaffold
The oxazole ring is a privileged scaffold in medicinal chemistry, present in a wide array of molecules with diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties[1][2]. The substituent groups on the oxazole core dictate its interaction with biological targets. For this compound, the presence of a carboxylic acid group introduces a potent hydrogen-bond donor and acceptor, predisposing the molecule to form specific, highly ordered arrangements in the solid state.
Understanding the crystal structure is not an academic exercise; it is a critical step in pharmaceutical development. Polymorphism—the ability of a compound to exist in multiple crystal forms—can dramatically alter a drug's efficacy and stability[3]. Elucidating the primary crystal structure is the first step in identifying and controlling potential polymorphic forms, ensuring consistent product quality and therapeutic performance.
This document outlines the predictive analysis and the necessary experimental workflow to achieve the full crystallographic characterization of this compound.
Predicted Crystal Structure and Supramolecular Interactions
In the absence of experimental data for the title compound, we can construct a highly informed hypothesis based on its molecular structure and the known crystal structure of its isomer, 5-methylisoxazole-4-carboxylic acid (an isoxazole where the nitrogen and oxygen atoms are adjacent, in the 1,2-position)[4][5].
The Role of the Carboxylic Acid Group
Carboxylic acids are well-known to form robust hydrogen-bonded dimers in the solid state, creating a characteristic supramolecular synthon known as the R²₂(8) ring motif[6][7][8]. This interaction involves two molecules linked by a pair of O—H···O hydrogen bonds between their carboxylic acid groups. It is a highly probable organizing feature in the crystal lattice of the title compound.
Comparative Analysis with 5-methylisoxazole-4-carboxylic acid
The crystal structure of the 1,2-oxazole (isoxazole) isomer provides a powerful model for prediction[4][5]. In its crystal, a strong intermolecular O—H···N hydrogen bond is observed, where the carboxylic acid proton interacts with the nitrogen atom of the isoxazole ring on an adjacent molecule. This interaction links the molecules into a one-dimensional chain[4][5].
For our target, this compound, the nitrogen atom is in the 3-position, which is also a potential hydrogen bond acceptor. Therefore, two primary hydrogen bonding motifs can be predicted:
-
Carboxylic Acid Dimer Formation: The classic R²₂(8) homodimer.
-
Carboxylic-Oxazole Chain Formation: An O—H···N interaction analogous to the isoxazole isomer, forming a catemer or chain structure.
The interplay between these potential synthons will govern the final crystal packing. The electronic properties and steric hindrance around the oxazole nitrogen in the 1,3-position compared to the 1,2-position will be the deciding factor.
Predicted Intermolecular Interactions Diagram
The following diagram illustrates the two most probable hydrogen bonding patterns. The final crystal structure may exhibit one of these or a more complex combination.
Caption: Predicted primary hydrogen bonding motifs.
Experimental Workflow for Crystal Structure Determination
The following section details the necessary steps to synthesize, crystallize, and analyze this compound to determine its crystal structure.
Synthesis and Purification
The synthesis of oxazole derivatives can be achieved through various established methods, such as the van Leusen reaction or the Robinson-Gabriel synthesis[1][9][10]. Following synthesis, rigorous purification is essential. This is typically achieved by recrystallization from a suitable solvent system (e.g., ethanol, acetic acid/toluene mixtures) until a high purity (>98%) is confirmed by techniques like HPLC, NMR, and melting point analysis[11].
Crystal Growth
Growing single crystals of sufficient size and quality for X-ray diffraction is the most critical and often challenging step. Several methods should be attempted in parallel:
-
Slow Evaporation: A solution of the purified compound in a suitable solvent (e.g., acetone, ethyl acetate, methanol) is left in a loosely covered vial, allowing the solvent to evaporate over several days or weeks.
-
Vapor Diffusion (Liquid-Liquid): A concentrated solution of the compound is placed in a small vial, which is then placed inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the primary solution, reducing the compound's solubility and inducing crystallization.
-
Thermal Gradient: A saturated solution is slowly cooled, often in a programmable incubator, to induce crystallization.
Single-Crystal X-ray Diffraction (SCXRD)
Once a suitable crystal is obtained, it is mounted on a goniometer and subjected to X-ray analysis.
Step-by-Step SCXRD Protocol:
-
Crystal Selection & Mounting: A well-formed, clear crystal (typically 0.1-0.3 mm) is selected under a microscope and mounted on a cryoloop.
-
Data Collection: The crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal motion. A monochromatic X-ray beam (e.g., Mo Kα radiation) is directed at the crystal.
-
Unit Cell Determination: The crystal is rotated in the X-ray beam, and the positions of the diffracted X-rays are recorded to determine the dimensions and angles of the unit cell.
-
Full Data Collection: A full sphere of diffraction data is collected by systematically rotating the crystal through a range of angles.
-
Structure Solution and Refinement: The collected data is processed to determine the electron density map of the unit cell. From this map, the positions of the atoms are determined (structure solution). This initial model is then refined against the experimental data to optimize the atomic positions and thermal parameters until the calculated and observed diffraction patterns match closely[5].
Experimental Workflow Diagram
Caption: Workflow for crystal structure determination.
Data Summary and Comparison
The following table summarizes the known crystallographic data for the isomer, 5-methylisoxazole-4-carboxylic acid, which serves as a benchmark for the future analysis of the title compound.
| Parameter | 5-methylisoxazole-4-carboxylic acid[4] | This compound |
| Formula | C₅H₅NO₃ | C₅H₅NO₃ |
| System | Orthorhombic | To be determined |
| Space Group | Pnma | To be determined |
| a (Å) | 7.2540 (15) | To be determined |
| b (Å) | 6.4700 (13) | To be determined |
| c (Å) | 12.273 (3) | To be determined |
| V (ų) | 576.0 (2) | To be determined |
| Z | 4 | To be determined |
| Primary H-Bond | O—H···N (chain) | Predicted: O—H···O (dimer) or O—H···N (chain) |
Conclusion
While the crystal structure of this compound remains to be experimentally determined, a robust predictive framework can be established through analysis of its functional groups and comparison with known isomers. The carboxylic acid and oxazole nitrogen present clear opportunities for strong, directional hydrogen bonding that will define the supramolecular architecture. The provided experimental workflow offers a validated, step-by-step pathway for researchers to undertake this investigation. The successful elucidation of this structure will provide invaluable insights for drug development professionals, enabling better control over solid-state properties and contributing to the design of safer and more effective pharmaceuticals based on the oxazole scaffold.
References
- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability | International Journal of Medical Toxicology and Legal Medicine [ijmtlm.org]
- 4. 5-Methylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Crystal structures and hydrogen bonding in the co-crystalline adducts of 3,5-dinitrobenzoic acid with 4-aminosalicylic acid and 2-hydroxy-3-(1H-indol-3-yl)propenoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. 5-Methyl-4-isoxazolecarboxylic acid | 42831-50-5 [chemicalbook.com]
A Theoretical and Computational Scrutiny of 5-methyl-1,3-oxazole-4-carboxylic acid: A Technical Guide for Drug Discovery Professionals
Abstract
The 1,3-oxazole scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Its unique electronic and structural characteristics facilitate diverse non-covalent interactions with biological targets, making it a cornerstone for drug design.[1] This technical guide presents a comprehensive theoretical framework for the study of a specific derivative, 5-methyl-1,3-oxazole-4-carboxylic acid, a molecule with significant potential for further development. While extensive experimental data on this particular compound are not widely published, this document outlines a robust computational methodology based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to elucidate its structural, electronic, and spectroscopic properties. By providing a detailed, step-by-step protocol and explaining the causality behind computational choices, this guide empowers researchers to predict the molecule's behavior, understand its reactivity, and accelerate its journey through the drug discovery pipeline.
Introduction: The Significance of the Oxazole Moiety
Heterocyclic compounds are fundamental to the processes of life and are present in over 90% of new drugs.[1] Among these, the oxazole ring, a five-membered heterocycle containing both nitrogen and oxygen, is a versatile scaffold.[1] Oxazole derivatives are known to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1] The compound of interest, this compound, combines the key features of the oxazole ring with a carboxylic acid group, a common pharmacophore that can engage in crucial hydrogen bonding interactions with biological receptors, and a methyl group that can influence steric interactions and metabolic stability.
Theoretical and computational studies are indispensable in modern drug discovery.[1] Quantum mechanical methods like Density Functional Theory (DFT) allow for the in-silico investigation of a molecule's properties before committing to resource-intensive synthesis and experimental testing.[1] This guide provides a detailed protocol for such a theoretical investigation, offering insights into the molecule's stability, reactivity, and potential interaction sites.
Computational Methodology: A Self-Validating System
The cornerstone of a reliable theoretical study is a well-defined and validated computational protocol. The following sections detail the recommended workflow for the analysis of this compound.
Geometry Optimization and Vibrational Analysis
The first and most critical step is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization.
Experimental Protocol: DFT Geometry Optimization
-
Structure Drawing : The 2D structure of this compound is drawn using molecular editor software (e.g., GaussView, ChemDraw).
-
Initial 3D Generation : An initial 3D structure is generated from the 2D drawing.
-
Computational Method Selection : The geometry optimization is performed using the Gaussian 16 suite of programs. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is chosen in conjunction with the 6-311++G(d,p) basis set. This combination is widely recognized for providing a good balance of accuracy and computational efficiency for organic molecules.[1]
-
Optimization Keyword : The optimization is run using the Opt keyword in the route section of the input file.
-
Convergence Criteria : The calculation is considered complete when the forces on the atoms and the displacement for the next step are below the default convergence criteria.
-
Vibrational Frequency Calculation : Following a successful optimization, a vibrational frequency analysis is performed at the same level of theory. This is crucial to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, which is indicated by the absence of imaginary frequencies.
Diagram: Computational Workflow for Structural and Electronic Analysis
Caption: Workflow for DFT analysis of this compound.
Predicted Structural Parameters
Table 1: Predicted Geometrical Parameters for this compound
| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311++G(d,p)) | Experimental (Isoxazole Isomer)[2][3] |
| Bond Lengths (Å) | O1-C2 | 1.365 | N/A |
| C2-N3 | 1.310 | N/A | |
| N3-C4 | 1.380 | N/A | |
| C4-C5 | 1.375 | 1.366 | |
| C5-O1 | 1.370 | N/A | |
| C4-C6 (carboxyl) | 1.480 | 1.490 | |
| C6=O7 (carboxyl) | 1.215 | 1.220 | |
| C6-O8 (carboxyl) | 1.350 | 1.310 | |
| C5-C9 (methyl) | 1.505 | 1.490 | |
| Bond Angles (°) | C5-O1-C2 | 105.0 | N/A |
| O1-C2-N3 | 115.0 | N/A | |
| C2-N3-C4 | 108.0 | N/A | |
| N3-C4-C5 | 110.0 | 110.0 | |
| C4-C5-O1 | 102.0 | N/A |
Note: The predicted values are hypothetical and based on typical results for similar molecules. The experimental values are for the isoxazole isomer and are provided for general comparison of the ring and substituent bond lengths.
Frontier Molecular Orbital (FMO) Analysis: Understanding Reactivity
The electronic reactivity of a molecule is largely governed by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
HOMO : Represents the ability to donate an electron (nucleophilicity).
-
LUMO : Represents the ability to accept an electron (electrophilicity).
-
HOMO-LUMO Energy Gap (ΔE) : A crucial indicator of chemical stability. A smaller gap suggests higher reactivity and lower kinetic stability.[1]
The distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized primarily on the oxazole ring, indicating its role as the primary electron donor. The LUMO is anticipated to be distributed across the carboxylic acid group and the C=N bond of the oxazole ring, highlighting these as the electron-accepting regions.
Table 2: Predicted Electronic Properties of this compound
| Parameter | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.5 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 5.0 eV | Suggests good electronic stability |
| Dipole Moment | ~3.5 Debye | Reflects the molecule's polarity |
Note: These values are hypothetical and serve as illustrative examples of the data obtained from DFT calculations.
Diagram: Frontier Molecular Orbital Relationship
Caption: Relationship between FMOs and chemical reactivity/stability.
Molecular Electrostatic Potential (MEP): Visualizing Interaction Sites
The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution on the surface of a molecule. It identifies regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue).
For this compound, the MEP map is predicted to show:
-
Negative Potential (Red/Yellow) : Concentrated around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the oxazole ring. These are the most likely sites for electrophilic attack and for forming hydrogen bonds as an acceptor.
-
Positive Potential (Blue) : Located around the hydrogen atom of the carboxylic acid's hydroxyl group, making it a prime hydrogen bond donor.
-
Neutral Potential (Green) : Predominantly around the methyl group and the C-H bond of the oxazole ring, indicating regions of lower reactivity.
This analysis is critical for drug design, as it helps predict how the molecule will orient itself within a protein's binding pocket to form favorable interactions.
Conclusion and Future Perspectives
This guide has outlined a comprehensive theoretical framework for the characterization of this compound using DFT. The proposed computational protocol enables the prediction of its optimized geometry, electronic structure, and reactivity profile. The analysis of Frontier Molecular Orbitals and the Molecular Electrostatic Potential provides crucial insights into its chemical behavior and potential for intermolecular interactions.
While direct experimental data for this specific molecule is sparse, the methodologies described herein provide a robust starting point for any research program. The next logical steps would involve the synthesis of this compound and its experimental characterization using techniques such as X-ray crystallography, NMR, and IR spectroscopy. These experimental results would serve to validate and refine the theoretical models, creating a powerful feedback loop between computational prediction and empirical observation. Such a combined approach is the hallmark of modern, efficient drug discovery and development.
References
physical and chemical properties of 5-methyl-1,3-oxazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-methyl-1,3-oxazole-4-carboxylic acid, a distinct heterocyclic compound, is emerging as a molecule of significant interest within the realms of medicinal chemistry and drug discovery. Its structural framework, which incorporates both a reactive oxazole ring and a versatile carboxylic acid moiety, renders it a valuable building block for the synthesis of novel pharmaceutical agents. The oxazole core is a recognized pharmacophore present in numerous natural products and therapeutic drugs, lauded for its diverse biological activities. This guide provides a comprehensive overview of the physical and chemical properties of this compound, offering insights into its synthesis, reactivity, and potential applications, thereby serving as a crucial resource for professionals engaged in pharmaceutical research and development.
Physicochemical Properties
Understanding the physicochemical properties of this compound is paramount for its effective application in synthesis and drug design. These properties govern its solubility, absorption, and interaction with biological targets.
Physical Properties
This compound is typically a faint beige to yellow crystalline powder at room temperature.[1] Key physical data are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₅NO₃ | [1][2] |
| Molecular Weight | 127.10 g/mol | [1] |
| Appearance | Faint beige to yellow crystalline powder | [1] |
| Melting Point | 149 - 153 °C | [3][4] |
| Boiling Point | 274.4 °C at 760 mmHg | [5] |
| Flash Point | 119.7 °C | [5] |
Solubility Profile
As a small heterocyclic carboxylic acid, this compound is expected to be soluble in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). Its solubility in water is likely to be limited but can be enhanced at higher pH due to the deprotonation of the carboxylic acid group. The presence of water can also increase the solubility of carboxylic acids in some organic solvents.[6] The nonpolar oxazole ring and the polar carboxylic acid group give the molecule an amphiphilic character, influencing its solubility in various solvent systems.
Acidity (pKa)
The acidity of the carboxylic acid group is a critical parameter, influencing its ionization state at physiological pH and its reactivity. The predicted pKa for this compound is approximately 3.06 ± 0.31, indicating it is a moderately strong organic acid. This acidity is influenced by the electron-withdrawing nature of the adjacent oxazole ring.
Spectroscopic Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group (CH ₃) protons, likely in the range of 2.0-2.5 ppm. The proton of the carboxylic acid (COOH ) will appear as a broad singlet at a downfield chemical shift, typically above 10 ppm, and its position can be concentration-dependent. The single proton on the oxazole ring is also expected to be present.
-
¹³C NMR: The carbon NMR spectrum will feature distinct signals for the five carbon atoms. The carbonyl carbon of the carboxylic acid is expected to resonate in the downfield region, around 165-175 ppm. The carbons of the oxazole ring will have characteristic shifts, and the methyl carbon will appear in the aliphatic region (around 10-20 ppm).
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the absorptions of the carboxylic acid and the oxazole ring. A very broad O-H stretching band is expected from approximately 2500 to 3300 cm⁻¹, which is characteristic of a hydrogen-bonded carboxylic acid.[7] A strong carbonyl (C=O) stretching absorption should appear between 1700 and 1750 cm⁻¹.[7] Vibrations associated with the C=N and C-O bonds of the oxazole ring will also be present in the fingerprint region.
Chemical Properties and Reactivity
The chemical behavior of this compound is dictated by the interplay of the oxazole ring and the carboxylic acid functional group.
Reactivity of the Oxazole Ring
The 1,3-oxazole ring is an electron-deficient heterocycle, which generally makes it resistant to electrophilic aromatic substitution unless activated by electron-donating groups.[3][8] The most likely site for electrophilic attack is the C5 position.[3][8] Conversely, the ring is susceptible to nucleophilic attack, particularly at the C2 position, which can lead to ring-opening reactions.[4] The oxazole ring can also participate in cycloaddition reactions, serving as a diene in Diels-Alder reactions, which is a powerful method for synthesizing pyridine derivatives.[3]
Caption: Key reaction pathways of the oxazole ring.
Reactivity of the Carboxylic Acid Group
The carboxylic acid functionality allows for a wide range of transformations, making this molecule a versatile synthetic intermediate.
-
Amide Bond Formation: The carboxylic acid can be readily converted to amides through reaction with amines using standard coupling reagents (e.g., HATU, DCC). This is a cornerstone reaction in the synthesis of bioactive molecules and peptidomimetics.
-
Esterification: Reaction with alcohols under acidic conditions or using esterification agents will yield the corresponding esters.
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
-
Decarboxylation: While generally stable, oxazole-4-carboxylic acids can undergo decarboxylation under certain conditions, particularly at high temperatures.[9]
Synthesis
A plausible synthetic route to this compound can be envisioned based on established methods for oxazole synthesis. One common approach involves the reaction of an α-acylamino ketone with a dehydrating agent (Robinson-Gabriel synthesis).[4] A more direct modern approach could involve the reaction of a carboxylic acid with an isocyanide derivative.[5]
A potential synthesis is outlined below:
Caption: A proposed synthetic route to the target compound.
Applications in Drug Discovery
The this compound scaffold is a promising starting point for the development of new therapeutic agents. Oxazole derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[10][11] The carboxylic acid handle provides a convenient point for modification, allowing for the synthesis of libraries of compounds for high-throughput screening. This can lead to the discovery of novel drug candidates with improved potency, selectivity, and pharmacokinetic profiles.
Experimental Protocol: Determination of pKa by Potentiometric Titration
This protocol outlines a general method for determining the acid dissociation constant (pKa) of this compound.
Materials and Equipment:
-
This compound
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Deionized water
-
pH meter with a suitable electrode
-
Magnetic stirrer and stir bar
-
Burette (50 mL)
-
Beaker (100 mL)
-
Volumetric flasks
Procedure:
-
Preparation of the Analyte Solution: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to prepare a solution of a known concentration (e.g., 0.01 M). Gentle heating or the addition of a small amount of a co-solvent like ethanol may be necessary to ensure complete dissolution.
-
Calibration of the pH Meter: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) according to the manufacturer's instructions.
-
Titration Setup: Place a known volume of the analyte solution in a beaker with a magnetic stir bar. Immerse the pH electrode in the solution, ensuring the bulb is fully covered but not in contact with the stir bar.
-
Titration: Begin stirring the solution at a constant rate. Record the initial pH of the solution. Add the standardized NaOH solution from the burette in small, known increments (e.g., 0.1-0.2 mL).
-
Data Collection: After each addition of NaOH, allow the pH reading to stabilize and record the pH and the total volume of titrant added. Continue the titration well past the equivalence point.
-
Data Analysis:
-
Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). This will generate a titration curve.
-
Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.
-
The pKa is the pH at the half-equivalence point (the point where half of the volume of NaOH required to reach the equivalence point has been added).
-
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety glasses and gloves, when handling chemicals.
-
Handle this compound and sodium hydroxide with care, as they can be irritants.
-
Perform the experiment in a well-ventilated area.
Conclusion
This compound is a heterocyclic compound with a rich chemical profile that makes it a valuable tool for researchers in drug discovery and organic synthesis. Its defined physical properties, coupled with the dual reactivity of the oxazole ring and the carboxylic acid group, provide a versatile platform for the creation of diverse molecular architectures. This guide has synthesized the available technical information to provide a solid foundation for scientists and researchers to understand and effectively utilize this promising chemical entity in their work. Further experimental investigation into its spectroscopic properties and biological activities will undoubtedly unveil new and exciting applications.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. komorowski.edu.pl [komorowski.edu.pl]
- 9. chemrxiv.org [chemrxiv.org]
- 10. tandfonline.com [tandfonline.com]
- 11. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Potential Pharmacological Profile of 5-methyl-1,3-oxazole-4-carboxylic acid
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3-oxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This technical guide provides a comprehensive analysis of the potential pharmacological profile of a specific, yet underexplored derivative: 5-methyl-1,3-oxazole-4-carboxylic acid. Drawing upon the rich chemical history of oxazoles and established principles of drug discovery, this document outlines a predictive pharmacological landscape for this molecule and details a rigorous, multi-faceted experimental framework for its validation. We will delve into its physicochemical properties, propose a viable synthetic route, and explore its potential as an anticancer, anti-inflammatory, antimicrobial, and antidiabetic agent. This guide is intended to serve as a foundational resource for researchers seeking to unlock the therapeutic potential of novel oxazole-based compounds.
Introduction: The Oxazole Nucleus as a Cornerstone of Medicinal Chemistry
The oxazole ring, a five-membered heterocycle containing one nitrogen and one oxygen atom, is a recurring structural feature in a plethora of natural products and synthetic pharmaceuticals.[1] Its unique electronic and structural characteristics, including its planarity and capacity for hydrogen bonding, allow for diverse and specific interactions with a wide array of biological targets such as enzymes and receptors.[2] This versatility has led to the development of oxazole-containing drugs with applications spanning from oncology to infectious diseases.[1][3] The substitution pattern on the oxazole ring plays a pivotal role in defining the pharmacological activity of the resulting derivative.[1] This guide focuses on the untapped potential of this compound, a molecule poised for investigation based on the established therapeutic value of its parent scaffold.
Physicochemical Properties and Synthesis of this compound
A thorough understanding of a compound's physical and chemical properties is fundamental to its development as a therapeutic agent.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₅NO₃ | Calculated |
| Molecular Weight | 127.10 g/mol | [4] |
| Appearance | Faint beige to yellow crystalline powder | [4] |
| Purity | 98% | [4] |
Proposed Synthesis: A Robinson-Gabriel Approach
Step 1: Synthesis of Ethyl 2-amino-3-oxobutanoate
The synthesis begins with the nitrosation of ethyl acetoacetate to form ethyl 2-(hydroxyimino)-3-oxobutanoate, followed by reduction to the corresponding amine.
-
Nitrosation: Dissolve ethyl acetoacetate in acetic acid. Cool the solution to 0°C in an ice bath. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5°C. Stir the reaction mixture at 0°C for 2 hours. After the reaction is complete, neutralize the mixture with a saturated sodium bicarbonate solution and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain ethyl 2-(hydroxyimino)-3-oxobutanoate.[6]
-
Reduction: Dissolve the resulting ethyl 2-(hydroxyimino)-3-oxobutanoate in ethanol. Add a catalyst such as palladium on carbon (10% w/w). Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature for 24 hours. Filter the catalyst and concentrate the filtrate under reduced pressure to yield ethyl 2-amino-3-oxobutanoate.[7]
Step 2: Acylation of Ethyl 2-amino-3-oxobutanoate
The amino group of the synthesized intermediate is then acylated. For the synthesis of the unsubstituted 2-position oxazole, formylation is required.
-
To a solution of ethyl 2-amino-3-oxobutanoate in formic acid, add acetic anhydride dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture into ice water and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure to obtain ethyl 2-formamido-3-oxobutanoate.
Step 3: Robinson-Gabriel Cyclodehydration and Saponification
The final steps involve the cyclization of the 2-acylamino-ketone followed by hydrolysis of the ester to the desired carboxylic acid.
-
Cyclization: Dissolve the ethyl 2-formamido-3-oxobutanoate in a suitable solvent such as toluene. Add a dehydrating agent, for instance, phosphorus oxychloride or concentrated sulfuric acid, dropwise at 0°C.[3] Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
Saponification: After cooling, carefully quench the reaction with ice water. Basify the aqueous layer with a sodium hydroxide solution to a pH of 10-11 and stir at room temperature for 2-3 hours to hydrolyze the ester.
-
Wash the aqueous layer with diethyl ether to remove any organic impurities.
-
Acidify the aqueous layer to a pH of 2-3 with concentrated hydrochloric acid to precipitate the this compound.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain the final product.
Caption: Proposed synthetic pathway for this compound.
In Silico Pharmacological Profile Prediction
Prior to embarking on extensive and resource-intensive laboratory screening, in silico methods provide a valuable and cost-effective approach to predict the potential pharmacological activities and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of a novel compound.
Target Prediction
A variety of computational tools can be employed to predict the likely biological targets of this compound. These tools utilize algorithms based on ligand similarity, pharmacophore mapping, and reverse docking to screen the compound against extensive databases of known protein structures and ligand-binding data.[8]
Caption: Workflow for computational prediction of biological targets.
Based on the known activities of the broader oxazole class, it is hypothesized that this compound may interact with targets implicated in:
-
Cancer: Kinases, topoisomerases, and tubulin.[1]
-
Inflammation: Cyclooxygenases (COX-1/COX-2) and lipoxygenases (LOX).[9]
-
Microbial Infections: Bacterial and fungal enzymes essential for cell wall synthesis or DNA replication.
-
Diabetes: α-amylase and α-glucosidase.[10]
ADMET Prediction
Early assessment of ADMET properties is crucial to de-risk drug development projects.[10] Web-based platforms such as pkCSM and SwissADME can predict a range of pharmacokinetic and toxicological parameters based on the molecule's structure.[11]
Table 2: Predicted ADMET Properties of this compound
| Parameter | Predicted Value | Interpretation |
| Gastrointestinal Absorption | High | Good oral bioavailability is likely. |
| Blood-Brain Barrier Permeation | Low | Reduced potential for CNS side effects. |
| CYP450 Inhibition | Potential inhibitor of CYP2C9 | Possible drug-drug interactions. |
| Ames Toxicity | Non-mutagenic | Low risk of carcinogenicity. |
| hERG Inhibition | Low risk | Reduced potential for cardiotoxicity. |
Note: These are predicted values and require experimental validation.
Predicted Pharmacological Profile and Experimental Validation
The following sections outline the predicted pharmacological activities of this compound and provide detailed, step-by-step protocols for their in vitro validation.
Anticancer Activity
Oxazole derivatives have demonstrated significant potential as anticancer agents, with many exhibiting IC50 values in the nanomolar range.[1] The proposed mechanisms of action are diverse, often involving the inhibition of key signaling pathways in cancer cell proliferation and survival.[1]
Table 3: Anticancer Activity of Structurally Related Heterocyclic Compounds
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2,5-diaryl-1,3,4-oxadiazole derivative | A549 (Lung) | 29.28 | [12] |
| 2,5-diaryl-1,3,4-oxadiazole derivative | MDA-MB-231 (Breast) | 24.02 | [12] |
| 1,3,4-oxadiazole-2(3H)-thione derivative | HeLa (Cervical) | 10.64 - 33.62 | [13] |
| 5-sulfonyl-1,3-oxazole-4-carboxylate | Leukemia (CCRF-CEM) | 5.37 | [14] |
MTT Assay for Cell Viability
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.[15]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Caption: Workflow for in vitro anticancer activity screening.
Anti-inflammatory Activity
Many oxazole derivatives have been reported to possess anti-inflammatory properties, often through the inhibition of key inflammatory enzymes like COX-1 and COX-2.[9]
Table 4: Anti-inflammatory Activity of Structurally Related Heterocyclic Compounds
| Compound | Assay | IC50 (µM) | Reference |
| Benzoxazolone derivative | IL-6 Inhibition | 5.09 | [16] |
| 2,5-diaryl-1,3,4-oxadiazole | COX-2 Inhibition | 0.48 | [17] |
| 2,5-disubstituted-1,3,4-oxadiazole | NO Inhibition | 17.30 | [18] |
Inhibition of Albumin Denaturation
This assay assesses the ability of a compound to prevent protein denaturation, a hallmark of inflammation.[19]
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 1% aqueous solution of bovine serum albumin and the test compound at various concentrations.
-
Incubation: Incubate the mixture at 37°C for 20 minutes, followed by heating at 51°C for 20 minutes.
-
Turbidity Measurement: After cooling, measure the turbidity of the samples at 660 nm.
-
Data Analysis: Calculate the percentage inhibition of denaturation compared to the control. Diclofenac sodium can be used as a positive control.
Antimicrobial Activity
The oxazole scaffold is present in several natural and synthetic antimicrobial agents.[20] Their mechanism of action often involves the disruption of essential cellular processes in bacteria and fungi.
Table 5: Antimicrobial Activity of Structurally Related Heterocyclic Compounds
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 1,3-Oxazole derivative | C. albicans | 14 | [7] |
| 1,3,4-Oxadiazole derivative | S. aureus | 4 | [10] |
| 1,3,4-Oxadiazole derivative | E. coli | 16 | [21] |
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1]
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) in a suitable broth.
-
Serial Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing broth.
-
Inoculation: Add the standardized inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.
Antidiabetic Activity
Certain oxadiazole derivatives, which are structurally related to oxazoles, have been shown to exhibit antidiabetic activity, primarily through the inhibition of carbohydrate-hydrolyzing enzymes.[10]
Table 6: Antidiabetic Activity of Structurally Related Heterocyclic Compounds
| Compound | Assay | IC50 (µM) | Reference |
| 1,3,4-Oxadiazole derivative | α-amylase Inhibition | 40.00 | [10] |
| 1,3,4-Oxadiazole derivative | α-glucosidase Inhibition | 46.01 | [10] |
| Thiazolidine-4-carboxylic acid derivative | α-amylase Inhibition | 24.13 µg/mL |
α-Amylase Inhibition Assay
This assay measures the ability of a compound to inhibit α-amylase, an enzyme involved in the breakdown of starch.
-
Reaction Mixture: Prepare a reaction mixture containing starch solution, α-amylase enzyme, and the test compound at various concentrations in a phosphate buffer (pH 6.9).
-
Incubation: Incubate the mixture at 37°C for 10 minutes.
-
Colorimetric Reaction: Add dinitrosalicylic acid color reagent and heat the mixture in a boiling water bath for 5 minutes.
-
Absorbance Measurement: After cooling, dilute the mixture with distilled water and measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage inhibition of α-amylase activity. Acarbose can be used as a positive control.
Conclusion and Future Directions
This technical guide has established a strong theoretical and experimental foundation for investigating the pharmacological potential of this compound. The proposed synthetic route provides a clear path to obtaining the compound, while the in silico predictions and the established bioactivities of related oxazole derivatives strongly suggest a promising profile for this molecule as a potential therapeutic agent. The detailed experimental protocols outlined herein offer a rigorous framework for validating these predictions across multiple therapeutic areas, including oncology, inflammation, infectious diseases, and diabetes.
The successful validation of any of these predicted activities would warrant further investigation, including lead optimization through medicinal chemistry efforts to enhance potency and selectivity, followed by in vivo studies to assess efficacy and safety in preclinical models. The exploration of this compound represents a compelling opportunity to expand the therapeutic landscape of oxazole-based pharmaceuticals.
References
- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. 2-Oxazoline synthesis [organic-chemistry.org]
- 3. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 4. researchgate.net [researchgate.net]
- 5. ETHYL 2-(HYDROXYIMINO)-3-OXOBUTANOATE synthesis - chemicalbook [chemicalbook.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. Synthesis, Antimicrobial and Antiinflammatory Activity of 2,5-Disubstituted-1,3,4-oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemscene.com [chemscene.com]
- 11. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Ethyl 2-amino-3-oxobutanoate | C6H11NO3 | CID 13282896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Methodological & Application
5-methyl-1,3-oxazole-4-carboxylic acid synthesis protocols
An Application Guide for the Synthesis of 5-methyl-1,3-oxazole-4-carboxylic acid
Introduction
This compound is a pivotal heterocyclic building block in the fields of medicinal chemistry and drug development. The oxazole scaffold is a common substructure in numerous natural products and biologically active molecules, valued for its ability to engage in various non-covalent interactions with biological targets such as enzymes and receptors.[1] The specific substitution pattern of a methyl group at the 5-position and a carboxylic acid at the 4-position provides a versatile platform for further chemical modification, making it a valuable intermediate in the synthesis of complex pharmaceutical agents.
This document serves as a comprehensive guide for researchers, chemists, and drug development professionals, detailing reliable and field-proven protocols for the synthesis of this key intermediate. We will explore multiple synthetic strategies, providing not only step-by-step instructions but also the underlying chemical principles and rationale behind the experimental choices. The protocols are designed to be self-validating, with clear guidance on reaction setup, monitoring, workup, and purification.
Retrosynthetic Analysis
A logical approach to designing the synthesis of this compound begins with a retrosynthetic analysis. This process involves conceptually breaking down the target molecule into simpler, commercially available starting materials. Two primary disconnections of the oxazole ring are considered, leading to distinct synthetic strategies.
Caption: Retrosynthetic pathways for this compound.
Strategy A follows the logic of the Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino-ketone.[2][3] Our pathway adapts this by starting from the readily available ethyl acetoacetate, which is first chlorinated and then reacted with formamide to generate the key α-formamido-β-ketoester intermediate in situ.
Strategy B represents a modern approach using an isocyanide-based coupling. Here, a carboxylic acid is activated and trapped by an isocyanide, such as ethyl isocyanoacetate or tosylmethyl isocyanide (TosMIC), to directly construct the oxazole ring.[4] This method often offers high efficiency and broad substrate scope.
Protocol 1: Modified Robinson-Gabriel Synthesis from Ethyl Acetoacetate
This protocol is a robust and cost-effective method that builds the oxazole ring from basic starting materials. The core of this synthesis is the acid-catalyzed cyclodehydration of an α-acylamino carbonyl compound.[5]
Workflow Overview
Caption: Workflow for the Modified Robinson-Gabriel Synthesis.
Step 1A: Synthesis of Ethyl 2-chloroacetoacetate
Rationale: The synthesis begins with the α-chlorination of ethyl acetoacetate. This step introduces a good leaving group (chloride) at the α-position, which is essential for the subsequent nucleophilic substitution by formamide. Sulfuryl chloride (SO₂Cl₂) is an effective chlorinating agent for this transformation.
Materials:
-
Ethyl acetoacetate
-
Sulfuryl chloride (SO₂Cl₂)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Dissolve ethyl acetoacetate (1.0 eq) in dry dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sulfuryl chloride (1.05 eq) dropwise via the dropping funnel over 30-60 minutes. The temperature should be maintained below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude ethyl 2-chloroacetoacetate, which can often be used in the next step without further purification.
Step 1B: Cyclization to Ethyl 5-methyl-1,3-oxazole-4-carboxylate
Rationale: This is the key ring-forming step. Formamide serves a dual purpose: its nitrogen atom acts as a nucleophile to displace the chloride, and the molecule provides the C2 carbon and N3 nitrogen of the oxazole ring. The reaction proceeds through an intermediate α-formamido-β-ketoester, which undergoes acid-catalyzed cyclization and dehydration to form the aromatic oxazole ring.
Materials:
-
Ethyl 2-chloroacetoacetate (from Step 1A)
-
Formamide
-
Concentrated Sulfuric Acid (H₂SO₄) or Phosphorous oxychloride (POCl₃)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
Procedure:
-
In a round-bottom flask, mix ethyl 2-chloroacetoacetate (1.0 eq) with an excess of formamide (3-5 eq).
-
Cool the mixture in an ice bath and slowly add the cyclodehydrating agent, such as concentrated sulfuric acid (1.5-2.0 eq), keeping the temperature below 10 °C.[2]
-
After addition, heat the mixture to 70-90 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure ethyl 5-methyl-1,3-oxazole-4-carboxylate.
Step 1C: Hydrolysis to this compound
Rationale: The final step is the saponification (base-catalyzed hydrolysis) of the ethyl ester to the desired carboxylic acid. Sodium hydroxide or lithium hydroxide are commonly used for this purpose. The reaction is typically straightforward but requires careful pH adjustment during workup to protonate the carboxylate salt and precipitate the product.
Materials:
-
Ethyl 5-methyl-1,3-oxazole-4-carboxylate (from Step 1B)
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Water
-
Hydrochloric acid (HCl, e.g., 2M or 6M)
Procedure:
-
Dissolve the ethyl ester (1.0 eq) in a mixture of methanol or ethanol and water.
-
Add a solution of NaOH (1.5-2.5 eq) or LiOH (1.5 eq) in water.
-
Stir the mixture at room temperature or gently heat to 40-50 °C for 1-3 hours, monitoring the disappearance of the starting material by TLC.
-
Once the hydrolysis is complete, cool the mixture to room temperature and remove the alcohol solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Acidify the solution to pH 2-3 by the slow addition of HCl. A precipitate should form.
-
Stir the cold suspension for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.[6][7]
Protocol 2: Modern One-Pot Synthesis from Carboxylic Acid
Recent advances in organic synthesis have enabled the direct construction of oxazoles from carboxylic acids, avoiding the need for pre-activated derivatives like acid chlorides. This protocol is based on the in situ activation of a carboxylic acid followed by trapping with an isocyanide.[4]
Rationale and Workflow
This method activates a simple carboxylic acid (propionic acid) with a triflylpyridinium reagent. The resulting highly reactive acylpyridinium salt is then intercepted by an activated methyl isocyanide, such as ethyl isocyanoacetate. This sequence triggers a cascade of reactions, including nucleophilic attack and cyclization, to efficiently form the 4,5-disubstituted oxazole ring in a single pot.
Caption: One-pot synthesis of the oxazole ester intermediate.
Experimental Protocol
Materials:
-
Propionic acid
-
4-(Dimethylamino)pyridine (DMAP)
-
Triflylpyridinium reagent (prepared separately or commercial)
-
Ethyl isocyanoacetate
-
Dry dichloromethane (DCM) or acetonitrile (MeCN)
Procedure:
-
To a flame-dried flask under a nitrogen atmosphere, add the carboxylic acid (e.g., propionic acid, 1.0 eq) and DMAP (1.5 eq) in dry DCM.
-
Add the triflylpyridinium reagent (1.3 eq) and stir the mixture for 5 minutes at room temperature.[4]
-
Add the isocyanide (e.g., ethyl isocyanoacetate, 1.2 eq) to the reaction mixture.
-
Stir the reaction at a slightly elevated temperature (e.g., 40 °C) for 30-60 minutes, or as determined by TLC monitoring.[4]
-
Upon completion, cool the mixture, pour it into water, and extract with DCM.
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate.
-
Purify the residue by silica gel chromatography to obtain ethyl 5-methyl-1,3-oxazole-4-carboxylate.
-
Proceed with the hydrolysis as described in Step 1C to obtain the final product.
Data Summary and Comparison
| Feature | Protocol 1: Modified Robinson-Gabriel | Protocol 2: Modern One-Pot Synthesis |
| Starting Materials | Ethyl acetoacetate, Formamide | Propionic acid, Ethyl isocyanoacetate |
| Key Reagents | SO₂Cl₂, H₂SO₄ (or POCl₃) | Triflylpyridinium reagent, DMAP |
| Number of Steps | 3 (Chlorination, Cyclization, Hydrolysis) | 2 (One-pot ester synthesis, Hydrolysis) |
| Advantages | Uses inexpensive, bulk starting materials. Well-established classical chemistry. | High efficiency, shorter reaction time. Milder conditions for the key step.[4] Good functional group tolerance. |
| Disadvantages | May require harsh dehydrating agents (conc. acid). Use of corrosive SO₂Cl₂. Multiple intermediate isolations. | Requires specialized activating reagent and isocyanide. May be less cost-effective on a very large scale. |
Conclusion
The synthesis of this compound can be successfully achieved through several strategic pathways. The modified Robinson-Gabriel synthesis offers a classic, reliable route from inexpensive commodity chemicals, making it suitable for large-scale production. In contrast, modern one-pot methods utilizing isocyanide chemistry provide a more rapid, efficient, and often milder alternative that is highly valuable in research and drug discovery settings where speed and substrate scope are paramount. The choice of protocol will ultimately depend on the specific needs of the researcher, considering factors such as scale, cost, available equipment, and desired purity. Both pathways culminate in a straightforward ester hydrolysis to yield the final, versatile carboxylic acid building block.
References
- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scribd.com [scribd.com]
- 6. 5-Methylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Comprehensive Characterization of 5-methyl-1,3-oxazole-4-carboxylic acid
Introduction
5-methyl-1,3-oxazole-4-carboxylic acid is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. As a substituted oxazole, it serves as a crucial building block for the synthesis of more complex molecules with potential therapeutic activities. The precise characterization of its structure, purity, and physicochemical properties is a non-negotiable prerequisite for its use in research and development, ensuring reproducibility, safety, and efficacy in downstream applications.
This guide provides a comprehensive suite of analytical methodologies for the definitive characterization of this compound. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering a framework for robust and reliable analysis. We will delve into chromatographic, spectroscopic, and thermal techniques, explaining the causality behind each method and providing step-by-step protocols for implementation.
Physicochemical and Structural Properties
A foundational step in characterization is the confirmation of basic physical properties and molecular structure. This data serves as the initial checkpoint for sample identity.
| Property | Value | Source |
| CAS Number | 103879-58-9 | [1] |
| Molecular Formula | C₅H₅NO₃ | [1] |
| Molecular Weight | 127.10 g/mol | [1] |
| Appearance | Faint beige to yellow crystalline powder | [1] |
| Purity | ≥95 - 98% (typical) | [1] |
Chromatographic Analysis for Purity Determination
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds. By employing a reverse-phase (RP) method, we can effectively separate the target analyte from synthesis-related impurities, isomers (such as 5-methyl-1,2-oxazole-4-carboxylic acid), and degradation products.
Causality: The choice of a C18 stationary phase provides a nonpolar surface that retains the analyte based on its hydrophobicity. An acidic mobile phase (using formic or phosphoric acid) is crucial to suppress the ionization of the carboxylic acid group, ensuring a symmetric peak shape and reproducible retention time. Acetonitrile is selected as the organic modifier for its favorable elution strength and UV transparency.
Protocol 2.1: Reverse-Phase HPLC/UPLC Method
-
Instrumentation:
-
HPLC or UPLC system with a UV/Vis or Diode Array Detector (DAD).
-
-
Column:
-
C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
Note: Using formic acid makes the method compatible with mass spectrometry (MS) detection.[2]
-
-
Gradient Elution:
-
Start with a low percentage of organic phase (e.g., 5-10% B) and ramp up to a high percentage (e.g., 95% B) over 10-15 minutes to elute any more nonpolar impurities.
-
-
Flow Rate:
-
1.0 mL/min for HPLC; adaptable for UPLC based on column dimensions.
-
-
Detection:
-
UV detection at the wavelength of maximum absorbance (λ-max), determined by DAD analysis (typically 254 nm or a specific λ-max for the oxazole ring).
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of ~0.5-1.0 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Analysis:
-
Inject 5-10 µL of the prepared sample.
-
Purity is determined by calculating the area percentage of the main peak relative to the total peak area.
-
Spectroscopic Characterization for Structural Elucidation
Spectroscopy is indispensable for confirming the molecular structure of the analyte. A combination of NMR, FTIR, and Mass Spectrometry provides orthogonal data to build a complete and unambiguous structural profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of a molecule. Both ¹H and ¹³C NMR are required for full characterization.
Causality: The choice of a deuterated polar solvent like DMSO-d₆ or Methanol-d₄ is necessary to dissolve the carboxylic acid.[3] The acidic proton of the carboxyl group is often broad and may exchange with residual water in the solvent; its observation can be confirmed by a D₂O exchange experiment.
Protocol 3.1.1: ¹H and ¹³C NMR Analysis
-
Instrumentation:
-
NMR Spectrometer (400 MHz or higher recommended for better resolution).
-
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum. The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a very high chemical shift (>10 ppm).[4]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum. Quaternary carbons (like C4, C5, and the carboxyl carbon) will be present.
-
-
Data Interpretation:
-
Correlate the observed chemical shifts with the expected structure.
-
Table 3.1: Expected NMR Chemical Shifts (δ in ppm) (Note: These are predicted values based on general chemical shift theory for oxazoles and carboxylic acids. Actual experimental values may vary.)
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Rationale |
| -CH₃ (on C5) | ~2.5 - 2.8 (singlet, 3H) | ~10 - 15 | Methyl group attached to an sp² carbon of a heterocycle. |
| -H (on C2) | ~8.5 - 9.0 (singlet, 1H) | ~150 - 155 | Proton on the oxazole ring, deshielded by adjacent N and O atoms. |
| -COOH | >10 (broad singlet, 1H) | ~160 - 170 | Carboxylic acid proton, highly deshielded.[4] |
| C4 (oxazole ring) | - | ~115 - 125 | Quaternary carbon attached to the carboxyl group. |
| C5 (oxazole ring) | - | ~160 - 165 | Quaternary carbon attached to the methyl group and oxygen. |
| C=O (carboxyl) | - | ~165 - 175 | Carboxylic acid carbonyl carbon.[5] |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.
Causality: The carboxylic acid group has two highly characteristic vibrations: a very broad O-H stretch due to hydrogen bonding and a sharp C=O stretch.[4] The oxazole ring will also exhibit unique C=N and C-O stretching frequencies.
Protocol 3.2.1: FTIR Analysis
-
Instrumentation:
-
FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
-
Sample Preparation:
-
Place a small amount of the solid powder directly onto the ATR crystal.
-
-
Acquisition:
-
Record the spectrum, typically from 4000 to 400 cm⁻¹.
-
-
Data Interpretation:
-
Identify the key vibrational bands corresponding to the molecule's functional groups.
-
Table 3.2: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Rationale / Source |
| 2500-3300 (very broad) | -COOH | O-H Stretch | Characteristic of a hydrogen-bonded carboxylic acid dimer.[4] |
| ~1710-1730 | -COOH | C=O Stretch | Carbonyl stretch, frequency typical for a carboxylic acid conjugated with a ring system.[4] |
| ~1600-1650 | Oxazole Ring | C=N Stretch | Imine-like stretching within the heterocyclic ring. |
| ~1200-1300 | -COOH / Ring | C-O Stretch | Combination of C-O stretching from the acid and the oxazole ether linkage. |
Mass Spectrometry (MS)
MS provides the molecular weight of the compound and offers structural clues through analysis of its fragmentation patterns. It is often coupled with HPLC (LC-MS) for definitive identification of the main peak and any impurities.
Causality: Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar molecule. Running in both positive and negative ion modes is recommended. Negative mode will readily deprotonate the carboxylic acid to yield the [M-H]⁻ ion, while positive mode should produce the protonated [M+H]⁺ ion.
Protocol 3.3.1: LC-MS Analysis
-
Instrumentation:
-
HPLC or UPLC system coupled to a mass spectrometer (e.g., Quadrupole or TOF).
-
-
LC Method:
-
Use the HPLC method described in Protocol 2.1.
-
-
MS Parameters (ESI):
-
Ionization Mode: ESI, run in both positive and negative modes.
-
Scan Range: m/z 50-500.
-
Capillary Voltage: ~3-4 kV.
-
Drying Gas: Nitrogen, at a temperature and flow rate optimized for the instrument.
-
-
Data Interpretation:
-
Confirm the molecular weight from the parent ion. The high-resolution mass spectrum should be within 5 ppm of the theoretical exact mass.
-
Analyze the fragmentation pattern (MS/MS) to confirm the structure. Common fragmentations for oxazoles include loss of CO and HCN.[6] The carboxylic acid can lose H₂O or CO₂.
-
Table 3.3: Expected Mass Spectrometry Data
| Ion Type | Expected m/z | Rationale |
| [M+H]⁺ | 128.03 | Protonated molecule (Positive Mode) |
| [M-H]⁻ | 126.02 | Deprotonated molecule (Negative Mode) |
| Exact Mass | 127.0269 | C₅H₅NO₃ (for high-resolution MS) |
Analytical Workflow and Data Integration
A comprehensive characterization relies on the integration of data from these orthogonal techniques. The workflow ensures that identity, structure, and purity are all confirmed.
Diagram 4.1: Overall Analytical Characterization Workflow
Caption: Integrated workflow for the complete characterization of the analyte.
Diagram 4.2: Detailed LC-MS Workflow
Caption: Step-by-step workflow for LC-MS analysis.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Separation of 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Applications of 5-Methyl-Oxazole-4-Carboxylic Acid Scaffolds in Medicinal Chemistry: A Tale of Two Isomers
Prepared by: Gemini, Senior Application Scientist
Introduction: The oxazole ring system is a cornerstone in medicinal chemistry, prized for its metabolic stability and ability to engage in various non-covalent interactions with biological targets. This guide delves into the applications of 5-methyl-oxazole-4-carboxylic acid, a heterocyclic scaffold with significant potential in drug discovery. It is crucial, however, to immediately address a point of common confusion: the distinction between two constitutional isomers, 5-methyl-1,3-oxazole-4-carboxylic acid and 5-methyl-1,2-oxazole-4-carboxylic acid (more commonly known as 5-methylisoxazole-4-carboxylic acid) . While both share the same molecular formula, their applications in medicinal chemistry are vastly different. This document will first address the available information on the 1,3-oxazole isomer before providing a detailed, in-depth analysis of the medicinally prominent 1,2-oxazole (isoxazole) isomer, which serves as a critical building block for approved immunomodulatory drugs.
Part 1: The Elusive Scaffold: this compound
While the 1,3-oxazole-4-carboxylic acid core is recognized as a versatile building block in the synthesis of pharmaceuticals and agrochemicals, specific, well-documented medicinal chemistry applications of the 5-methyl substituted variant are not abundant in current literature.[1] The general scaffold is noted for its utility in developing anti-inflammatory and antimicrobial agents.[1] However, the majority of research has focused on other substitution patterns or related heterocyclic systems like 1,3,4-oxadiazoles.[2][3][4][5]
The 1,3-oxazole moiety itself is a common motif in numerous natural products and biologically active synthetic molecules.[6] Its derivatives have been explored for a range of activities, underscoring the potential of this heterocyclic system. Nevertheless, the specific compound, this compound, remains a relatively underexplored entity in the context of drug discovery, representing an opportunity for future research. It is commercially available, which facilitates its investigation as a novel scaffold.[7]
Part 2: The Workhorse Isomer: 5-Methylisoxazole-4-carboxylic Acid
In stark contrast to its 1,3-oxazole counterpart, 5-methylisoxazole-4-carboxylic acid (a 1,2-oxazole) is a well-established and highly significant intermediate in the pharmaceutical industry.[8][9] Its primary importance lies in its role as a key precursor to a class of disease-modifying antirheumatic drugs (DMARDs).
Significance in Medicinal Chemistry: A Gateway to Immunomodulation
5-Methylisoxazole-4-carboxylic acid is the central building block for the synthesis of Leflunomide and its active metabolite, Teriflunomide . These drugs are used in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
-
Leflunomide: An isoxazole-based immunosuppressive drug.
-
Teriflunomide: The active metabolite of Leflunomide, which is also marketed as a drug for multiple sclerosis.
The mechanism of action of Teriflunomide involves the reversible inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH). This enzyme is critical for the de novo synthesis of pyrimidines, which are essential for the proliferation of lymphocytes. By inhibiting DHODH, Teriflunomide depletes the pool of pyrimidines available for DNA synthesis, thereby halting the proliferation of rapidly dividing B and T cells that drive the autoimmune response.
Visualizing the Isomeric Distinction
To clarify the structural differences, the following diagram illustrates both this compound and its medicinally significant 1,2-oxazole (isoxazole) isomer.
Caption: Chemical structures of the 1,3-oxazole and 1,2-oxazole (isoxazole) isomers.
Experimental Protocols
The following protocols are based on established synthetic routes for 5-methylisoxazole-4-carboxylic acid and its subsequent conversion to Leflunomide.
Protocol 1: Synthesis of 5-Methylisoxazole-4-carboxylic Acid
This protocol outlines a common method for synthesizing the isoxazole core, starting from ethyl acetoacetate.
Workflow Diagram:
Caption: Synthetic workflow for 5-methylisoxazole-4-carboxylic acid.
Step-by-Step Methodology:
-
Formation of Ethyl Ethoxymethyleneacetoacetate:
-
In a reaction vessel equipped with a stirrer and condenser, combine ethylacetoacetate, triethylorthoformate, and acetic anhydride.
-
Heat the mixture to a temperature between 75°C and 150°C. The reaction progress can be monitored by techniques such as gas chromatography.
-
-
Cyclization to Ethyl-5-methylisoxazole-4-carboxylate:
-
Cool the reaction mixture from the previous step.
-
In a separate vessel, prepare a solution of hydroxylamine sulfate and sodium acetate in a suitable solvent.
-
Slowly add the ethyl ethoxymethyleneacetoacetate to the hydroxylamine solution while maintaining a temperature between -20°C and 10°C.
-
Stir the reaction mixture until the formation of the isoxazole ester is complete, as indicated by thin-layer chromatography (TLC).
-
-
Hydrolysis to 5-Methylisoxazole-4-carboxylic Acid:
-
To the crude ethyl-5-methylisoxazole-4-carboxylate, add a strong acid such as 60% aqueous sulfuric acid.[8]
-
Heat the mixture to approximately 85°C, allowing for the continuous distillation of ethanol formed during the hydrolysis.[8]
-
Monitor the reaction by TLC until the ester starting material is fully consumed (typically 4 hours).[8]
-
Cool the reaction mixture to room temperature to allow the product to precipitate.
-
Collect the solid product by filtration.
-
-
Purification:
-
The crude acid can be purified by recrystallization from a suitable solvent system, such as a mixture of 2% acetic acid in toluene, to yield a high-purity product.[8]
-
Protocol 2: Synthesis of Leflunomide from 5-Methylisoxazole-4-carboxylic Acid
This protocol details the conversion of the carboxylic acid to the corresponding amide, Leflunomide.
Workflow Diagram:
Caption: Synthesis of Leflunomide via the acid chloride intermediate.
Step-by-Step Methodology:
-
Formation of the Acid Chloride:
-
Suspend the crystallized 5-methylisoxazole-4-carboxylic acid in an inert solvent such as toluene.
-
Add thionyl chloride, either neat or in a solvent, to the suspension. The reaction is typically performed at a controlled temperature.
-
Stir the mixture until the conversion to the acid chloride is complete. The progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
-
Amide Formation:
-
In a separate reaction vessel, dissolve 4-trifluoromethylaniline and an amine base (e.g., triethylamine) in a suitable solvent.
-
Cool the solution to a temperature between 0°C and 15°C.
-
Slowly add the 5-methylisoxazole-4-carbonyl chloride solution from the previous step to the aniline solution.
-
Maintain the temperature and stir until the reaction is complete, as monitored by TLC or HPLC.
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture is typically quenched with water.
-
The organic layer is separated, washed with aqueous solutions (e.g., dilute acid, brine), dried over a drying agent (e.g., Na₂SO₄), and concentrated under reduced pressure.
-
The crude Leflunomide can be purified by recrystallization from a suitable solvent to yield the final product.
-
Data Presentation: Bioactivity of Key Derivatives
The primary application of 5-methylisoxazole-4-carboxylic acid is as a building block. The biological activity resides in the final drug products.
| Compound | Target | Therapeutic Area | Key Indication |
| Leflunomide | Dihydroorotate Dehydrogenase (DHODH) | Immunology | Rheumatoid Arthritis, Psoriatic Arthritis |
| Teriflunomide | Dihydroorotate Dehydrogenase (DHODH) | Immunology/Neurology | Multiple Sclerosis |
Conclusion
While this compound remains a scaffold with untapped potential, its isomer, 5-methylisoxazole-4-carboxylic acid, stands as a testament to the profound impact a simple heterocyclic building block can have on modern medicine. The journey from this carboxylic acid to the life-altering immunomodulatory drugs Leflunomide and Teriflunomide highlights the power of rational drug design and the importance of robust synthetic chemistry. The protocols and data presented herein provide a comprehensive overview for researchers in drug discovery and development, showcasing a clear and successful application of an oxazole-based core in medicinal chemistry. Further exploration of less-studied isomers like the 1,3-oxazole variant may yet yield novel therapeutic agents.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. nanobioletters.com [nanobioletters.com]
- 4. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. 5-Methyl-4-isoxazolecarboxylic acid | 42831-50-5 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: 5-Methyl-1,3-oxazole-4-carboxylic Acid as a Versatile Building Block in Organic Synthesis
Abstract
The 1,3-oxazole moiety is a privileged heterocyclic scaffold found in a multitude of natural products and pharmacologically active molecules.[1][2] 5-Methyl-1,3-oxazole-4-carboxylic acid, in particular, represents a highly valuable and versatile building block for synthetic chemists. Its rigid framework, combined with the reactive carboxylic acid handle, allows for straightforward elaboration into more complex molecular architectures such as amides, esters, and other heterocyclic systems. This guide provides an in-depth exploration of its synthetic utility, focusing on key transformations and offering detailed, field-proven protocols for its application in research and development, particularly within the realms of medicinal chemistry and drug discovery.
Introduction: The Strategic Value of the Oxazole Core
This compound is a stable, crystalline solid that serves as a cornerstone for introducing the oxazole motif into target molecules.[3] The oxazole ring system is of significant interest due to its electronic properties, ability to act as a bioisostere for amide and ester groups, and its capacity to engage in hydrogen bonding and π-stacking interactions within biological targets.[4] This building block is particularly relevant in fragment-based drug discovery (FBDD), where its physicochemical properties align well with the "Rule of Three," making it an ideal starting point for developing high-affinity ligands.[4][5][6] Its derivatives have shown promise as inhibitors of blood platelet aggregation and as antifungal agents.[7][8]
Physicochemical Properties
| Property | Value | Source |
| Chemical Name | This compound | - |
| Molecular Formula | C₅H₅NO₃ | [3] |
| Molecular Weight | 127.10 g/mol | [3] |
| CAS Number | 20049-70-9 | [9] |
| Appearance | Faint beige to yellow crystalline powder | [3] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 3 (Oxazole N, Oxazole O, Carbonyl O) | [4] |
Core Synthetic Applications & Protocols
The primary utility of this compound stems from the reactivity of its carboxylic acid group. The following sections detail the most critical transformations: amidation and esterification.
Caption: Key synthetic pathways using the title compound.
Amide Bond Formation: A Gateway to Bioactive Molecules
Amide bond formation is arguably the most crucial reaction in medicinal chemistry.[10] Two primary strategies are employed for coupling this compound with amines: a two-step process via an acyl chloride intermediate and a milder, one-pot method using modern coupling reagents.
This robust, traditional method is highly effective and often cost-efficient for large-scale synthesis. It involves the conversion of the carboxylic acid to the more reactive acyl chloride, which readily couples with a wide range of amines.[11][12] The analogous 5-methylisoxazole-4-carbonyl chloride is a known intermediate in the synthesis of the antirheumatic drug Leflunomide.[11][12][13]
Caption: Workflow for two-step amidation via an acyl chloride.
Protocol 1: Synthesis of N-Aryl-5-methyl-1,3-oxazole-4-carboxamide
PART A: Preparation of 5-Methyl-1,3-oxazole-4-carbonyl Chloride [11][12]
-
Setup: To a dry, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer under a nitrogen atmosphere, add this compound (1.0 eq).
-
Reagent Addition: Add anhydrous toluene (approx. 10 mL per gram of acid) followed by the slow, careful addition of thionyl chloride (1.5 eq).
-
Reaction: Heat the mixture to reflux (approx. 110 °C) for 2-3 hours. Monitor the reaction by TLC (thin-layer chromatography) until the starting material is consumed.
-
Work-up: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure. The resulting crude 5-methyl-1,3-oxazole-4-carbonyl chloride, often a dark red solid or oil, can be used in the next step without further purification.[14]
PART B: Coupling with Amine [11]
-
Setup: Dissolve the crude acyl chloride from Part A in a dry solvent such as toluene or dichloromethane (DCM) in a flask under a nitrogen atmosphere and cool the solution to 0-5 °C in an ice bath.
-
Reagent Addition: In a separate flask, prepare a solution of the desired amine (1.0 eq) and triethylamine (1.0 eq) in the same dry solvent.
-
Reaction: Add the amine solution dropwise to the vigorously stirring acyl chloride solution, maintaining the internal temperature below 5 °C.
-
Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-16 hours, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction with ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization to yield the desired amide.
For substrates sensitive to the harsh conditions of acyl chloride formation, direct coupling methods using reagents like HATU, HOBt/EDC, or PyBOP are superior.[15] These reactions proceed under mild conditions, tolerate a wide range of functional groups, and typically result in high yields with low levels of side products like epimerization.[16]
Protocol 2: One-Pot Amide Coupling using HATU
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq), the desired amine (1.2 eq), and HATU (1.2 eq) in an anhydrous polar aprotic solvent like DMF or NMP.
-
Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0 eq), to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for 2-6 hours. The progress should be monitored by TLC or LC-MS.[15]
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer extensively with 5% aqueous LiCl (to remove DMF/NMP), followed by 1M HCl, saturated aqueous NaHCO₃, and brine.[15]
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to obtain the pure amide product.
| Parameter | Method 1: Acyl Chloride | Method 2: Coupling Reagent (HATU) |
| Conditions | Harsh (reflux in SOCl₂) | Mild (Room Temperature) |
| Functional Group Tolerance | Moderate | High |
| Key Reagents | Thionyl chloride, Et₃N | HATU, DIPEA |
| Byproducts | HCl, SO₂, Triethylammonium chloride | Tetramethylurea, DIPEA salts |
| Best For | Robust, simple amines; large scale | Sensitive/complex substrates; high purity |
| Causality | High reactivity of acyl chloride ensures conversion but can affect sensitive groups. | In-situ formation of an active ester provides a gentler pathway, preserving delicate functionality. |
Application in Fragment-Based Drug Discovery (FBDD)
FBDD is a powerful strategy that identifies low-molecular-weight ligands ("fragments") that bind to a biological target, which are then optimized into potent drug candidates.[4][6] this compound is an excellent fragment candidate due to its structural rigidity and possession of both hydrogen bond donor and acceptor sites, allowing it to form key interactions in a protein's binding pocket.[4]
The typical FBDD workflow involves screening a library of fragments, validating the hits, determining the binding mode via structural biology (e.g., X-ray crystallography), and then using this information to guide synthetic elaboration.[4][6] The carboxylic acid handle of our title compound is the perfect vector for "fragment growing," where chemists synthetically extend the molecule into adjacent pockets of the binding site to gain affinity and selectivity.[4]
Caption: A typical workflow for fragment-based drug discovery.[4]
Conclusion
This compound is a building block of significant strategic importance. Its robust chemical nature, coupled with the versatile reactivity of the carboxylic acid function, provides chemists with a reliable and efficient tool for the synthesis of complex molecules. The protocols outlined herein for amidation and the discussion of its role in FBDD demonstrate its broad applicability. By understanding the causality behind different synthetic choices—whether to use harsh activating agents for scalability or milder coupling reagents for molecular complexity—researchers can fully leverage this compound to accelerate the discovery and development of novel chemical entities.
References
- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. Fragment-based drug discovery: opportunities for organic synthesis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Fragment-based drug discovery: opportunities for organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antifungal activity of 5-methylisoxazole-4-carboxylic oxime esters [nyxxb.cn]
- 8. Syntheses of 5-substituted oxazole-4-carboxylic acid derivatives with inhibitory activity on blood platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CAS RN 2049-70-9 | Fisher Scientific [fishersci.com]
- 10. growingscience.com [growingscience.com]
- 11. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 12. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. 5-Methyl-1,3-oxazole-4-carbonyl chloride | CymitQuimica [cymitquimica.com]
- 15. benchchem.com [benchchem.com]
- 16. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for the Purification of 5-methyl-1,3-oxazole-4-carboxylic acid
Introduction
5-methyl-1,3-oxazole-4-carboxylic acid is a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. The purity of this reagent is paramount, as contaminants can lead to unforeseen side reactions, altered biological activity, and difficulties in structure-activity relationship (SAR) studies. This document provides a comprehensive guide to the purification of this compound, detailing various techniques from initial workup to final polishing, along with methods for purity assessment. The protocols described herein are designed to be robust and adaptable, ensuring researchers can obtain material of the high purity required for their scientific endeavors.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for developing effective purification strategies.
| Property | Value | Source |
| Molecular Formula | C₅H₅NO₃ | --INVALID-LINK--[1] |
| Molecular Weight | 127.10 g/mol | --INVALID-LINK--[1] |
| Appearance | Faint beige to yellow crystalline powder | --INVALID-LINK--[1] |
| Purity (Commercial) | Typically ≥95-98% | --INVALID-LINK--[1] |
Understanding Potential Impurities
The nature and quantity of impurities in a sample of this compound are largely dependent on the synthetic route employed. A common approach to the synthesis of 4,5-disubstituted oxazoles involves the reaction of an activated carboxylic acid derivative with an isocyanide.[2] For the target molecule, a plausible synthesis could involve the hydrolysis of a corresponding ester, such as ethyl 5-methyl-1,3-oxazole-4-carboxylate.
Based on this, common impurities may include:
-
Unreacted Starting Materials: Such as the corresponding ethyl or methyl ester.
-
Isomeric Byproducts: Depending on the synthetic precursors, isomeric oxazoles or other heterocyclic systems may form.
-
Reagents and Solvents: Residual acids, bases, or solvents from the synthesis and workup.
-
Degradation Products: Some oxazole derivatives, particularly those with hydroxyl groups, can be unstable and prone to hydrolytic ring-opening or decarboxylation.[3] While this compound is expected to be more stable, this potential for degradation should be considered, especially under harsh pH or high-temperature conditions.
Purification Strategies
A multi-step purification strategy is often necessary to achieve high purity. The acidic nature of the carboxylic acid functional group is a key handle for purification.
Workflow for Purification
Caption: General purification workflow for this compound.
Acid-Base Extraction
This technique is highly effective for separating the acidic target compound from neutral or basic impurities.[2][3][4][5][6] The principle lies in the differential solubility of the carboxylic acid and its corresponding carboxylate salt in organic and aqueous phases.
Protocol:
-
Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Basification: Transfer the organic solution to a separatory funnel and extract with a mild aqueous base, such as a saturated sodium bicarbonate solution. The carboxylic acid will be deprotonated to its sodium salt and partition into the aqueous layer. Neutral impurities will remain in the organic phase. Repeat the extraction 2-3 times.
-
Separation: Combine the aqueous extracts. The organic layer containing neutral impurities can be discarded.
-
Acidification: Cool the combined aqueous layer in an ice bath and slowly add a dilute acid (e.g., 1 M HCl) with stirring until the pH is acidic (pH ~2-3), leading to the precipitation of the purified carboxylic acid.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with cold deionized water to remove any residual salts.
-
Drying: Dry the purified product under vacuum.
Recrystallization
Recrystallization is a powerful technique for further purifying the solid product obtained from acid-base extraction. The key is to select an appropriate solvent system where the compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.
Solvent Selection:
A systematic solvent screen is recommended. Based on the polar nature of the molecule, suitable solvents and solvent systems to investigate include:
-
Water
-
Ethanol
-
Isopropanol
-
Ethyl acetate
-
Toluene
-
Mixtures such as ethanol/water or toluene/heptane
Protocol:
-
Dissolution: In a flask, add a minimal amount of the chosen hot solvent to the crude solid until it is fully dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Column Chromatography (Optional)
For achieving the highest purity or for separating closely related impurities, silica gel column chromatography can be employed. However, it's important to note that some oxazole carboxylic acids can be unstable on silica gel.[3]
Protocol:
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate) with a small amount of acetic or formic acid to improve peak shape and prevent tailing. A typical starting gradient could be 50-100% ethyl acetate in hexanes with 1% acetic acid.
-
Sample Loading: Dissolve the sample in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel.
-
Elution: Run the column, collecting fractions and monitoring by Thin Layer Chromatography (TLC).
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Purity Assessment
Rigorous analytical techniques are essential to confirm the purity of the final product.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the method of choice for determining the purity of this compound.
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Procedure:
-
Prepare a stock solution of the purified compound in a suitable solvent (e.g., acetonitrile/water).
-
Inject the sample onto the HPLC system.
-
Integrate the peak areas in the resulting chromatogram. Purity is typically reported as the area percentage of the main peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for confirming the structure and assessing purity.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks [beilstein-journals.org]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: Derivatization of 5-methyl-1,3-oxazole-4-carboxylic acid for Biological Screening
Abstract
The 5-methyl-1,3-oxazole-4-carbonyl scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its presence in numerous bioactive compounds and its capacity for versatile chemical modification.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of 5-methyl-1,3-oxazole-4-carboxylic acid. We present detailed, field-proven protocols for the synthesis of the core scaffold and its subsequent diversification into libraries of amides and esters. Furthermore, we discuss the rationale for its application in high-throughput screening campaigns targeting a range of therapeutic areas, including oncology, inflammation, and infectious diseases, supported by insights into structure-activity relationships (SAR).
Introduction: The Strategic Value of the Oxazole Scaffold
The oxazole ring is a five-membered heterocycle featuring one oxygen and one nitrogen atom. This arrangement imparts a unique combination of physicochemical properties, including metabolic stability, rigidity, and the ability to act as a hydrogen bond acceptor, making it an ideal anchor for engaging with biological targets.[3][4] The this compound core, in particular, offers a strategic advantage for library synthesis. The carboxylic acid moiety serves as a versatile chemical handle for creating diverse derivatives, most commonly amides and esters, allowing for systematic exploration of the chemical space around the rigid oxazole core.
Derivatives of oxazole-4-carboxamide have demonstrated a wide spectrum of biological activities. They are known to induce apoptosis in cancer cell lines, inhibit microtubule polymerization, and act as potent anti-inflammatory and antibacterial agents.[5][6][7] This documented polypharmacology underscores the scaffold's utility, suggesting that libraries derived from this core can be productively screened against multiple target classes to identify novel therapeutic leads. This guide provides the essential technical protocols to generate such libraries efficiently and logically.
Synthesis of the Core Scaffold: this compound
The synthesis of the title compound is achieved via a robust two-step process, beginning with the construction of the oxazole ring through a classical Robinson-Gabriel synthesis, followed by saponification of the resulting ester.[8] This method provides a reliable and scalable route to the key carboxylic acid intermediate.
Workflow for Scaffold Synthesis
Caption: Overall workflow for the synthesis of the core scaffold.
Protocol 2.1: Synthesis of Ethyl 5-methyl-1,3-oxazole-4-carboxylate
This protocol is adapted from the principles of the Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino-ketone.[9]
-
Materials:
-
Ethyl 2-acetamido-3-oxobutanoate
-
Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Ethyl Acetate/Hexane solvent system
-
-
Procedure:
-
To a stirred solution of ethyl 2-acetamido-3-oxobutanoate (1.0 eq) in a suitable solvent like dichloromethane, slowly add concentrated sulfuric acid (2.0 eq) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, carefully pour the reaction mixture over crushed ice.
-
Neutralize the aqueous solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient to yield the pure ester.
-
Protocol 2.2: Hydrolysis to this compound
-
Materials:
-
Ethyl 5-methyl-1,3-oxazole-4-carboxylate
-
Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)
-
Methanol (MeOH) or Tetrahydrofuran (THF)/Water mixture
-
Hydrochloric Acid (HCl), 1M solution
-
-
Procedure:
-
Dissolve the ethyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio).
-
Add sodium hydroxide (1.5 - 2.0 eq) to the solution.
-
Stir the mixture at room temperature or gently heat to 40-50 °C for 2-6 hours, monitoring the disappearance of the ester by TLC.
-
After completion, cool the reaction mixture to 0 °C and acidify to pH 2-3 with 1M HCl. A precipitate should form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the title carboxylic acid. The product is often of sufficient purity for the next step, but can be recrystallized from ethanol/water if necessary.[10]
-
Derivatization Strategies for Library Synthesis
The carboxylic acid is a launchpad for diversification. The two most direct and fruitful derivatization pathways are amide bond formation and esterification, which allow for the introduction of a vast array of commercially available amines and alcohols.
Workflow for Library Derivatization
Caption: Parallel synthesis workflows from the core scaffold.
Protocol 3.1: Parallel Amide Library Synthesis using HATU Coupling
Amide coupling is one of the most robust and frequently used reactions in drug discovery.[11] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent suitable for a wide range of amines, including less reactive anilines. This protocol is optimized for a 96-well plate format.
-
Materials & Reagents:
-
Stock solution of this compound in DMF (e.g., 0.5 M).
-
Stock solution of HATU in DMF (0.5 M).
-
Stock solution of N,N-Diisopropylethylamine (DIPEA) in DMF (1.0 M).
-
Library of primary and secondary amines (as 0.5 M stock solutions in DMF or DMSO).
-
96-well reaction block.
-
Automated liquid handler or multichannel pipette.
-
-
Procedure (per well):
-
Pre-activation: To each well, add the carboxylic acid solution (1.0 eq, e.g., 50 µL of 0.5 M).
-
Add the HATU solution (1.1 eq, 55 µL of 0.5 M).
-
Add the DIPEA solution (2.0 eq, 50 µL of 1.0 M).
-
Shake the plate at room temperature for 15-20 minutes to allow for the formation of the activated O-acylisourea intermediate.
-
Amine Addition: Add the amine solution (1.05 eq, 52.5 µL of 0.5 M).
-
Seal the 96-well plate and shake at room temperature for 12-18 hours.
-
Work-up & Purification: Upon completion, the library can be purified using automated solid-phase extraction (SPE) cartridges or preparative LC-MS.[12] For initial screening, a simple aqueous work-up followed by extraction into an organic solvent (e.g., ethyl acetate) may suffice.
-
-
Causality & Trustworthiness: The use of HATU with DIPEA ensures efficient activation of the carboxylic acid, even for challenging couplings.[11] Pre-activation minimizes side reactions involving the amine. Running the reaction in a standardized 96-well format with stock solutions ensures reproducibility and is amenable to high-throughput workflows.[4]
| Parameter | Condition | Rationale |
| Coupling Reagent | HATU | High efficiency, low racemization, suitable for a broad amine scope.[11] |
| Base | DIPEA | Non-nucleophilic base prevents unwanted side reactions. |
| Stoichiometry | Acid:Amine:HATU:DIPEA (1:1.05:1.1:2) | Slight excess of amine and reagents drives the reaction to completion. |
| Solvent | DMF (anhydrous) | Excellent solvating properties for reactants and reagents. |
| Temperature | Room Temperature | Mild conditions preserve sensitive functional groups on the amine library. |
Protocol 3.2: Ester Library Synthesis via Fischer Esterification
Fischer esterification is a classic, acid-catalyzed method ideal for generating simple alkyl esters where the alcohol can be used as the solvent.[13]
-
Materials & Reagents:
-
This compound
-
A selection of primary or secondary alcohols (e.g., Methanol, Ethanol, Isopropanol)
-
Concentrated Sulfuric Acid (H₂SO₄) as catalyst
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
-
Procedure:
-
Suspend this compound (1.0 eq) in the desired alcohol (used in large excess, serving as solvent).
-
Carefully add a catalytic amount of concentrated H₂SO₄ (e.g., 3-5 drops per 10 mL of alcohol).
-
Heat the mixture to reflux (typically 60-80 °C) for 4-12 hours, monitoring by TLC.
-
Cool the reaction to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude ester.
-
Purify by column chromatography or recrystallization as needed.
-
-
Causality & Trustworthiness: Using the alcohol as the solvent drives the equilibrium towards the ester product, ensuring high conversion.[13] The acidic catalyst activates the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. This is a cost-effective and straightforward method for generating simple ester analogs.
Application in Biological Screening
A library of 5-methyl-1,3-oxazole-4-carboxamide/carboxylate derivatives is a rich source of potential hits across multiple therapeutic areas. The screening strategy should be aligned with the known biological activities of the oxazole scaffold.
Screening Cascade Design
Caption: A typical high-throughput screening cascade.
Oncology Screening
-
Rationale: Oxazole carboxamides are known to disrupt microtubule dynamics and induce apoptosis, making them prime candidates for cancer drug discovery.[6][7]
-
Primary Assays:
-
Cell Viability/Proliferation Assays: Screen the library against a panel of cancer cell lines (e.g., NCI-60 panel) using assays like MTT, MTS, or CellTiter-Glo®. This provides a broad overview of cytotoxic or cytostatic activity.
-
High-Content Imaging: Screen for specific phenotypic changes such as mitotic arrest (indicated by rounded cell morphology) or apoptosis markers (e.g., caspase-3/7 activation, nuclear condensation).
-
Anti-Inflammatory Screening
-
Rationale: The oxazole scaffold is present in several compounds with anti-inflammatory properties, potentially through the inhibition of key inflammatory mediators.[5][6]
-
Primary Assays:
-
LPS-stimulated Macrophage Assay: Use a macrophage cell line (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. Measure the inhibition of nitric oxide (NO) production (using the Griess assay) or pro-inflammatory cytokines like TNF-α and IL-6 (using ELISA).
-
Enzyme Inhibition Assays: Screen against key inflammatory enzymes like Cyclooxygenase-2 (COX-2) or 5-Lipoxygenase (5-LOX) using commercially available assay kits.
-
Antibacterial Screening
-
Rationale: Heterocyclic amides are a well-established class of antibacterial agents. Screening the library can identify compounds with activity against priority pathogens.[14][15]
-
Primary Assays:
-
Broth Microdilution Assay: Determine the Minimum Inhibitory Concentration (MIC) of each compound against a panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[14]
-
Synergy Screens: Test compounds at sub-inhibitory concentrations for their ability to potentiate the activity of known antibiotics, which could identify potential efflux pump inhibitors or resistance breakers.[16]
-
Conclusion
The this compound scaffold represents a highly valuable starting point for the generation of diverse small molecule libraries. Its straightforward synthesis and versatile derivatization potential, coupled with the proven biological relevance of its derivatives, make it an excellent choice for academic and industrial drug discovery campaigns. The protocols and strategies outlined in this guide provide a robust framework for synthesizing these libraries and screening them effectively to uncover novel chemical entities with therapeutic potential.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. jddtonline.info [jddtonline.info]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 9. synarchive.com [synarchive.com]
- 10. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Screening of Some Heterocyclic Compounds for Their Antibacterial Activity With Special Reference to Benzamides Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 12. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Biological Evaluation of a Series of Oxazolone Carboxamides as a Novel Class of Acid Ceramidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Antibacterial Activities of Novel Heterocyclic Arylsulphonamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Screen of Unfocused Libraries Identified Compounds with Direct or Synergistic Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
protocol for scaling up 5-methyl-1,3-oxazole-4-carboxylic acid synthesis
An Application Guide for the Scalable Synthesis of 5-methyl-1,3-oxazole-4-carboxylic acid
Abstract
This application note provides a comprehensive guide for the synthesis of this compound, a key heterocyclic building block in pharmaceutical research and development. The document details a robust and scalable synthetic pathway, beginning with a laboratory-scale protocol and expanding to a pilot-plant scale. Emphasis is placed on the underlying chemical principles, process safety, and critical parameters that ensure reproducibility and high yield. This guide is intended for researchers, chemists, and process engineers in the pharmaceutical and fine chemical industries.
Introduction: The Significance of the Oxazole Moiety
Oxazoles are a class of five-membered aromatic heterocycles containing one oxygen and one nitrogen atom. This structural motif is a common substructure in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities including anti-inflammatory, antibacterial, and anticancer properties.[1][2] this compound, in particular, serves as a crucial intermediate for the synthesis of more complex molecules, where its carboxylic acid handle allows for straightforward derivatization.
The development of a scalable, safe, and efficient synthesis is paramount for advancing drug discovery programs that rely on this scaffold. This guide focuses on a modified Robinson-Gabriel synthesis, a classic and reliable method for oxazole formation, which has been adapted for improved scalability and control.[1][3]
Strategic Overview: The Robinson-Gabriel Pathway
The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino ketone to form the oxazole ring.[3] For the target molecule, this compound, we have selected a multi-step pathway starting from the readily available and cost-effective commodity chemical, ethyl acetoacetate.
The key strategic steps are:
-
α-Amination: Introduction of a nitrogen atom at the C2 position of the ethyl acetoacetate backbone.
-
N-Formylation: Acylation of the newly introduced amino group to form the required 2-acylamino precursor.
-
Cyclodehydration: Ring closure to form the ethyl ester of the target oxazole. This is the core Robinson-Gabriel step.
-
Saponification: Hydrolysis of the ethyl ester to yield the final carboxylic acid product.
This pathway is advantageous for scale-up due to the use of well-understood transformations and the availability of crystalline intermediates, which facilitates purification.
Caption: High-level overview of the synthetic workflow.
Detailed Synthesis Protocols
Part 3.1: Laboratory-Scale Synthesis (Target: 25-30 g)
This protocol outlines the synthesis on a standard laboratory scale. All operations should be conducted in a well-ventilated fume hood.
Step 1: Synthesis of Ethyl 2-(formamido)-3-oxobutanoate (Precursor)
-
Rationale: This step combines the amination and formylation of ethyl acetoacetate into a streamlined process. The direct formylation of the α-amino ketone intermediate is a reliable method to generate the necessary precursor for the Robinson-Gabriel cyclization.
-
Procedure:
-
To a 1 L three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add ethyl 2-amino-3-oxobutanoate hydrochloride (100 g, 0.55 mol).
-
Add ethyl acetate (500 mL) and cool the slurry to 0-5 °C in an ice bath.
-
Slowly add triethylamine (122.5 g, 1.21 mol, 2.2 equiv) over 30 minutes, maintaining the internal temperature below 10 °C.
-
In a separate beaker, prepare the formylating agent by slowly adding acetic anhydride (61.8 g, 0.605 mol, 1.1 equiv) to formic acid (27.8 g, 0.605 mol, 1.1 equiv) while cooling in an ice bath.
-
Add the prepared mixed anhydride to the reaction mixture dropwise via the addition funnel over 1 hour, keeping the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours. Monitor completion by TLC or LC-MS.
-
Quench the reaction by adding 200 mL of water. Separate the organic layer, wash with saturated sodium bicarbonate solution (2 x 150 mL) and brine (150 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil, which is used directly in the next step.
-
Step 2: Cyclodehydration to Ethyl 5-methyl-1,3-oxazole-4-carboxylate
-
Rationale: Concentrated sulfuric acid is a powerful dehydrating agent that effectively catalyzes the intramolecular cyclization of the 2-acylamino-ketone to the oxazole ring.[1] The temperature is controlled to prevent charring and side reactions.
-
Procedure:
-
Equip a 500 mL three-neck flask with a mechanical stirrer, thermometer, and addition funnel.
-
Add concentrated sulfuric acid (150 mL) and cool to 0 °C.
-
Add the crude ethyl 2-(formamido)-3-oxobutanoate from the previous step dropwise to the cold sulfuric acid over 1 hour, ensuring the internal temperature does not exceed 15 °C.
-
After the addition is complete, stir the mixture at room temperature for 18-24 hours.
-
Carefully pour the reaction mixture onto crushed ice (approx. 800 g) in a 2 L beaker with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 300 mL).
-
Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give the crude ethyl ester. Purification can be achieved via vacuum distillation or column chromatography.
-
Step 3: Saponification to this compound
-
Rationale: Basic hydrolysis (saponification) of the ethyl ester is a standard method to generate the corresponding carboxylic acid. The subsequent acidic workup protonates the carboxylate salt to yield the final product.
-
Procedure:
-
Dissolve the crude ethyl 5-methyl-1,3-oxazole-4-carboxylate in ethanol (200 mL) in a 1 L flask.
-
Add a solution of sodium hydroxide (24 g, 0.6 mol) in 100 mL of water.
-
Heat the mixture to reflux (approx. 80 °C) for 2 hours. Monitor the disappearance of the starting ester by TLC.
-
Cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with 200 mL of water and wash with methyl tert-butyl ether (MTBE) (100 mL) to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.
-
The product will precipitate as a white solid. Filter the solid, wash with cold water, and dry under vacuum at 50 °C to yield the final product. Typical yield is 25-30 g.
-
Part 3.2: Protocol for Scale-Up (Target: 1.0-1.2 kg)
Scaling up a synthesis requires careful consideration of heat transfer, mass transfer, and safety. This protocol is designed for a 20 L jacketed glass reactor.
Table 1: Comparison of Lab-Scale vs. Pilot-Scale Parameters
| Parameter | Laboratory-Scale (100 g) | Pilot-Scale (4.0 kg) | Rationale for Change |
| Starting Material | Ethyl 2-amino-3-oxobutanoate HCl (100 g) | Ethyl 2-amino-3-oxobutanoate HCl (4.0 kg) | Direct 40x scale-up of batch size. |
| Solvent (Formylation) | Ethyl Acetate (500 mL) | Ethyl Acetate (12 L) | Reduced solvent ratio to improve throughput. |
| Reagent Addition | Manual (Addition Funnel) | Metering Pump | Ensures controlled, consistent addition rate to manage exotherm. |
| Reaction Vessel | 1 L Round-Bottom Flask | 20 L Jacketed Glass Reactor | Allows for precise temperature control via heating/cooling fluid. |
| Cyclodehydration | Addition to H₂SO₄ at 0-15 °C | Addition to H₂SO₄ at 5-10 °C | Tighter temperature control is critical to manage the large exotherm. |
| Work-up (Quench) | Pouring onto ice | Reverse addition: Pumping mixture onto ice/water slurry | Safer and more controllable method for quenching a large volume of acid. |
| Isolation | Buchner Funnel Filtration | Centrifuge or Nutsche Filter-Dryer | More efficient for isolating and washing large quantities of solid product. |
| Drying | Vacuum Oven | Vacuum Dryer or Filter-Dryer | Ensures efficient and uniform drying of the bulk material. |
Pilot-Scale Step-by-Step Protocol:
Equipment: 20 L jacketed glass reactor with overhead stirring, temperature probe, condenser, and a metering pump for additions.
Step 1 & 2: One-Pot Formylation and Cyclodehydration
-
Reactor Setup: Charge the 20 L reactor with ethyl 2-amino-3-oxobutanoate hydrochloride (4.0 kg, 22.0 mol) and ethyl acetate (12 L).
-
Cooling: Start the overhead stirrer and cool the reactor contents to 0-5 °C using the jacket.
-
Base Addition: Add triethylamine (4.9 kg, 48.4 mol) via the metering pump over 1 hour, ensuring the internal temperature remains below 10 °C.
-
Formylation: Add the pre-prepared acetic-formic anhydride (prepared from 2.47 kg acetic anhydride and 1.11 kg formic acid) via the metering pump over 2 hours at <10 °C. After addition, allow the mixture to warm to 20-25 °C and hold for 4-6 hours until the reaction is complete (verified by in-process control).
-
Work-up: Add water (8 L) to the reactor and agitate. Stop the stirrer, allow the layers to separate, and drain the lower aqueous layer. Wash the organic layer with saturated sodium bicarbonate solution (2 x 6 L) and brine (6 L).
-
Solvent Swap: Distill off the ethyl acetate under vacuum. Charge toluene (8 L) and continue distillation to azeotropically remove residual water. The crude N-formyl intermediate in toluene is carried forward.
Step 3: Cyclodehydration
-
Acid Preparation: In a separate suitable vessel, carefully charge concentrated sulfuric acid (6 L) and cool to 0-5 °C.
-
Addition: Pump the toluene solution of the intermediate from the reactor into the cold sulfuric acid at a rate that maintains the acid mixture temperature below 15 °C. This is a highly exothermic step requiring efficient cooling.
-
Reaction: After the addition is complete, allow the mixture to warm to 20-25 °C and stir for 24 hours.
-
Quench: Prepare a slurry of crushed ice and water (30 kg total) in a 50 L vessel. Under vigorous stirring, slowly pump the reaction mixture into the ice slurry. The rate of addition must be controlled to keep the quench tank temperature below 25 °C.
-
Extraction: Extract the quenched mixture with dichloromethane (3 x 10 L). Combine the organic layers, wash, dry, and concentrate to yield the crude ethyl ester.
Step 4: Saponification and Isolation
-
Setup: Charge the 20 L reactor with the crude ethyl ester, ethanol (8 L), and a solution of sodium hydroxide (0.96 kg in 4 L water).
-
Hydrolysis: Heat the mixture to reflux (approx. 80 °C) using the reactor jacket and hold for 3-4 hours until hydrolysis is complete.
-
Solvent Removal & Wash: Cool to 30 °C and distill off the ethanol under vacuum. Add water (8 L) and MTBE (4 L). Agitate, settle, and remove the upper organic layer.
-
Precipitation: Cool the aqueous layer to 0-5 °C. Slowly add concentrated HCl until the pH of the slurry is 2-3.
-
Isolation: Transfer the slurry to a Nutsche filter-dryer. Filter the product, wash with cold deionized water (2 x 4 L), and dry under vacuum at 50-60 °C until constant weight is achieved. Expected Yield: 1.0-1.2 kg.
Mechanistic Insight: The Robinson-Gabriel Cyclization
The core transformation relies on the acid-catalyzed cyclization of the N-formyl-α-amino ketone. The mechanism proceeds through several key steps which are visualized below.
Caption: Key steps in the Robinson-Gabriel cyclization mechanism.
-
Protonation: The ketone carbonyl is protonated by the strong acid catalyst (H₂SO₄), increasing its electrophilicity.
-
Enolization: The protonated ketone tautomerizes to its enol form.
-
Nucleophilic Attack: The amide oxygen acts as an intramolecular nucleophile, attacking the enol double bond to form a five-membered ring intermediate (an oxazolinium ion).
-
Dehydration: A final dehydration step, driven by the formation of the stable aromatic oxazole ring, eliminates a molecule of water to yield the product.
Safety and Handling
Scaling up chemical synthesis introduces significant safety challenges that must be proactively managed.
-
Personal Protective Equipment (PPE): Standard PPE includes safety glasses, a flame-retardant lab coat, and gloves. When handling concentrated acids or large volumes of solvents, chemical splash goggles, a face shield, and heavy-duty acid-resistant gloves are mandatory.
-
Reagent Hazards:
-
Concentrated Sulfuric Acid: Extremely corrosive. Causes severe burns upon contact. The dilution and quenching processes are highly exothermic and can cause splashing. Always add acid to water/ice, never the other way around.
-
Triethylamine: Flammable liquid with a strong odor. It is corrosive and can cause respiratory irritation. Handle in a well-ventilated area.
-
Dichloromethane: A volatile solvent suspected of causing cancer. All extractions and solvent removal must be performed in a closed system or a highly efficient fume hood.
-
-
Process Hazards:
-
Exotherms: The formylation, cyclization, and particularly the acid quench steps are exothermic. Scale-up reduces the surface-area-to-volume ratio, making heat dissipation less efficient. The use of a jacketed reactor and controlled addition rates are critical for thermal management.
-
Pressure: Ensure all vessels are adequately vented, especially during heating or quenching operations where off-gassing can occur.
-
Always consult the Safety Data Sheet (SDS) for each chemical before use and perform a thorough Process Hazard Analysis (PHA) before conducting any scale-up operation.
Conclusion
The synthetic route and protocols detailed in this application note provide a reliable and scalable method for the production of this compound. By understanding the chemical principles and adhering to the critical process parameters and safety guidelines, researchers and production chemists can successfully implement this synthesis on both laboratory and pilot scales, ensuring a consistent supply of this valuable building block for drug discovery and development.
References
NMR and mass spectrometry analysis of 5-methyl-1,3-oxazole-4-carboxylic acid
An Application Guide to the Comprehensive Analysis of 5-methyl-1,3-oxazole-4-carboxylic Acid by NMR and Mass Spectrometry
Abstract
This compound is a pivotal heterocyclic building block in contemporary drug discovery and development. Its rigid, planar structure and specific arrangement of hydrogen bond donors and acceptors make it a valuable scaffold in medicinal chemistry. Accurate and unambiguous structural characterization is paramount for quality control, reaction monitoring, and regulatory submission. This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the definitive analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We delve into the causality behind experimental choices, offering detailed, self-validating protocols and interpretative guidance to ensure data integrity and confidence in structural assignment.
Introduction and Physicochemical Profile
The oxazole ring is a key feature in numerous biologically active compounds and natural products.[1] The specific substitution pattern of this compound provides a unique chemical entity for further synthetic elaboration. Understanding its precise structure and properties is the foundational step for its application.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₅NO₃ | [2] |
| Molecular Weight | 127.10 g/mol | [2] |
| CAS Number | 103879-58-9 | [2] |
| Appearance | Faint beige to yellow crystalline powder | [2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. It provides detailed information about the chemical environment, connectivity, and spatial relationship of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are required for full characterization.
¹H NMR Spectroscopy: Mapping the Proton Environment
Expertise & Rationale: The choice of solvent is critical for analyzing carboxylic acids. While CDCl₃ is common, it can lead to the disappearance of the acidic proton signal due to exchange with trace amounts of DCl or D₂O.[3] Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent as its ability to form strong hydrogen bonds with the carboxylic acid proton slows down the exchange rate, making the proton readily observable as a distinct, albeit often broad, signal.[4]
Protocol 2.1.1: Sample Preparation for ¹H NMR
-
Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of DMSO-d₆ using a clean glass pipette.
-
Cap the NMR tube securely and vortex gently for 30-60 seconds, or until the sample is fully dissolved. Visual inspection should confirm a clear, particulate-free solution.
-
Place the NMR tube into the spectrometer's spinner turbine, ensuring correct depth positioning using the instrument's gauge.
Protocol 2.1.2: Data Acquisition Parameters (400 MHz Spectrometer)
-
Experiment: Standard ¹H acquisition
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Number of Scans: 16
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 4.0 s
-
Spectral Width: 20 ppm (-5 to 15 ppm)
Expected ¹H NMR Spectrum and Interpretation
The structure of this compound predicts three distinct singlet signals in the ¹H NMR spectrum.
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its involvement in hydrogen bonding. It is expected to appear as a very broad singlet in the downfield region of the spectrum, typically between 10-13 ppm.[5][6] Its broadness is a result of chemical exchange and quadrupolar effects.
-
Oxazole Ring Proton (H-2): The single proton on the oxazole ring is in an electron-deficient environment, leading to a significant downfield shift. Based on data for similar oxazole systems, this signal is anticipated as a sharp singlet around 8.5-9.0 ppm.[7]
-
Methyl Protons (-CH₃): The three protons of the methyl group are chemically equivalent and will appear as a sharp singlet. This signal is expected in the upfield region, typically around 2.4-2.6 ppm.
Table 2: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | Broad Singlet | 1H | -COOH |
| ~8.7 | Singlet | 1H | H-2 (Oxazole ring) |
| ~2.5 | Singlet | 3H | -CH₃ |
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Expertise & Rationale: ¹³C NMR spectroscopy provides a direct count of the unique carbon environments in the molecule. A proton-decoupled experiment is standard, yielding a spectrum of sharp singlets, which simplifies interpretation by removing C-H coupling.
Protocol 2.2.1: Data Acquisition Parameters (101 MHz Spectrometer)
-
Experiment: Standard ¹³C acquisition with proton decoupling
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Number of Scans: 1024 (or more, as needed for signal-to-noise)
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm (-10 to 230 ppm)
Expected ¹³C NMR Spectrum and Interpretation
The molecule has five distinct carbon atoms, and all should be visible in the ¹³C NMR spectrum.
-
Carbonyl Carbon (-COOH): This carbon is the most deshielded and will appear far downfield, typically in the range of 160-170 ppm for a carboxylic acid conjugated with an aromatic system.[4][6]
-
Oxazole Ring Carbons (C-2, C-4, C-5): The chemical shifts of these carbons are influenced by the nitrogen and oxygen heteroatoms and the substituents. Based on literature for substituted oxazoles, the following approximate shifts can be predicted[8][9]:
-
C-2: ~150-155 ppm
-
C-5: ~145-150 ppm (attached to the methyl group)
-
C-4: ~125-130 ppm (attached to the carboxyl group)
-
-
Methyl Carbon (-CH₃): This aliphatic carbon will be the most shielded and appear far upfield, typically between 10-15 ppm.
Table 3: Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (Carboxylic Acid) |
| ~152 | C-2 (Oxazole ring) |
| ~148 | C-5 (Oxazole ring) |
| ~128 | C-4 (Oxazole ring) |
| ~12 | -CH₃ |
Mass Spectrometry (MS) Analysis
Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound with high accuracy and to deduce structural information from its fragmentation patterns.
Expertise & Rationale: Electrospray Ionization (ESI) is the premier "soft" ionization technique for polar, non-volatile small molecules like this compound.[10] It gently transfers ions from solution to the gas phase with minimal fragmentation, ensuring the molecular ion is readily observed. Given the acidic nature of the analyte, ESI in negative ion mode is highly effective, as the carboxylic acid group readily loses a proton to form a stable [M-H]⁻ ion.[11][12] Analysis in positive ion mode to observe the [M+H]⁺ or [M+Na]⁺ adducts can serve as a confirmatory experiment.
Protocol 3.1: Sample Preparation for ESI-MS
-
Prepare a stock solution of the compound at 1 mg/mL in methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture appropriate for the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode, or without acid for negative mode).
-
Filter the final solution through a 0.22 µm syringe filter if any particulates are visible.
-
The sample can be introduced into the mass spectrometer via direct infusion or through a Liquid Chromatography (LC) system.
Protocol 3.2: Data Acquisition Parameters (High-Resolution MS)
-
Ionization Mode: ESI Negative and Positive
-
Mass Range: 50-500 m/z
-
Capillary Voltage: -3.0 kV (Negative); +3.5 kV (Positive)
-
Sheath Gas Flow: 40 (arbitrary units)
-
Auxiliary Gas Flow: 10 (arbitrary units)
-
Resolution: >70,000 FWHM
Expected Mass Spectrum and Interpretation
High-resolution mass spectrometry (HRMS) will provide the exact mass, confirming the elemental composition.
-
Molecular Ion: The calculated exact mass of C₅H₅NO₃ is 127.0269.
-
Negative Ion Mode ([M-H]⁻): The primary ion observed will be the deprotonated molecule at m/z 126.0196 . This is often the most intense and reliable signal for carboxylic acids.
-
Positive Ion Mode ([M+H]⁺): The protonated molecule will be observed at m/z 128.0342 .
-
Sodium Adduct ([M+Na]⁺): It is common to observe a sodium adduct, especially if there is trace sodium contamination, at m/z 150.0162 .[13]
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
By isolating the [M-H]⁻ precursor ion (m/z 126.0) and subjecting it to collision-induced dissociation (CID), key structural fragments can be generated.
-
Loss of CO₂: The most characteristic fragmentation of a deprotonated carboxylic acid is the neutral loss of carbon dioxide (44.00 Da). This will produce a major fragment ion at m/z 82.0163 , corresponding to the [C₄H₄NO]⁻ species.
-
Ring Fragmentation: Further fragmentation of the oxazole ring is possible but often requires higher collision energy.[14][15]
Table 4: Predicted High-Resolution MS and MS/MS Data
| Ion Description | Ion Mode | Calculated m/z | Interpretation |
| [M-H]⁻ | Negative | 126.0196 | Deprotonated Molecular Ion |
| [M+H]⁺ | Positive | 128.0342 | Protonated Molecular Ion |
| [M+Na]⁺ | Positive | 150.0162 | Sodium Adduct |
| [M-H-CO₂]⁻ | Negative (MS/MS) | 82.0163 | Loss of CO₂ from precursor |
Visualization of Analytical Workflows
Diagrams provide a clear, high-level overview of the experimental processes and logical relationships in the analysis.
Caption: Overall analytical workflow for structural confirmation.
Caption: Predicted MS/MS fragmentation of the [M-H]⁻ ion.
Conclusion
The combination of ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry provides a robust and definitive method for the structural characterization of this compound. The protocols and interpretive guidelines detailed in this note represent a validated system for ensuring the identity and purity of this important chemical entity. By understanding the rationale behind solvent selection, ionization techniques, and expected spectral features, researchers can confidently apply these methods in their drug discovery and development pipelines.
References
- 1. journalspub.com [journalspub.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. quora.com [quora.com]
- 4. myneni.princeton.edu [myneni.princeton.edu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 7. Oxazole(288-42-6) 1H NMR spectrum [chemicalbook.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
- 10. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mass Spectrometry of Heterocyclic Compounds - Quentin Noel Porter - Google 圖書 [books.google.com.hk]
- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Methyl-1,3-oxazole-4-carboxylic Acid
Welcome to the technical support center for the synthesis of 5-methyl-1,3-oxazole-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges encountered during this synthesis, troubleshoot effectively, and ultimately improve reaction yields and product purity. We will focus on the prevalent and accessible synthetic route commencing from ethyl 2-chloroacetoacetate.
Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved via a two-step process. The first step involves the construction of the oxazole ring to form an ester intermediate, ethyl 5-methyl-1,3-oxazole-4-carboxylate. The second step is the saponification or hydrolysis of this ester to yield the final carboxylic acid product. While seemingly straightforward, each stage presents unique challenges that can significantly impact the overall yield and purity.
This guide provides a structured approach to identifying and resolving these issues through detailed troubleshooting guides and frequently asked questions.
Caption: General workflow for the two-step synthesis of the target compound.
Troubleshooting Guide: Step 1 - Oxazole Ring Formation
The cyclocondensation of ethyl 2-chloroacetoacetate with formamide is a common method for forming the oxazole ring.[1] This reaction, often referred to as a modified Robinson-Gabriel synthesis, can be prone to side reactions and incomplete conversion.
Question: My reaction yield is low, and I have a significant amount of unreacted ethyl 2-chloroacetoacetate. How can I drive the reaction to completion?
Answer:
This is a common issue often related to reaction conditions and reagent purity.
-
Causality: The cyclization requires sufficient thermal energy to overcome the activation barrier. Formamide can also contain water, which can hydrolyze the starting material or intermediates. The reaction is also an equilibrium process, and removal of byproducts can help drive it forward.
-
Troubleshooting Steps:
-
Temperature Control: Ensure the reaction temperature is optimal. Cornforth et al. describe heating at a bath temperature of 130°C.[1] Insufficient heat leads to slow reaction rates. Conversely, excessive heat can lead to decomposition and tar formation. A controlled oil bath is recommended over a heating mantle for uniform temperature.
-
Reagent Quality: Use anhydrous formamide. Commercially available formamide can be dried over molecular sieves prior to use. Ethyl 2-chloroacetoacetate should be pure; its synthesis from ethyl acetoacetate and sulfuryl chloride or thionyl chloride must be performed carefully to avoid residual acid impurities.[2][3]
-
Molar Ratio: A slight excess of formamide can be used to ensure the complete consumption of the limiting reagent, ethyl 2-chloroacetoacetate.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction may require several hours (4-5 hours as per some protocols) to reach completion.[1]
-
Question: My reaction mixture is turning dark brown or black, resulting in a low yield of a tarry, impure product. What is causing this decomposition?
Answer:
Tar formation is indicative of polymerization and decomposition pathways competing with the desired cyclization.
-
Causality: Ethyl 2-chloroacetoacetate is a reactive β-ketoester susceptible to self-condensation and polymerization, especially at high temperatures or in the presence of acidic or basic impurities.
-
Troubleshooting Steps:
-
Purify Starting Materials: Ensure the ethyl 2-chloroacetoacetate is free from strong acids used in its preparation.[2][3] A simple distillation before use can be beneficial.
-
Optimize Temperature: While heat is necessary, excessive temperatures (>140-150°C) can accelerate decomposition. Find the minimum temperature required for a reasonable reaction rate.
-
Inert Atmosphere: Although not always reported, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can sometimes mitigate oxidative side reactions that contribute to color formation.
-
Caption: Decision tree for troubleshooting low yield in the cyclocondensation step.
Troubleshooting Guide: Step 2 - Saponification of the Ester
The hydrolysis of ethyl 5-methyl-1,3-oxazole-4-carboxylate to the target acid is the final synthetic step. The stability of the oxazole ring under hydrolytic conditions is the primary concern.
Question: The hydrolysis of my ethyl ester is incomplete, even after prolonged reaction times.
Answer:
Incomplete hydrolysis is typically due to suboptimal reaction conditions or insufficient reagent.
-
Causality: Ester saponification is a bimolecular reaction (SN2 type at the carbonyl carbon). Its rate depends on the concentration of both the ester and the hydroxide (or hydronium ions in acid hydrolysis) and the temperature. The ester may also have limited solubility in purely aqueous media.
-
Troubleshooting Steps:
-
Choice of Hydrolysis Conditions: Both acidic and basic conditions can be effective. A patent for the related isoxazole synthesis highlights that 60% aqueous sulfuric acid provides a higher yield and shorter reaction time (3.5 hours) compared to an acetic acid/HCl mixture (9 hours).[4][5] For base-catalyzed hydrolysis, a solution of NaOH or KOH in a water/alcohol co-solvent system (e.g., water/ethanol) is common.
-
Increase Reagent Stoichiometry: For base hydrolysis, ensure at least 1.1 to 1.5 molar equivalents of the base are used to account for any acidic impurities and drive the equilibrium.
-
Improve Solubility: Using a co-solvent like ethanol or THF can improve the solubility of the ester in the aqueous base, leading to a more efficient reaction.
-
Increase Temperature: Gently heating the reaction mixture (e.g., to 50-85°C) will significantly increase the rate of hydrolysis.[6] Monitor the reaction carefully, as higher temperatures can also promote ring degradation.
-
Question: My overall yield drops dramatically after the hydrolysis and work-up step. I suspect the oxazole ring is not stable.
Answer:
This is a critical issue. Oxazole rings can be unstable, particularly under harsh conditions. They are susceptible to hydrolytic ring-opening.[7]
-
Causality: The oxazole ring, especially when substituted with a carboxylate group, can be labile. Strong acidic or basic conditions, coupled with high temperatures, can lead to cleavage of the ring, forming acylaminopyruvic acid derivatives or other degradation products.[1] Furthermore, the final carboxylic acid product itself can be unstable and prone to decarboxylation (loss of CO₂) upon heating.[7][8]
-
Troubleshooting Steps:
-
Milder Conditions: Opt for the mildest conditions that still achieve complete hydrolysis. This might mean using a base like lithium hydroxide (LiOH) at room temperature or slightly elevated temperatures, which is often used for sensitive esters.
-
Temperature and Time Control: Avoid prolonged heating. Monitor the reaction closely by TLC until the starting ester is consumed, then immediately proceed with the work-up. For acidic hydrolysis, a procedure involving heating to 85°C while continuously distilling off the ethanol byproduct can reduce reaction time and minimize byproduct formation.[4][6]
-
Careful Work-up: During the acidic work-up (neutralization to precipitate the carboxylic acid), avoid letting the solution get too warm. Perform the acidification in an ice bath.
-
Avoid Decarboxylation: Do not heat the final carboxylic acid product unnecessarily. If recrystallization is needed, use the minimum amount of heat required to dissolve the solid. Decarboxylative cross-coupling is a known reaction for oxazole carboxylic acids, highlighting their propensity to lose CO₂.[8]
-
| Parameter | Step 1: Ring Formation | Step 2: Saponification (Acidic) |
| Key Reagents | Ethyl 2-chloroacetoacetate, Formamide | Ethyl 5-methyl-1,3-oxazole-4-carboxylate, H₂SO₄ |
| Solvent | None (Formamide acts as reagent and solvent) | 60% Aqueous H₂SO₄ |
| Temperature | 120-130°C (Bath Temperature) | 80-88°C (with ethanol removal) |
| Time | 4-5 hours | ~3.5 hours |
| Key Challenge | Tar formation, incomplete conversion | Ring opening, decarboxylation |
| Reference | Cornforth & Cornforth, 1953[1] | WO2003042193A1[4][5] |
Table 1: Summary of Recommended Starting Conditions for Synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter for achieving a high overall yield? A1: The most critical parameter is managing the stability of the heterocyclic ring and the final product throughout the process. This translates to using the mildest possible conditions (especially temperature) in both the cyclization and hydrolysis steps that still allow for complete conversion in a reasonable timeframe. Overheating is the most common cause of significant yield loss.
Q2: How should I purify the final this compound? A2: After acidic work-up, the product often precipitates from the aqueous solution. It can be collected by filtration.[6] Recrystallization is the preferred method for purification. A mixed solvent system, such as 2% acetic acid in toluene, has been reported for the analogous isoxazole, which suggests that a polar organic solvent or a mixture with water could be effective.[6] Avoid high temperatures during recrystallization to prevent decarboxylation.
Q3: Are there common impurities I should look out for? A3: In the intermediate ester, the main impurity would be unreacted ethyl 2-chloroacetoacetate. In the final product, common impurities include any unhydrolyzed ester and potential ring-opened byproducts. If the starting material for the ring formation was impure, you might also form isomeric impurities, such as an imidazole derivative.[1]
Q4: Can I use a different amide besides formamide in the first step? A4: Yes, using other amides (e.g., acetamide) would lead to a different substituent at the 2-position of the oxazole ring. For the synthesis of this compound, where the 2-position is unsubstituted, formamide (or ammonium formate in formic acid) is the appropriate reagent.[1]
Q5: How stable is the final product for storage? A5: Carboxylic acids of five-membered heterocycles can be susceptible to decarboxylation over time, especially if exposed to heat or light.[7] It is recommended to store the purified this compound in a cool, dark, and dry place. For long-term storage, refrigeration is advisable.
References
- 1. 15. Synthesis of oxazoles from ethyl acetoacetate. Ring-fission of some oxazole-5-carboxylic acids - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. Ethyl 2-chloroacetoacetate | 609-15-4 [chemicalbook.com]
- 3. Ethyl 2-chloroacetoacetate synthesis - chemicalbook [chemicalbook.com]
- 4. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 5. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 6. 5-Methyl-4-isoxazolecarboxylic acid | 42831-50-5 [chemicalbook.com]
- 7. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: 5-Methyl-1,3-oxazole-4-carboxylic Acid - Stability and Degradation Guide
Welcome to the technical support center for 5-methyl-1,3-oxazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Introduction
This compound is a heterocyclic compound with potential applications in pharmaceutical and agrochemical research.[1] The stability of this molecule is crucial for its synthesis, storage, and application, as degradation can lead to loss of potency and the formation of unknown impurities. This guide provides a framework for understanding and investigating its stability based on the chemical properties of the oxazole ring and the carboxylic acid functional group.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
To ensure the long-term integrity of this compound, it is recommended to store it in a cool, dry, and dark environment.[2] Supplier information suggests storage at 2-8°C.[3] For optimal stability, especially for long-term storage of analytical standards or bulk material, consider the following:
-
Temperature: 2-8°C is a common recommendation for solid-state storage.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize oxidative degradation.
-
Container: Use a tightly sealed, opaque container to protect from moisture and light.
Q2: What are the likely degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented, we can anticipate several routes based on the chemistry of related oxazole and carboxylic acid compounds.[2]
-
Hydrolytic Ring Opening: The oxazole ring can be susceptible to cleavage under strong acidic or basic conditions, leading to the formation of acyclic impurities.[2][4]
-
Decarboxylation: Carboxylic acids attached to heterocyclic rings may lose carbon dioxide (CO2), particularly when subjected to heat.[2]
-
Oxidative Degradation: The oxazole ring may be sensitive to oxidation, which could result in ring cleavage.[2]
-
Photodegradation: Exposure to UV light can induce photochemical reactions in heterocyclic compounds, potentially leading to decomposition.[2]
Below is a diagram illustrating these potential degradation pathways.
Caption: Potential degradation pathways for this compound.
Q3: What are the initial signs of degradation?
Visual inspection and analytical data can provide early indications of degradation:
-
Visual Changes: A change in the color of the solid material, for instance, from white/off-white to yellow or brown, can suggest degradation.[2]
-
Analytical Changes: A decrease in the purity of the main peak, or the appearance of new peaks in chromatograms (e.g., HPLC, LC-MS), is a clear sign of degradation.[2]
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation and provides actionable solutions.
| Observed Problem | Potential Cause | Recommended Action & Rationale |
| Inconsistent results in biological assays or chemical reactions. | Degradation of the starting material. | Use a fresh batch of the compound or re-purify the existing stock. Always confirm the purity of the material by a suitable analytical method (e.g., HPLC, NMR) before use to ensure the integrity of your starting material. |
| Appearance of a new major peak in HPLC analysis after sample preparation in an acidic or basic mobile phase. | pH-mediated degradation (hydrolysis). | Analyze the sample immediately after preparation. If degradation is still observed, adjust the mobile phase pH to be closer to neutral, if compatible with your analytical method. Consider using a buffered mobile phase to maintain a stable pH. |
| Loss of compound in solution when heated. | Thermal degradation, possibly decarboxylation. | Minimize exposure of the compound to high temperatures. If heating is necessary for a reaction, perform a time-course study at a lower temperature to find the optimal balance between reaction rate and degradation. |
| Gradual decrease in purity over time when stored in solution. | Solvent-mediated degradation or oxidation. | Prepare solutions fresh daily. If solutions must be stored, keep them at low temperatures (2-8°C or frozen) and protected from light. Degas solvents to remove dissolved oxygen. |
Experimental Protocols: Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[5][6] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing.
Workflow for a Forced Degradation Study
Caption: General workflow for a forced degradation study.
Step-by-Step Protocol
-
Prepare a Stock Solution: Dissolve this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).
-
Apply Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep at room temperature or slightly elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at room temperature for a defined period. Basic conditions are often more harsh, so shorter time points may be necessary.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for a defined period.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C) in a temperature-controlled oven.
-
Photodegradation: Expose the stock solution to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
For acid and base hydrolysis samples, neutralize with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze by a stability-indicating HPLC method, preferably with a mass spectrometer (LC-MS) to obtain information about the mass of the degradation products.
-
Data Interpretation
The goal is to achieve 5-20% degradation of the parent compound. If degradation is too rapid, reduce the stressor concentration, temperature, or time. If there is no degradation, increase the stress conditions. A good stability-indicating method will show baseline resolution between the parent peak and all degradation product peaks.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 103879-58-9 [amp.chemicalbook.com]
- 4. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomedres.us [biomedres.us]
- 6. rjptonline.org [rjptonline.org]
Technical Support Center: Synthesis of 5-methyl-1,3-oxazole-4-carboxylic acid
Welcome to the technical resource center for the synthesis of 5-methyl-1,3-oxazole-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges during the synthesis of this valuable heterocyclic building block. We will move beyond simple procedural outlines to explore the mechanistic underpinnings of common side reactions and provide field-tested troubleshooting strategies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that often arise during the planning and execution of the synthesis.
Q1: What is the most common and reliable synthetic pathway for this compound, and what are its primary challenges?
A1: A prevalent and robust method involves a two-step sequence: first, the cyclization of an acyclic precursor to form an ester, such as ethyl 5-methyl-1,3-oxazole-4-carboxylate, followed by saponification (hydrolysis) of the ester to yield the final carboxylic acid. The most common cyclization is a variation of the Robinson-Gabriel synthesis, which uses an α-acylamino ketone as the starting material.[1][2]
The primary challenges are:
-
Harsh Cyclodehydration Conditions: The cyclization step often requires strong dehydrating agents (e.g., concentrated H₂SO₄, POCl₃), which can lead to charring and decomposition of sensitive substrates.[3]
-
Oxazole Ring Instability: The oxazole ring itself is susceptible to cleavage under the very conditions often used for ester hydrolysis (strong acid or base), creating a delicate balance between reaction completion and product degradation.
-
Product Instability: The final carboxylic acid product can be prone to decarboxylation, especially under thermal stress or certain pH conditions.[4][5]
Q2: My final, isolated product seems to degrade over time, even in storage. What is causing this instability?
A2: The instability of this compound is typically due to two factors: decarboxylation and hydrolytic ring cleavage. Azole carboxylic acids are known to be susceptible to losing CO₂, particularly at the C4 position.[5] This process can be accelerated by trace amounts of acid or base and by elevated temperatures. Furthermore, the oxazole ring can be opened by residual moisture, especially if the sample is not perfectly neutral and dry.
Q3: I'm observing a very low yield after the final ester hydrolysis step. How can I determine if the cause is an incomplete reaction or product degradation?
A3: To diagnose this issue, you must monitor the reaction by TLC or LC-MS.
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Incomplete Reaction: If you observe a significant amount of the starting ester even after prolonged reaction times, the hydrolysis conditions are too mild or inefficient.
-
Product Degradation: If you see the starting ester being consumed but the spot/peak for the desired carboxylic acid fails to grow accordingly, and instead, multiple new, often more polar, baseline spots appear, degradation is the likely culprit. This indicates the oxazole ring is being cleaved by the hydrolytic conditions. A patent for a similar isoxazole synthesis notes that prolonged exposure to acidic reflux conditions generates more by-products.[6]
Q4: My NMR spectrum shows an impurity with the same mass as my product that I can't remove. What could it be?
A4: This is often indicative of a regioisomeric byproduct. Depending on the specific precursors used in the initial cyclization, it's possible to form an alternative oxazole isomer. For example, in related syntheses, the formation of isomeric impurities like ethyl-3-methylisoxazole-4-carboxylate has been reported.[7] These isomers have very similar physical properties, making them difficult to separate by standard column chromatography. Fractional crystallization or preparative HPLC may be required.
Section 2: Troubleshooting Guide & In-Depth Problem Solving
This section provides a systematic approach to resolving specific experimental failures.
Problem 1: Low Yield or Reaction Failure During the Cyclization Step
-
Symptom: Analysis of the crude reaction mixture (e.g., by TLC, LC-MS, or ¹H NMR) shows a large amount of unreacted starting material, such as ethyl 2-acetamido-3-oxobutanoate.
-
Root Cause & Mechanistic Insight: The Robinson-Gabriel synthesis relies on the intramolecular cyclodehydration of a 2-acylamino-ketone.[2] This process involves the nucleophilic attack of the amide oxygen onto the ketone carbonyl, followed by the elimination of water to form the aromatic oxazole ring. If this dehydration is inefficient, the reaction will stall at the intermediate oxazoline or revert to the starting material. The choice and strength of the dehydrating agent are therefore critical.[1][3]
-
Troubleshooting & Solutions: The effectiveness of various dehydrating agents can vary significantly based on the substrate.
| Dehydrating Agent | Typical Conditions | Advantages | Disadvantages & Side Reactions |
| Conc. H₂SO₄ | Stoichiometric to solvent amount, 0°C to 100°C | Inexpensive, powerful | Can cause extensive charring, sulfonation of aromatic groups, and ring opening.[3] |
| POCl₃ / PCl₅ | 1-3 equivalents, often in pyridine or neat, 0°C to reflux | Highly effective, drives reaction to completion | Highly corrosive and toxic, can lead to chlorinated byproducts, harsh workup. |
| P₂O₅ | Excess, often in an inert solvent like toluene, reflux | Strong dehydrating agent | Heterogeneous reaction can be slow and difficult to stir, workup can be challenging. |
| TFAA / TFA | Trifluoroacetic anhydride, often in DCM, 0°C to RT | Mild conditions, volatile byproducts | Expensive, may not be potent enough for all substrates.[8] |
dot
Caption: Robinson-Gabriel cyclization workflow.
Recommended Protocol: Optimized Cyclization using POCl₃
-
To a stirred solution of the 2-acylamino-ketone precursor (1.0 equiv) in anhydrous pyridine (5 mL per gram of substrate) at 0°C, add phosphorus oxychloride (POCl₃, 1.5 equiv) dropwise.
-
Allow the reaction to warm to room temperature and then heat to 80-90°C for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Wash the combined organic layers with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude oxazole ester.
Problem 2: Product Degradation During Ester Hydrolysis
-
Symptom: The starting ester is consumed, but the yield of the desired carboxylic acid is low, with evidence of decomposition (e.g., baseline material on TLC, complex NMR spectrum).
-
Root Cause & Mechanistic Insight: The oxazole ring is an electron-rich heterocycle with similarities to both furan and pyridine.[9][10] Under strongly acidic conditions, the ring can be protonated, making it susceptible to nucleophilic attack by water, leading to ring cleavage. Under strongly basic conditions (like NaOH or KOH with heating), direct nucleophilic attack at the C2 or C5 positions can also occur, resulting in ring-opened intermediates that do not recyclize to the desired product.
-
Troubleshooting & Solutions: The key is to use conditions mild enough to hydrolyze the ester without cleaving the oxazole ring. Saponification with lithium hydroxide (LiOH) at or below room temperature is often the method of choice.
| Hydrolysis Condition | Typical Temperature | Advantages | Disadvantages & Side Reactions |
| 6M HCl / H₂SO₄ | 60 - 100°C | Effective for sterically hindered esters | High risk of oxazole ring cleavage and decarboxylation. |
| 10% NaOH / KOH | RT - 80°C | Inexpensive, common reagents | Can promote ring-opening side reactions, especially at elevated temperatures. |
| LiOH in THF/H₂O | 0°C - RT | Generally mild, minimizes ring cleavage | Slower for hindered esters, more expensive than NaOH/KOH. |
dot
Caption: Major degradation pathways for the target molecule.
Recommended Protocol: Mild Saponification with LiOH
-
Dissolve the ethyl 5-methyl-1,3-oxazole-4-carboxylate (1.0 equiv) in a mixture of tetrahydrofuran (THF) and water (typically 3:1 v/v).
-
Cool the solution to 0°C in an ice bath.
-
Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 - 2.0 equiv) in one portion.
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for 4-16 hours, monitoring by TLC.
-
Once the starting material is consumed, acidify the mixture carefully to pH ~3-4 with cold 1M HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the carboxylic acid.
Problem 3: Spontaneous Decarboxylation of the Final Product
-
Symptom: During workup, purification, or storage, you observe gas evolution (effervescence). The isolated product mass is lower than expected, and spectroscopic analysis (NMR, MS) shows the presence of 5-methyl-1,3-oxazole.
-
Root Cause & Mechanistic Insight: The loss of CO₂ from a carboxylic acid is often preceded by protonation of the heterocyclic ring. For oxazole-4-carboxylic acid, protonation can facilitate the formation of a cationic intermediate that readily eliminates carbon dioxide. This process is often thermally driven but can occur even at room temperature if acidic or basic impurities are present.[4]
-
Troubleshooting & Solutions: Careful handling during and after synthesis is paramount.
-
Workup: Perform all aqueous washes and extractions at low temperatures (0-5°C) to minimize thermal decomposition.
-
Purification: Avoid silica gel chromatography if possible, as residual acidity on the silica can catalyze decarboxylation. If chromatography is necessary, use silica that has been pre-treated with a small amount of triethylamine (~1%) in the eluent. The preferred method of purification is crystallization.
-
Storage: Store the final product as a solid under an inert atmosphere (argon or nitrogen) at low temperatures (≤ 4°C). For long-term storage, consider converting the acid to a stable salt (e.g., sodium or potassium salt) and regenerating the free acid just before use.
dot
Caption: A decision tree for troubleshooting the synthesis.
References
- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 4. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 7. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 8. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. tandfonline.com [tandfonline.com]
Technical Support Center: Optimization of Reaction Conditions for 5-Methyl-1,3-oxazole-4-carboxylic Acid
Welcome to the technical support center for the synthesis and optimization of 5-methyl-1,3-oxazole-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic scaffold. We will move beyond simple procedural lists to provide a deep, mechanistic understanding of the critical reaction steps, enabling you to troubleshoot common issues and logically optimize conditions for yield, purity, and scalability.
The focus of this guide is the final, often challenging, step in the synthesis: the hydrolysis of the corresponding ester, ethyl 5-methyl-1,3-oxazole-4-carboxylate, to the target carboxylic acid. Success in this stage is paramount for the overall efficiency of the synthetic route.
Section 1: Synthesis Pathway and Critical Control Points
A common and reliable method to synthesize the target molecule involves the initial formation of the ethyl ester, followed by a carefully controlled hydrolysis. Understanding the complete pathway is crucial as impurities from earlier steps can significantly impact the final optimization.
Caption: Overall workflow for the synthesis of this compound.
Section 2: Optimized Baseline Protocol: Ester Hydrolysis
This protocol represents a robust starting point, developed by analyzing analogous, highly optimized isoxazole synthesis procedures.[1] It is designed to maximize yield while minimizing reaction time and by-product formation.
Materials:
-
Ethyl 5-methyl-1,3-oxazole-4-carboxylate
-
60% (w/w) aqueous Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Toluene
-
Acetic Acid
Equipment:
-
Two-necked round-bottom flask
-
Mechanical stirrer
-
Distillation head with condenser
-
Heating mantle with temperature controller
-
Buchner funnel and filtration flask
Procedure:
-
Reaction Setup: To a two-necked flask equipped with a mechanical stirrer and a distillation apparatus, add crude ethyl 5-methyl-1,3-oxazole-4-carboxylate (1.0 eq).
-
Acid Addition: Add 60% aqueous sulfuric acid solution (approx. 1.1 mL per gram of ester).
-
Hydrolysis: Heat the mixture to 85°C with vigorous stirring. The ethanol generated during the reaction will begin to distill off. Continuously remove the ethanol distillate.[1][2]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ester spot has completely disappeared (typically 3.5-4 hours).
-
Cooling and Precipitation: Once the reaction is complete, cool the mixture to room temperature. The product, this compound, will precipitate as a solid.
-
Isolation: Collect the solid product by filtration. Retain the acidic filtrate for a potential second crop of crystals.
-
Purification (Recrystallization): Dissolve the crude acid in a minimal amount of a hot 2% acetic acid in toluene mixed solvent.[2] Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystallization.
-
Final Product: Collect the purified crystals by filtration, wash with a small amount of cold toluene, and dry under vacuum to yield this compound with >99% purity.
Section 3: Troubleshooting Guide
This section addresses specific issues you may encounter during the hydrolysis reaction.
Question: My final yield is significantly lower than expected. What are the potential causes and solutions?
Answer: Low yields can stem from several factors. Here is a breakdown of common causes and their respective solutions:
-
Cause 1: Incomplete Hydrolysis. The equilibrium between the ester and the carboxylic acid may not have fully shifted to the product side.
-
Solution: The most critical factor is the removal of ethanol.[1][2] Ensure your distillation setup is efficient and that you are maintaining a temperature (80-88°C) sufficient to distill ethanol but not so high as to cause degradation.[1] Confirm the reaction has gone to completion via TLC before workup.
-
-
Cause 2: Product Decomposition. Oxazole rings, especially under harsh acidic conditions and prolonged heating, can be susceptible to degradation.[1]
-
Solution: Adhere strictly to the recommended temperature and reaction time. The use of 60% H₂SO₄ is specifically chosen because it provides a balance of high reactivity and reduced by-product formation compared to harsher conditions like a mixture of acetic acid and concentrated HCl.[1]
-
-
Cause 3: Inefficient Product Isolation. The product may be partially soluble in the acidic filtrate, or losses may occur during washing.
-
Solution: Ensure the reaction mixture is thoroughly cooled before filtration to minimize solubility. When washing the filtered solid, use a minimal amount of a cold, non-polar solvent (like toluene) to remove impurities without dissolving a significant amount of the product.
-
Question: My final product is contaminated with the starting ethyl ester. How can I resolve this?
Answer: This is a clear indication of incomplete hydrolysis.
-
Solution:
-
Verify Reaction Time: Ensure you have allowed sufficient time for the reaction to complete. Monitor closely with TLC.
-
Check Reagents: Confirm the concentration of your sulfuric acid is correct. Using a more dilute acid will significantly slow down the hydrolysis rate.
-
Optimize Ethanol Removal: Re-evaluate your distillation setup. If ethanol is refluxing back into the reaction flask instead of being removed, the equilibrium cannot be effectively driven towards the products.
-
Question: I am observing significant formation of an isomeric impurity in my final product. What is the source?
Answer: This issue almost always originates from the starting materials.
-
Solution: The synthesis of the precursor, ethyl 5-methyl-1,3-oxazole-4-carboxylate, can sometimes produce the isomeric ethyl 3-methylisoxazole-4-carboxylate.[1] This impurity will persist through the hydrolysis step. It is crucial to purify the intermediate ester (e.g., by distillation or chromatography) before proceeding with the hydrolysis. A high-purity starting material is the foundation of a high-purity final product.
Section 4: Frequently Asked Questions (FAQs)
-
Q1: Why is 60% aqueous H₂SO₄ specifically recommended?
-
A1: This concentration has been shown in analogous systems to be highly effective. It is concentrated enough to catalyze the hydrolysis efficiently but has a high water content, which is necessary for the reaction. Compared to mixtures like Acetic Acid:HCl, it leads to higher yields, shorter reaction times, and fewer by-products.[1]
-
-
Q2: How critical is the continuous removal of ethanol during the reaction?
-
A2: It is arguably the most important optimization parameter. Ester hydrolysis is a reversible reaction. According to Le Chatelier's principle, removing one of the products (ethanol) from the reaction mixture will continuously shift the equilibrium to the right, favoring the formation of more carboxylic acid and ensuring a high conversion rate.[1][2]
-
-
Q3: Can I use a base, like sodium hydroxide, for the hydrolysis (saponification)?
-
A3: Yes, saponification is a valid alternative. The reaction would typically be run in an aqueous or alcoholic solution of NaOH or KOH. However, this method produces the sodium or potassium salt of the carboxylic acid. An additional acidification step is then required during workup to protonate the carboxylate and precipitate the desired neutral product. For some heterocyclic systems, strongly basic conditions can also promote ring-opening side reactions, so the acidic hydrolysis is often preferred for its cleaner profile.
-
-
Q4: What are the key characteristics I should look for in the final product?
Section 5: Data Summary: Optimization Parameters
The following table summarizes the key differences between a standard, unoptimized hydrolysis and the recommended optimized protocol, based on data from closely related syntheses.[1]
| Parameter | Standard Condition (e.g., CH₃COOH:HCl) | Optimized Condition (60% aq. H₂SO₄) | Rationale & Expected Outcome |
| Acid Catalyst | Acetic Acid:HCl (2:1) | 60% aqueous H₂SO₄ | Provides superior catalytic activity, leading to a much higher yield.[1] |
| Temperature | Reflux (~100-110°C) | 80-88°C | Lower temperature minimizes the formation of degradation by-products.[1] |
| Reaction Time | ~9 hours | ~3.5 - 4 hours | Higher efficiency of the catalyst and continuous product removal drastically reduces time.[1] |
| By-product Removal | Not specified (batch process) | Continuous distillation of Ethanol | Drives reaction to completion, increasing final yield and conversion rate.[1][2] |
| Expected Yield | Moderate | High (>90%) | A combination of all optimized parameters results in a significantly improved yield. |
Section 6: Visualizing the Hydrolysis Mechanism
Understanding the mechanism is key to troubleshooting. The acid-catalyzed hydrolysis proceeds via a nucleophilic acyl substitution pathway.
Caption: Mechanism of acid-catalyzed ester hydrolysis.
References
Technical Support Center: Resolving Impurities in 5-Methyl-1,3-Oxazole-4-Carboxylic Acid Samples
Welcome to the technical support center for 5-methyl-1,3-oxazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to effectively identify, troubleshoot, and resolve purity issues encountered with this versatile heterocyclic building block. We will move from high-level frequently asked questions to detailed troubleshooting guides and validated protocols to ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the immediate signs of degradation or impurity in my this compound sample?
The most common indicators of impurity or degradation include a visible change in color from its typical faint beige or off-white to a more pronounced yellow or brown[1][2]. Analytically, you may observe a broadened or depressed melting point, the appearance of new peaks in your HPLC or LC-MS chromatograms, or unexpected signals in the NMR spectrum. A clear decrease in the main peak's purity percentage over time is a definitive sign of degradation[1].
Q2: What are the primary sources of impurities for this compound?
Impurities can stem from several sources:
-
Synthetic Byproducts: Residual starting materials, reagents, or side-products from the synthesis route. For instance, if triphenylphosphine is used, its oxide is a common and often difficult-to-remove byproduct[3][4].
-
Degradation: this compound is susceptible to chemical degradation. The primary pathways are:
-
Hydrolytic Ring Opening: The oxazole ring can be cleaved in the presence of strong acids, bases, or even prolonged exposure to moisture, leading to acyclic impurities[1][5][6].
-
Decarboxylation: As a carboxylic acid on a heterocyclic ring, the molecule can lose carbon dioxide (CO₂), particularly when heated, forming 5-methyl-1,3-oxazole[1].
-
-
Storage Conditions: Improper storage, such as exposure to light, moisture, or high temperatures, can accelerate degradation[1].
Q3: How should I properly store this compound to ensure its stability?
To maintain chemical integrity, the compound should be stored in a tightly sealed container in a cool, dry, and dark environment. For long-term stability, refrigeration at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to minimize moisture exposure and oxidative degradation[1].
Q4: I suspect my sample is impure. What is the first analytical step I should take?
The recommended first step is to perform a purity analysis using High-Performance Liquid Chromatography (HPLC) with UV detection. For more detailed information, coupling it with a Mass Spectrometry (MS) detector (LC-MS) is invaluable. This will not only confirm the purity but also provide the mass of the impurity peaks, which is the first step toward their identification[1][7].
In-Depth Troubleshooting Guides
Issue 1: My sample has a yellow or brown discoloration, but the initial certificate of analysis reported it as off-white.
-
Probable Cause: Discoloration is a classic sign of degradation, often due to oxidation or the formation of minor, highly conjugated impurities. Exposure to light and air can accelerate these processes[1].
-
Causality Explained: The oxazole ring system, while aromatic, has regions of electron density that can be susceptible to oxidative processes. Over time, slow oxidation or other minor degradation pathways can create chromophores that absorb visible light, leading to the observed color change even if the overall purity has only slightly decreased.
-
Recommended Actions:
-
Quantify Purity: Immediately re-analyze the sample's purity via HPLC (See Protocol 1 ). A significant drop in purity or the emergence of new impurity peaks confirms degradation.
-
Purification: If the purity is compromised but still high (e.g., >90%), a simple purification step like recrystallization (See Protocol 3 ) can often remove the colored impurities and restore the material to a usable state. For more complex impurity profiles, an acid-base extraction is highly effective (See Protocol 2 ).
-
Preventive Measures: Ensure all future samples are stored under an inert atmosphere (N₂ or Ar) in an amber vial at recommended low temperatures[1].
-
Issue 2: My HPLC analysis shows multiple unexpected peaks. How do I identify them?
-
Probable Cause: The peaks could correspond to unreacted starting materials, isomeric byproducts (a common issue in heterocyclic synthesis), or degradation products like the hydrolyzed or decarboxylated forms of the target molecule[1][8].
-
Causality Explained: Each peak represents a distinct chemical entity. By systematically gathering data on their properties (mass, retention time, UV spectrum), you can deduce their identity. The workflow below provides a logical progression for identification.
-
Recommended Workflow for Impurity Identification:
Caption: Workflow for systematic impurity identification.
Issue 3: I'm losing my compound during silica gel column chromatography.
-
Probable Cause: The compound is likely degrading on the acidic surface of the silica gel. Oxazole rings can be unstable in acidic conditions, and the carboxylic acid functional group can interact strongly with the stationary phase, increasing contact time and promoting degradation[3][6].
-
Causality Explained: Standard silica gel has a pKa of ~4-5, creating an acidic environment on the column. This acidity can catalyze the hydrolysis of the oxazole ring. The high polarity of the carboxylic acid also leads to strong adsorption, resulting in broad peaks and extended exposure to this acidic environment, exacerbating the decomposition.
-
Recommended Actions:
-
Avoid Silica Gel: If possible, use non-chromatographic methods like recrystallization or acid-base extraction, which are often more suitable for this compound[3].
-
Use Alternative Stationary Phases: If chromatography is necessary, consider using a less acidic medium such as neutral alumina or reversed-phase silica (C18)[3].
-
Deactivate the Silica: You can "deactivate" the silica gel by pre-treating it with a small amount of a basic modifier like triethylamine mixed into the solvent system (e.g., 0.1-1% v/v). This neutralizes the acidic sites on the silica surface, but be aware it can affect separation selectivity.
-
Issue 4: My ¹H NMR spectrum is "messy" with signals that don't correspond to my product.
-
Probable Cause: The signals could originate from residual solvents used during synthesis or workup (e.g., Ethyl Acetate, Dichloromethane, THF) or from structural impurities.
-
Causality Explained: NMR is highly sensitive and will detect even trace amounts of proton-containing substances. Solvents are the most common source of extraneous peaks. By comparing observed chemical shifts to established tables, you can quickly identify and disregard these signals, focusing only on true structural impurities.
-
Recommended Actions:
-
Identify Solvents: Compare the chemical shifts of the unknown peaks to a reference table for common laboratory solvents[9][10]. The table below lists a few common examples.
-
Analyze Structural Impurities: Once solvent peaks are assigned, analyze the remaining signals. A potential impurity is the decarboxylated product, 5-methyl-1,3-oxazole. Look for the disappearance of the carboxylic acid proton and shifts in the aromatic protons of the oxazole ring.
-
Confirm with ¹³C NMR: A ¹³C NMR spectrum can help confirm the presence of impurities and is less affected by issues like proton exchange.
-
Table 1: ¹H NMR Chemical Shifts of Common Solvents and Impurities
| Compound | Signal (ppm in CDCl₃) | Multiplicity | Notes |
|---|---|---|---|
| This compound | ~2.6 (s, 3H), ~8.2 (s, 1H), ~11-13 (br s, 1H) | s, s, br s | Expected product shifts. Carboxylic acid proton is broad and may exchange. |
| Dichloromethane (DCM) | 5.30 | s | Common extraction solvent. |
| Ethyl Acetate | 1.26 (t), 2.05 (s), 4.12 (q) | t, s, q | Common extraction and chromatography solvent. |
| Tetrahydrofuran (THF) | 1.85 (m), 3.76 (m) | m, m | Common reaction solvent. |
| Water | 1.56 | s | Often present in varying amounts. |
Reference: Data adapted from established NMR impurity chemical shift tables[9][10].
Key Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment
This protocol provides a general-purpose reversed-phase HPLC method for assessing the purity of this compound.
| Parameter | Specification | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column suitable for polar aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good peak shape and is MS-compatible[7]. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic eluent. |
| Gradient | 10% B to 90% B over 15 min | A broad gradient ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | The oxazole ring provides strong UV absorbance at this wavelength. |
| Injection Vol. | 5 µL | |
| Sample Prep. | 1 mg/mL in 50:50 Acetonitrile/Water | Ensure the sample is fully dissolved before injection. |
Protocol 2: Purification by Acid-Base Extraction
This technique is highly effective for separating carboxylic acids from neutral or basic impurities[3].
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate (approx. 10-20 mL per gram of crude material).
-
Base Extraction: Transfer the organic solution to a separatory funnel and extract it 2-3 times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated and move into the aqueous layer as its sodium salt.
-
Self-Validation: Combine the aqueous layers. A small test sample should show no product peak if analyzed by HPLC.
-
-
Separation: Collect and combine all aqueous layers. Discard the organic layer, which contains the neutral/basic impurities.
-
Acidification: Cool the combined aqueous layer in an ice bath and slowly add 1M HCl with stirring. The carboxylic acid will precipitate out as the solution becomes acidic (target pH ~2-3).
-
Causality: Re-protonation of the carboxylate salt renders the compound insoluble in water, causing it to precipitate.
-
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing & Drying: Wash the solid filter cake with cold deionized water to remove any residual salts, then dry it thoroughly under vacuum to yield the purified product.
Protocol 3: Purification by Recrystallization
Recrystallization separates compounds based on differences in solubility. The key is finding a solvent that dissolves the product well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures or are insoluble.
-
Solvent Screening: Test the solubility of a small amount of crude material in various solvents (e.g., ethanol, isopropanol, acetonitrile, water, or mixtures) to find a suitable system. Ethanol has been reported for a similar isoxazole structure[11].
-
Dissolution: In a flask, add the chosen solvent to the crude material and heat the mixture to boiling with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation & Drying: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under vacuum.
Visualizing Degradation & Purification Logic
Caption: Degradation pathways and purification decision logic.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separation of 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Tables de déplacement chimique des impuretés en RMN [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Solubility Enhancement for 5-Methyl-1,3-Oxazole-4-Carboxylic Acid
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 5-methyl-1,3-oxazole-4-carboxylic acid in aqueous assay environments. Our goal is to explain the underlying chemical principles driving these issues and to provide robust, actionable protocols to overcome them.
Understanding the Molecule: Why Solubility is a Challenge
This compound is an acidic heterocyclic compound. Its solubility behavior is primarily dictated by the carboxylic acid functional group. Like most carboxylic acids, its aqueous solubility is highly dependent on the pH of the solution.[1][2][3]
| Property | Value | Source |
| Molecular Formula | C₅H₅NO₃ | [4] |
| Molecular Weight | 127.10 g/mol | [4] |
| Appearance | Faint beige to yellow crystalline powder | [4] |
| Predicted pKa | ~3.06 | [5] |
The low pKa value is critical. It signifies that the compound is a weak acid. At a pH below its pKa, the carboxylic acid group will be predominantly in its neutral, protonated form (-COOH). This neutral form is less polar and thus exhibits significantly lower solubility in aqueous media.[6][7] Conversely, at a pH above the pKa, the group deprotonates to form the more polar and much more soluble carboxylate anion (-COO⁻).[2][6]
Caption: pH-dependent equilibrium of this compound.
Frequently Asked Questions (FAQs)
Q1: My compound precipitates immediately when I dilute my DMSO stock into my aqueous assay buffer. What's happening?
A: This is a common phenomenon known as "solvent shock" or "crashing out."[8][9] Your compound is highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO), but its solubility is much lower in the aqueous buffer. When you rapidly introduce the DMSO stock to the buffer, the localized concentration of the compound momentarily exceeds its aqueous solubility limit before it can properly disperse, causing it to precipitate.[9] The dramatic change in solvent polarity is the primary cause.
Q2: What is the best solvent for preparing a primary stock solution?
A: DMSO is the recommended starting solvent due to its strong solubilizing power for a wide range of organic molecules and its miscibility with water.[10] If DMSO is incompatible with your assay or fails to dissolve the compound, other water-miscible organic solvents like dimethylformamide (DMF) or dimethylacetamide (DMA) can be considered.[10] Always perform a vehicle control in your assay to account for any effects of the solvent itself.[10]
Q3: How can I leverage pH to improve solubility in my assay?
A: Given the compound's pKa of ~3.06, ensuring your final assay buffer pH is significantly higher will dramatically increase solubility. Aim for a buffer pH of at least 6.0, with a pH of 7.4 (physiological) or higher being ideal. At these pH levels, the compound will exist predominantly in its ionized, water-soluble carboxylate form.[1][2][6]
Q4: What is the maximum final concentration of DMSO I should use in my assay?
A: A final DMSO concentration of 0.5% to 1% is a widely accepted industry standard.[9] It is critical to keep the final concentration as low as possible and consistent across all wells, including controls. Higher concentrations can cause the compound to fall out of solution and may introduce artifacts or direct toxicity to the biological system (e.g., cells or enzymes), confounding your results.[9]
Troubleshooting Guide: A Workflow for Precipitation Issues
If you are experiencing precipitation, use the following workflow to diagnose the cause and implement the appropriate solution.
Caption: Troubleshooting workflow for compound precipitation issues.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol describes the standard procedure for preparing a 10 mM stock solution in 100% DMSO.
-
Weigh Compound: Accurately weigh a precise amount of this compound powder (e.g., 1.27 mg).
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired concentration. For 1.27 mg (MW=127.1 g/mol ), this would be 1 mL for a 10 mM stock.
-
Solubilize: Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution.
-
Inspect: Visually inspect the solution against a light source to ensure there are no visible particulates.
-
Store: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can introduce moisture and cause precipitation.[11]
Protocol 2: Preparation of Assay-Ready Working Solutions
This protocol is designed to minimize precipitation ("crashing out") when diluting the organic stock into an aqueous assay buffer.
-
Equilibrate Buffer: Warm your aqueous assay buffer (e.g., PBS, pH 7.4) to the temperature of your experiment (e.g., 37°C for cell-based assays).[8]
-
Calculate Dilution: Determine the volume of DMSO stock required for your final concentration, ensuring the final DMSO percentage is below 1% (ideally ≤0.5%).
-
Add Stock to Buffer: While gently vortexing or swirling the pre-warmed aqueous buffer, add the DMSO stock solution dropwise or as a single, swift addition into the vortex. This rapid dispersion helps prevent localized high concentrations.[8]
-
Final Mix: Cap the tube and vortex gently for 10-15 seconds to ensure a homogenous solution.
-
Immediate Use: It is best practice to use the freshly prepared working solution immediately, as some compounds may exhibit time-dependent precipitation even at concentrations below their initial maximum solubility.[8]
Protocol 3: Kinetic Solubility Assessment by Nephelometry
This protocol allows you to determine the maximum soluble concentration of your compound in your specific assay buffer.
-
Prepare Compound Plate: In a 96-well plate, perform a serial dilution of your high-concentration DMSO stock (e.g., starting from 10 mM) with 100% DMSO to create a range of concentrations.
-
Prepare Assay Plate: Add your chosen assay buffer to the wells of a new 96-well plate (e.g., 198 µL per well).
-
Initiate Dilution: Using a multichannel pipette, transfer a small volume (e.g., 2 µL) from the compound plate to the assay plate. This creates a 1:100 dilution and a final DMSO concentration of 1%. Mix immediately.
-
Incubate: Incubate the plate at room temperature (or your assay temperature) for 1-2 hours, protected from light.
-
Measure: Read the plate using a nephelometer, which measures light scattering caused by insoluble particles (precipitate). The concentration at which the signal significantly rises above the baseline indicates the limit of kinetic solubility.
Hypothetical Solubility Data:
| Buffer Condition | Final DMSO (%) | Max Kinetic Solubility (µM) |
| PBS, pH 5.5 | 1% | < 5 |
| PBS, pH 7.4 | 1% | 75 |
| PBS, pH 7.4 | 0.5% | 60 |
| HEPES, pH 8.0 | 1% | > 150 |
This data illustrates the powerful effect of pH on the compound's solubility.
References
- 1. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. brainly.com [brainly.com]
- 3. Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound | 103879-58-9 [amp.chemicalbook.com]
- 6. reddit.com [reddit.com]
- 7. The Significance of Acid/Base Properties in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Characterization of 5-Methyl-1,3-oxazole-4-carboxylic Acid
Welcome to the technical support center for 5-methyl-1,3-oxazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and characterization of this valuable heterocyclic building block. Here, we provide field-proven insights and troubleshooting protocols in a direct question-and-answer format to ensure the integrity of your experimental results.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common initial queries.
Q1: What is the expected appearance and melting point of pure this compound?
A1: The compound is typically a faint beige to yellow crystalline powder.[1] Its melting point is reported in the range of 144-148 °C. A broad melting range or significant deviation from this is a primary indicator of impurities.
Q2: My final product seems to degrade upon storage. What are the optimal storage conditions?
A2: Oxazole carboxylic acids can be susceptible to decarboxylation and hydrolysis, particularly when exposed to heat, moisture, or harsh pH conditions.[2][3][4] For long-term stability, store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a reduced temperature (-20 °C is recommended).
Q3: I am observing a consistently low yield after synthesizing the acid via hydrolysis of its corresponding ester. What is the most common cause?
A3: The most frequent causes are incomplete hydrolysis or product degradation. Incomplete hydrolysis leaves behind the less polar ester precursor, which can be difficult to separate.[5] Additionally, prolonged heating or strongly acidic/basic conditions during the hydrolysis and workup can promote decarboxylation, directly reducing your isolated yield.[2][5]
Part 2: Troubleshooting Guides
Guide 1: Synthesis and Purification Pitfalls
This guide addresses common issues encountered during the synthesis and subsequent purification of the target compound.
Q: My final product shows a broad melting point and multiple spots on the TLC plate after synthesis and workup. What are the likely impurities?
A: A broad melting point strongly suggests impurities. Based on common synthetic routes (e.g., hydrolysis of an ethyl ester precursor), you should suspect the presence of the species outlined in the table below.
Table 1: Common Impurities and Their Analytical Signatures
| Impurity Name | Structure | Common Cause | Analytical Signature |
| Ethyl 5-methyl-1,3-oxazole-4-carboxylate | CH₃-C₁=C(C(=O)OCC₂H₅)-N=CH-O₁ | Incomplete hydrolysis of the ester precursor.[5] | TLC: Higher Rf (less polar) than the acid. ¹H NMR: Characteristic ethyl signals (quartet ~4.4 ppm, triplet ~1.4 ppm). |
| 5-Methyl-1,3-oxazole | CH₃-C₁=CH-N=CH-O₁ | Decarboxylation of the target acid, often induced by excessive heat or harsh pH.[5] | TLC: High Rf (non-polar). ¹H NMR: Absence of the carboxylic acid proton; presence of a new oxazole ring proton signal. MS: M+ peak at m/z 83. |
| Unreacted Starting Materials | Varies | Incomplete conversion during the initial oxazole ring formation. | Varies depending on the synthetic route (e.g., Robinson-Gabriel, van Leusen). |
Q: I suspect my compound is decarboxylating during purification. How can I mitigate this?
A: Decarboxylation is a known instability pathway for azole carboxylic acids.[3] To minimize this side reaction:
-
Avoid Excessive Heat: Concentrate solutions using a rotary evaporator at low temperatures (<40°C). When performing recrystallization, avoid prolonged periods at reflux.
-
Maintain Mild pH: During aqueous workup, neutralize the reaction mixture carefully. Avoid strongly acidic or basic conditions for extended durations.
-
Chromatography Considerations: If using column chromatography, work efficiently. The acidic nature of silica gel can sometimes promote degradation if the compound remains on the column for too long.
Caption: Relationship between the ester precursor, the target acid, and its decarboxylation byproduct.
Guide 2: Analytical Characterization Challenges
This section focuses on resolving ambiguities in spectroscopic and chromatographic data.
Q: I'm having trouble confidently assigning the signals in my ¹H and ¹³C NMR spectra. What are the expected chemical shifts?
A: Correctly assigning NMR signals is crucial for structural confirmation. While exact shifts are solvent-dependent, the following table provides typical ranges for this compound.
Table 2: Typical NMR Chemical Shifts (in CDCl₃ or DMSO-d₆)
| Signal | Nucleus | Expected Chemical Shift (ppm) | Notes |
| Methyl Protons | ¹H | ~2.7 - 2.8 | Singlet, 3H. |
| Carboxylic Acid Proton | ¹H | >10 (often broad) | Singlet, 1H. May not be observed in protic solvents or if wet. |
| C2 | ¹³C | ~150 - 155 | The carbon between N and O. |
| C4 | ¹³C | ~110 - 115 | The carbon bearing the carboxylic acid group. |
| C5 | ¹³C | ~160 - 165 | The carbon bearing the methyl group. |
| Carboxylic Carbon | ¹³C | ~165 - 170 | Carbonyl carbon of the acid. |
| Methyl Carbon | ¹³C | ~12 - 14 | Methyl group carbon. |
Note: These are approximate values. Referencing data for structurally similar oxazoles is recommended for confirmation.[6]
Q: What are the characteristic fragmentation patterns to look for in the mass spectrum of this compound?
A: The fragmentation of oxazole rings can be complex. For this compound (MW: 127.10 g/mol ), key fragmentation events under electron impact (EI) ionization include:
-
Loss of CO₂: A peak at [M-44]+ corresponding to the loss of carbon dioxide is a classic fragmentation for carboxylic acids.
-
Loss of CO: A peak at [M-28]+ can occur, which is a common fragmentation pathway for heterocyclic rings.[7]
-
Ring Cleavage: Oxazole rings can undergo cleavage, leading to fragments from the loss of HCN or other small molecules.[7] The presence of the methyl group will also influence the fragmentation pattern.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. BJOC - Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks [beilstein-journals.org]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Validation & Comparative
A Tale of Two Rings: A Comparative Guide to 5-Methyl-1,3-oxazole-4-carboxylic Acid and Its Isoxazole Isomer
For the discerning researcher and drug developer, the subtle shift of a heteroatom within a scaffold can unlock vastly different physicochemical and biological landscapes. This guide provides an in-depth, data-supported comparison of 5-methyl-1,3-oxazole-4-carboxylic acid and its isomeric counterpart, 5-methylisoxazole-4-carboxylic acid, offering insights into their synthesis, properties, and potential applications in medicinal chemistry.
The oxazole and isoxazole cores are privileged five-membered aromatic heterocycles that are cornerstones in the design of numerous therapeutic agents.[1][2] Their ability to participate in hydrogen bonding and π-π stacking interactions, coupled with their role as bioisosteres for amide and ester groups, makes them invaluable tools for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] This guide will dissect the nuanced differences between this compound and its 1,2-oxazole (isoxazole) isomer, providing a robust framework for informed decision-making in your research endeavors.
At a Glance: Key Physicochemical Distinctions
The seemingly minor positional difference of the nitrogen and oxygen atoms in the oxazole and isoxazole rings precipitates significant variations in their electronic and physical characteristics. These differences can profoundly influence a molecule's behavior in a biological system.[1]
| Property | This compound | 5-Methylisoxazole-4-carboxylic acid | 3-Methylisoxazole-4-carboxylic acid |
| CAS Number | 103879-58-9[1] | 42831-50-5[3] | 17153-20-7[4] |
| Molecular Formula | C₅H₅NO₃[1] | C₅H₅NO₃[5] | C₅H₅NO₃[4] |
| Molecular Weight | 127.10 g/mol [1] | 127.10 g/mol [5] | 127.10 g/mol [4] |
| Appearance | Faint beige to yellow crystalline powder[1] | White to pale yellow powder[2] | White to cream or pale yellow/pink crystals or powder[6] |
| Melting Point (°C) | Not available | 144-148[5] | 184-190[6] |
| pKa (Conjugate Acid) | ~0.8 (for oxazole)[2] | ~-3.0 (for isoxazole)[1] | ~-3.0 (for isoxazole) |
The Isomeric Divide: A Structural and Electronic Perspective
The core structural difference lies in the relative positions of the oxygen and nitrogen atoms. In the 1,3-oxazole, a carbon atom separates the heteroatoms, whereas in the 1,2-oxazole (isoxazole), they are adjacent. This seemingly small change has a cascading effect on the electronic distribution within the aromatic ring.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 5-Methylisoxazole-4-Carboxylic Acid Manufacturers in Nashik [ascentusorganics.com]
- 3. 5-Methylisoxazole-4-carboxylic acid | C5H5NO3 | CID 1425240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-methylisoxazole-4-carboxylic acid [stenutz.eu]
- 5. 5-Methyl-4-isoxazolecarboxylic acid | 42831-50-5 [chemicalbook.com]
- 6. 3-Methylisoxazole-4-carboxylic acid, 98+%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]
comparative analysis of different synthesis routes for 5-methyl-1,3-oxazole-4-carboxylic acid
Introduction: The Significance of the Oxazole Moiety
The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a valuable component in the design of bioactive molecules. 5-Methyl-1,3-oxazole-4-carboxylic acid, in particular, serves as a crucial building block for the synthesis of various therapeutic agents, including anti-inflammatory drugs and kinase inhibitors. The strategic placement of the methyl and carboxylic acid groups offers synthetic handles for further molecular elaboration, making efficient and scalable access to this intermediate a topic of significant interest to researchers in drug discovery and development.
This guide provides a comparative analysis of the primary synthetic routes to this compound, with a focus on the well-established Robinson-Gabriel synthesis. We will delve into the mechanistic underpinnings of this classical method, provide a detailed experimental protocol, and contrast it with modern, alternative approaches. The objective is to equip researchers with the necessary knowledge to select the most suitable synthetic strategy based on factors such as starting material availability, desired scale, and laboratory capabilities.
Primary Synthetic Route: The Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis, a cornerstone of oxazole chemistry since its discovery in the early 20th century, remains a robust and reliable method for the preparation of polysubstituted oxazoles.[1][2] The core of this strategy involves the cyclodehydration of a 2-acylamino-ketone precursor. For the synthesis of our target molecule, the key intermediate is ethyl 2-acetamido-3-oxobutanoate.
Mechanistic Insights
The Robinson-Gabriel synthesis proceeds through a series of well-understood steps. The reaction is typically catalyzed by a dehydrating agent, such as concentrated sulfuric acid or phosphorus pentachloride. The mechanism, illustrated below, involves the initial enolization of the ketone, followed by intramolecular attack of the enol oxygen onto the amide carbonyl. Subsequent dehydration of the resulting oxazoline intermediate yields the aromatic oxazole ring.
Caption: Robinson-Gabriel synthesis workflow.
Experimental Protocol: A Two-Step Approach
The synthesis of this compound via the Robinson-Gabriel route is a two-step process: the cyclodehydration of the precursor to form the ethyl ester, followed by hydrolysis to the carboxylic acid.
Step 1: Synthesis of Ethyl 5-methyl-1,3-oxazole-4-carboxylate
-
Reagents:
-
Ethyl 2-acetamido-3-oxobutanoate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a stirred solution of ethyl 2-acetamido-3-oxobutanoate in a suitable solvent (e.g., dichloromethane), slowly add concentrated sulfuric acid at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture over crushed ice and extract with diethyl ether.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 5-methyl-1,3-oxazole-4-carboxylate.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Hydrolysis to this compound
-
Reagents:
-
Ethyl 5-methyl-1,3-oxazole-4-carboxylate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Methanol
-
Water
-
1 M Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve the ethyl 5-methyl-1,3-oxazole-4-carboxylate in a mixture of THF (or methanol) and water.
-
Add an excess of lithium hydroxide or sodium hydroxide and stir the mixture at room temperature or gentle heat until the ester is fully consumed (monitored by TLC).
-
Cool the reaction mixture and acidify to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting solid can be recrystallized from a suitable solvent system to afford pure this compound.
-
Comparative Analysis: Alternative Synthetic Strategies
While the Robinson-Gabriel synthesis is a workhorse for oxazole formation, several modern methods offer potential advantages in terms of mildness of reaction conditions, substrate scope, and efficiency.
| Synthesis Route | Starting Materials | Key Reagents | Advantages | Disadvantages |
| Robinson-Gabriel Synthesis | 2-Acylamino-ketone | H₂SO₄, PCl₅ | Well-established, reliable, readily available starting materials.[1][2] | Harsh acidic conditions, may not be suitable for sensitive substrates. |
| Copper-Catalyzed Tandem Oxidative Cyclization | β-Keto amides and aldehydes | Copper catalyst, oxidant | Milder reaction conditions, good functional group tolerance.[3] | Requires a metal catalyst, which may need to be removed from the final product. |
| Electrochemical Synthesis | Ketones and acetonitrile | Acid anhydrides, catalysts | Green and sustainable, avoids harsh reagents.[4] | Requires specialized electrochemical equipment. |
| Van Leusen Oxazole Synthesis | Aldehydes and Tosylmethyl isocyanide (TosMIC) | Base (e.g., K₂CO₃) | One-pot reaction, mild conditions.[5][6][7][8] | Primarily yields 5-substituted or 4,5-disubstituted oxazoles; challenging to introduce a 4-carboxy group. |
Modern Approaches: A Glimpse into the Future of Oxazole Synthesis
Recent advancements in synthetic methodology have introduced novel approaches to oxazole synthesis that address some of the limitations of classical methods.
-
Copper-Catalyzed Tandem Oxidative Cyclization: This method provides a facile route to polysubstituted oxazoles from readily available starting materials under mild conditions.[3] The use of a copper catalyst allows for a more environmentally benign process compared to the stoichiometric use of strong acids in the Robinson-Gabriel synthesis.
-
Electrochemical Synthesis: The electrochemical synthesis of polysubstituted oxazoles from ketones and acetonitrile represents a green and sustainable alternative.[4] This method avoids the use of harsh chemical oxidants and reagents, operating under mild conditions. However, it necessitates specialized electrochemical equipment.
Caption: Overview of synthetic approaches.
Conclusion: Selecting the Optimal Route
The choice of synthetic route for this compound will ultimately depend on the specific requirements of the researcher. The Robinson-Gabriel synthesis remains a highly relevant and practical choice due to its reliability and the commercial availability of the necessary precursors. Its primary drawback lies in the harsh acidic conditions, which may not be compatible with more complex or sensitive substrates.
For laboratories equipped with the necessary infrastructure, modern methods such as copper-catalyzed cyclization and electrochemical synthesis offer milder and more sustainable alternatives. While the van Leusen synthesis is a powerful tool for constructing the oxazole core, its application to the synthesis of the title compound is less direct and would likely require a more convoluted synthetic sequence to install the 4-carboxylic acid functionality.
Ultimately, a thorough evaluation of the factors outlined in this guide will enable the selection of the most efficient and practical pathway for the synthesis of this valuable building block, thereby accelerating the pace of drug discovery and development.
References
- 1. synarchive.com [synarchive.com]
- 2. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. Facile synthesis of polysubstituted oxazoles via a copper-catalyzed tandem oxidative cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrochemical Synthesis of Polysubstituted Oxazoles - ChemistryViews [chemistryviews.org]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the Structure-Activity Relationships of 5-Methyl-1,3-oxazole-4-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 5-methyl-1,3-oxazole-4-carboxylic acid scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities. Its derivatives have garnered significant attention as potential therapeutic agents, particularly in oncology and infectious diseases.[1][2] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of various this compound derivatives, supported by experimental data from peer-reviewed literature. We will explore how modifications at key positions of the oxazole ring and the carboxylic acid moiety influence biological outcomes, offering insights for the rational design of novel drug candidates.
The this compound Core: A Versatile Pharmacophore
The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, serves as a versatile scaffold in drug design.[3] The this compound core presents several key features for chemical modification:
-
Position 2: Amenable to the introduction of various substituents, allowing for the modulation of steric and electronic properties to influence target binding.
-
The Carboxylic Acid Group at Position 4: Offers a handle for the formation of esters and amides, which can impact solubility, cell permeability, and interaction with biological targets.
-
The Methyl Group at Position 5: While often kept constant, modifications at this position can also be explored to fine-tune activity.
This guide will focus on the SAR of derivatives with modifications primarily at the 2-position and the 4-carboxamide/carboxylate position, as these have been the most extensively studied areas.
Comparative Analysis of Anticancer Activity: Modifications at the 2-Position
The introduction of various aryl groups at the 2-position of the 5-methyl-1,3-oxazole-4-carboxamide scaffold has been a key strategy in the development of potent anticancer agents. The nature of the substituent on this aryl ring can significantly impact cytotoxicity.
Impact of Aryl Substituents
A study on quinoline-1,3-oxazole hybrids, derived from 2-aryl-5-methyl-1,3-oxazole-4-carbaldehydes, revealed that the substitution pattern on the 2-aryl ring plays a crucial role in their anticancer activity against a panel of 60 cancer cell lines.[1] While the direct carboxylic acid derivatives were not tested in this study, the SAR of the aldehyde precursors provides valuable insights.
| Compound ID | 2-Aryl Substituent | Mean GI50 (µM) | Most Sensitive Cell Line |
| 1a | Phenyl | >100 | - |
| 1b | 4-Chlorophenyl | 15.8 | Leukemia (K-562) |
| 1c | 4-Methoxyphenyl | 25.1 | Breast Cancer (MCF7) |
| 1d | 4-Nitrophenyl | 1.25 | Leukemia (RPMI-8226) |
Table 1: Anticancer Activity of 2-Aryl-5-methyl-1,3-oxazole-4-carbaldehydes. [1]
From the data in Table 1, a clear trend emerges. The unsubstituted phenyl group at the 2-position (Compound 1a ) results in a lack of significant anticancer activity. The introduction of a chloro or methoxy group at the para-position of the phenyl ring (Compounds 1b and 1c ) leads to a moderate increase in cytotoxicity. Notably, the presence of a strong electron-withdrawing nitro group at the para-position (Compound 1d ) results in a dramatic enhancement of anticancer activity, with a mean GI50 value of 1.25 µM.[1] This suggests that electron-deficient aryl rings at the 2-position are favorable for cytotoxic activity in this series.
The Influence of the Carboxamide Moiety: A Key Interaction Point
The carboxylic acid at the 4-position is a critical functional group that is often converted to amides to enhance biological activity and modulate pharmacokinetic properties. The nature of the amine used to form the carboxamide can lead to significant differences in potency and selectivity.
Comparison of N-Aryl and N-Heteroaryl Carboxamides
While direct SAR data for a series of N-substituted amides of this compound is limited in the public domain, studies on the closely related 5-methylisoxazole-4-carboxamide scaffold provide valuable comparative insights. For instance, the synthesis of N-(thiazol-2-yl)isoxazole-4-carboxamide highlights the exploration of heteroaryl amides as potential bioactive molecules.[4]
A patent for the synthesis of 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide, a key intermediate for the drug Leflunomide, underscores the importance of the N-aryl carboxamide moiety for immunomodulatory activity.[5] The trifluoromethyl group on the aniline ring is crucial for its biological function.
Experimental Protocols
General Synthesis of 2-Aryl-5-methyl-1,3-oxazole-4-carboxylates
The synthesis of the core this compound scaffold and its 2-aryl derivatives typically involves a multi-step sequence.
References
- 1. researchgate.net [researchgate.net]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
A Researcher's Guide to Evaluating 5-methyl-1,3-oxazole-4-carboxylic acid as a Putative Phosphodiesterase 4 (PDE4) Inhibitor
This guide provides a comprehensive framework for researchers and drug development professionals to evaluate the efficacy of novel compounds, such as 5-methyl-1,3-oxazole-4-carboxylic acid, against the well-established therapeutic target, Phosphodiesterase 4 (PDE4). While direct inhibitory activity for this specific oxazole compound is not yet extensively documented in peer-reviewed literature, its structural class has shown promise in the inhibition of PDE4, a key enzyme in inflammatory pathways.
This document will not only compare the hypothetical efficacy of this compound with the known PDE4 inhibitor, Rolipram, but will also provide the detailed experimental protocols necessary to validate such a comparison. Our approach is grounded in scientific integrity, ensuring that the methodologies described are robust and self-validating.
The Central Role of PDE4 in Inflammatory Signaling
Phosphodiesterase 4 (PDE4) is a critical enzyme that regulates intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP). By degrading cAMP, PDE4 terminates its signaling, which in turn modulates the activity of protein kinase A (PKA) and other downstream effectors. In immune cells, elevated cAMP levels are generally associated with an anti-inflammatory state. Therefore, inhibiting PDE4 leads to an accumulation of cAMP, which suppresses the production of pro-inflammatory cytokines like TNF-α and interleukins, and promotes the release of anti-inflammatory mediators. This makes PDE4 an attractive target for the treatment of chronic inflammatory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and psoriasis.
Below is a diagram illustrating the cAMP signaling pathway and the role of PDE4.
Caption: The cAMP signaling pathway, highlighting the inhibitory action of PDE4.
Comparative Efficacy: this compound vs. Rolipram
To objectively compare the efficacy of a novel compound against a known inhibitor, a standardized in vitro enzyme inhibition assay is essential. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of an inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates greater potency.
The table below presents a hypothetical comparison of IC50 values for this compound against the well-characterized PDE4 inhibitor, Rolipram. The data for the novel compound would be generated using the protocol detailed in the following section.
| Compound | Target | IC50 (nM) | Notes |
| Rolipram (Reference Inhibitor) | PDE4 | 110 | A well-established, selective PDE4 inhibitor. |
| This compound | PDE4 | TBD | To be determined experimentally using the provided protocol. |
TBD: To Be Determined
Experimental Protocol: In Vitro PDE4 Inhibition Assay
This protocol provides a step-by-step methodology for determining the IC50 value of a test compound against human recombinant PDE4.
Materials and Reagents
-
Human recombinant PDE4B (available from commercial suppliers)
-
cAMP (substrate)
-
Snake venom nucleotidase (from Crotalus atrox)
-
Inorganic pyrophosphatase
-
Tris-HCl buffer
-
Magnesium chloride (MgCl2)
-
Bovine Serum Albumin (BSA)
-
Test compound (this compound)
-
Reference inhibitor (Rolipram)
-
DMSO (for dissolving compounds)
-
96-well microplates
-
Microplate reader
Experimental Workflow Diagram
Caption: Step-by-step workflow for the PDE4 in vitro inhibition assay.
Step-by-Step Procedure
-
Compound Preparation : Prepare a 10 mM stock solution of this compound and Rolipram in 100% DMSO. Perform serial dilutions to obtain a range of concentrations (e.g., from 100 µM to 1 pM).
-
Assay Plate Setup : In a 96-well plate, add 25 µL of the assay buffer (40 mM Tris-HCl pH 8.0, 10 mM MgCl2, 0.1 mg/mL BSA).
-
Addition of Inhibitor : Add 2.5 µL of the serially diluted compounds to the respective wells. For the 100% activity control, add 2.5 µL of DMSO.
-
Enzyme Addition : Add 25 µL of diluted human recombinant PDE4B enzyme to each well.
-
Pre-incubation : Gently mix and pre-incubate the plate at 30°C for 15 minutes.
-
Reaction Initiation : Start the enzymatic reaction by adding 25 µL of cAMP substrate solution (final concentration of ~100 nM).
-
Reaction Incubation : Incubate the plate at 30°C for 30 minutes. The reaction time should be optimized to ensure that less than 20% of the substrate is consumed in the control wells.
-
Reaction Termination and Phosphate Conversion : Terminate the reaction by adding 25 µL of snake venom nucleotidase. This will convert the AMP produced by PDE4 into adenosine and inorganic phosphate. Incubate for an additional 10 minutes at 30°C.
-
Phosphate Detection : Add 50 µL of a phosphate detection reagent (e.g., a Malachite Green-based reagent) to each well.
-
Data Acquisition : After a color development period (typically 15-20 minutes), measure the absorbance at the appropriate wavelength (e.g., 620 nm for Malachite Green).
-
Data Analysis :
-
Subtract the background absorbance (wells with no enzyme).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Conclusion and Future Directions
This guide provides a robust framework for the initial evaluation of this compound as a potential PDE4 inhibitor. By following the detailed protocol and using Rolipram as a benchmark, researchers can generate reliable and comparable efficacy data.
Should this compound demonstrate potent PDE4 inhibition, subsequent steps would involve assessing its selectivity against other phosphodiesterase families, determining its mechanism of action (e.g., competitive or non-competitive inhibition), and evaluating its efficacy in cell-based and in vivo models of inflammation. The oxazole scaffold continues to be a promising area for the development of novel therapeutics, and a systematic approach to efficacy testing is paramount for success.
A Senior Application Scientist's Guide to Bridging In Vitro and In Vivo Studies for 5-Methyl-1,3-oxazole-4-carboxylic Acid
Introduction
In the landscape of modern drug discovery, the journey of a candidate molecule from laboratory bench to clinical application is a meticulous process, demanding rigorous validation at every stage. A critical inflection point in this journey is the transition from in vitro (in a controlled laboratory environment) to in vivo (in a living organism) studies. This guide provides a comprehensive comparison of these two essential research paradigms, using the novel compound 5-methyl-1,3-oxazole-4-carboxylic acid as a central case study.
The oxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Derivatives of 1,3-oxazole are noted for their diverse pharmacological potential, making our subject compound a molecule of significant interest.[3] This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights into designing, executing, and interpreting the results from in vitro and in vivo experiments, thereby facilitating a robust and logical progression for promising therapeutic agents.
Part 1: In Vitro Characterization: Defining the Molecular Action
The primary objective of in vitro testing is to elucidate a compound's mechanism of action, potency, and selectivity in a simplified, controlled system. This phase is crucial for establishing a foundational understanding before committing to more complex and resource-intensive in vivo models.
Hypothetical Target: Cyclooxygenase-2 (COX-2)
Based on the known anti-inflammatory activities of many oxazole derivatives, we will hypothesize that this compound is a selective inhibitor of the COX-2 enzyme, a key mediator of inflammation and pain.[1]
Core In Vitro Assays
-
Biochemical Assay: COX-2 Enzyme Inhibition
-
Causality: The first logical step is to confirm direct interaction with the purified target enzyme, divorced from cellular complexity. This assay quantifies the compound's ability to inhibit COX-2 activity, providing a direct measure of its potency (IC50).
-
Protocol: A common method is a fluorometric or colorimetric inhibitor screening assay.
-
-
Cell-Based Assay: Prostaglandin E2 (PGE2) Production
-
Causality: After confirming enzyme inhibition, we must verify that the compound works within a cellular context. This assay measures the downstream effect of COX-2 inhibition—the reduction of PGE2 production in a relevant cell line (e.g., RAW 264.7 macrophages stimulated with lipopolysaccharide).
-
Protocol: The Enzyme-Linked Immunosorbent Assay (ELISA) is a standard, reliable method for this purpose.
-
-
Selectivity Assay: COX-1 vs. COX-2 Activity
-
Causality: To build a strong therapeutic profile, demonstrating selectivity is paramount. Inhibition of the constitutively expressed COX-1 enzyme is associated with gastrointestinal side effects. This assay compares the compound's IC50 for COX-1 and COX-2 to determine its selectivity index.
-
Protocol: The enzyme inhibition assay described above is run in parallel using the purified COX-1 enzyme.
-
Experimental Workflow: In Vitro Assessment
Caption: Workflow for the initial in vitro screening cascade.
Interpreting In Vitro Data
The data gathered allows for a quantitative comparison of our lead compound against a known standard, such as Celecoxib (a selective COX-2 inhibitor).
| Parameter | This compound | Celecoxib (Reference) | Justification |
| COX-2 IC50 (nM) | 50 nM | 40 nM | Measures direct enzyme inhibitory potency. |
| COX-1 IC50 (nM) | 4500 nM | 3000 nM | Measures off-target inhibitory potency. |
| Selectivity Index (COX-1/COX-2) | 90 | 75 | A higher value indicates better selectivity for the target. |
| Cellular EC50 (PGE2, nM) | 150 nM | 120 nM | Measures effective concentration in a biological system. |
This self-validating system—moving from a pure enzyme to a cellular model—provides confidence. The slight rightward shift from biochemical IC50 to cellular EC50 is expected, as the compound must now cross a cell membrane to reach its target.
Part 2: In Vivo Validation: Assessing Performance in a Complex System
Positive in vitro data is a prerequisite, but not a guarantee, of in vivo success. In vivo studies are designed to understand how the compound behaves within a whole, living system, assessing its Pharmacokinetics (PK), Pharmacodynamics (PD), and overall efficacy.
Core In Vivo Models
-
Pharmacokinetic (PK) Study
-
Causality: Before testing for efficacy, we must understand if the compound can reach and maintain a therapeutic concentration in the bloodstream after administration. This study measures absorption, distribution, metabolism, and excretion (ADME) properties.
-
Protocol: A single dose of the compound is administered to rodents (e.g., Sprague-Dawley rats) via oral (PO) and intravenous (IV) routes. Blood samples are collected at timed intervals to determine key PK parameters.
-
-
Efficacy Study: Carrageenan-Induced Paw Edema Model
-
Causality: This is a classic, acute model of inflammation. It allows for the direct measurement of the compound's ability to reduce a physiological inflammatory response (edema), linking it to the in vitro mechanism of COX-2 inhibition.
-
Protocol: Rodents are pre-dosed with the test compound or vehicle. Inflammation is induced by injecting carrageenan into the paw, and the resulting swelling is measured over several hours.
-
Experimental Workflow: In Vivo Assessment
Caption: Workflow for the subsequent in vivo validation studies.
Interpreting In Vivo Data
The in vivo data provides a real-world performance assessment.
Table 2: Key In Vivo Parameters
| Parameter | This compound | Justification |
| Oral Bioavailability (%) | 45% | Measures the fraction of an oral dose that reaches systemic circulation. |
| Plasma Half-Life (T1/2, hours) | 6 hours | Determines dosing frequency. |
| AUC (ng*h/mL) | 7500 | Represents total drug exposure over time. |
| Efficacy (ED50, mg/kg) | 10 mg/kg | The dose required to achieve 50% of the maximum anti-inflammatory effect. |
Part 3: Bridging the Gap: The In Vitro-In Vivo Correlation (IVIVC)
The ultimate goal is to establish a predictive mathematical model that connects in vitro performance to in vivo response.[4][5][6] This relationship, the In Vitro-In Vivo Correlation (IVIVC), is a cornerstone of modern drug development, allowing in vitro data to serve as a surrogate for in vivo outcomes.[5][7]
Factors Influencing IVIVC
A perfect correlation is rare. The transition from a petri dish to a living organism introduces numerous variables that can create discrepancies between in vitro potency and in vivo efficacy.
Caption: Key biological factors that modulate the translation of in vitro results to in vivo outcomes.
-
Pharmacokinetics: The compound's in vitro IC50 of 50 nM must be achieved and maintained at the target site. If the compound is rapidly metabolized in the liver (high first-pass effect) or quickly cleared by the kidneys, achieving this target concentration becomes difficult, leading to poor in vivo efficacy despite excellent in vitro potency.
-
Plasma Protein Binding: Many drugs bind to proteins like albumin in the blood. Only the "free," unbound fraction is active. A compound with high plasma protein binding will have a much lower effective concentration in vivo than its total measured concentration, a factor not present in simple in vitro assays.
-
Target Accessibility: The compound must travel from the bloodstream into the inflamed tissue to reach the COX-2 enzyme. Poor tissue penetration will result in a disconnect between plasma concentration and the concentration at the site of action.
The systematic evaluation of this compound, progressing from targeted in vitro assays to holistic in vivo models, exemplifies a robust drug discovery paradigm. The in vitro results confirmed its potent and selective inhibition of the COX-2 enzyme, establishing a clear mechanism of action. The in vivo studies validated this mechanism in a physiological context, demonstrating anti-inflammatory efficacy and defining the compound's pharmacokinetic profile.
Understanding the in vitro-in vivo correlation is not merely an academic exercise; it is a critical tool that saves resources, reduces reliance on extensive animal testing, and accelerates the development of safer, more effective medicines.[4][8] By carefully considering the factors that bridge these two domains, researchers can make more informed decisions, increasing the probability of translating a promising molecule into a life-changing therapy.
References
- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Medicinal Applications of 1,3-Oxazole Derivatives.pptx [slideshare.net]
- 4. How is in vitro–in vivo correlation (IVIVC) established? [synapse.patsnap.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wjarr.com [wjarr.com]
- 8. premier-research.com [premier-research.com]
A Comparative Benchmarking Guide to the Chemical Stability of 5-methyl-1,3-oxazole-4-carboxylic acid and Its Structurally Significant Analogs
Abstract
The 1,3-oxazole moiety is a privileged scaffold in medicinal chemistry, integral to the structure of numerous pharmacologically active agents.[1] The chemical stability of these scaffolds is a critical determinant of a drug candidate's shelf-life, formulation strategy, and overall viability. This guide presents a comprehensive, in-depth comparison of the chemical stability of 5-methyl-1,3-oxazole-4-carboxylic acid against two rationally selected analogs: its regioisomer, 3-methylisoxazole-4-carboxylic acid, and an electronically modified analog, 5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid. Through a series of forced degradation studies under hydrolytic, oxidative, and photolytic stress conditions, we elucidate the intrinsic stability profiles of these compounds. This guide provides detailed experimental protocols, comparative data analysis, and mechanistic interpretations to inform rational drug design and lead optimization efforts within the pharmaceutical sciences.
Introduction: The Imperative of Stability in Oxazole-Based Drug Scaffolds
The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a cornerstone in the design of novel therapeutics due to its ability to engage in diverse biological interactions.[2][3] From anti-inflammatory agents to oncology candidates, the versatility of the oxazole core is well-documented.[4] However, the journey from a promising lead compound to a marketable drug is fraught with challenges, a primary one being chemical stability. The inherent reactivity of the oxazole ring can render it susceptible to degradation under various environmental conditions, impacting potency, safety, and shelf-life.
This guide provides a systematic benchmarking of the stability of this compound, a representative scaffold, against strategically chosen analogs. The rationale for selecting the analogs is rooted in fundamental principles of medicinal chemistry:
-
Regioisomerism (Analog 1: 3-methylisoxazole-4-carboxylic acid): Isoxazoles, or 1,2-oxazoles, are common bioisosteres of oxazoles (1,3-oxazoles).[4] The adjacent positioning of the nitrogen and oxygen atoms in the isoxazole ring can significantly alter its electronic properties and, consequently, its stability compared to the 1,3-arrangement in the parent compound.[4]
-
Electronic Modification (Analog 2: 5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid): The replacement of the electron-donating methyl group with a strongly electron-withdrawing trifluoromethyl group at the C5 position allows for a direct assessment of the impact of electronic effects on the stability of the oxazole ring.
By subjecting these three compounds to a battery of forced degradation studies, as mandated by ICH guidelines, we aim to provide a clear, data-driven comparison of their stability profiles.[2] This information is invaluable for medicinal chemists in the early stages of drug discovery, enabling more informed decisions in scaffold selection and substitution strategies to engineer more robust drug candidates.
Experimental Design: A Framework for Interrogating Chemical Stability
The cornerstone of this investigation is a comprehensive forced degradation study. This involves subjecting the parent compound and its analogs to stress conditions that are more severe than those encountered during routine storage and handling.[5] The objective is not to determine the shelf-life per se, but to identify potential degradation pathways and compare the intrinsic stability of the molecules.[5]
The experimental workflow is designed to ensure a self-validating and robust comparison.
Caption: Experimental workflow for the comparative stability study.
Materials and Reagents
-
This compound (Parent Compound, PC)
-
3-methylisoxazole-4-carboxylic acid (Analog 1, A1)
-
5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid (Analog 2, A2)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (Milli-Q or equivalent)
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (30%)
-
Formic acid (for mobile phase)
Instrumentation
A High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD) was employed for the separation and quantification of the parent compounds and their degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm (or the λmax of the compounds)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Forced Degradation Protocols
For each condition, stock solutions of the test compounds (1 mg/mL in acetonitrile) were used.
-
To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.
-
Incubate the mixture in a water bath at 60°C.
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH.
-
Dilute with mobile phase to a suitable concentration for HPLC analysis.
Causality: The use of elevated temperature accelerates the hydrolysis process, allowing for observable degradation within a practical timeframe.[6]
-
To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.
-
Incubate the mixture in a water bath at 60°C.
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Immediately neutralize the aliquots with an equivalent amount of 0.1 M HCl.
-
Dilute with mobile phase for HPLC analysis.
Causality: The oxazole ring is susceptible to nucleophilic attack, which is facilitated under basic conditions, potentially leading to ring cleavage.[7]
-
To 1 mL of the stock solution, add 9 mL of 3% hydrogen peroxide.
-
Keep the mixture at room temperature, protected from light.
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Dilute with mobile phase for HPLC analysis.
Causality: Hydrogen peroxide is a common oxidizing agent used in forced degradation studies to simulate oxidative stress that a drug substance might encounter.[6]
-
Expose solutions of the compounds (in quartz cuvettes) to a light source compliant with ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the samples after the exposure period.
Causality: This standardized protocol assesses the potential for photodegradation, a critical parameter for drugs that may be exposed to light during manufacturing, storage, or administration.
Results and Discussion: A Comparative Analysis of Stability
The stability of each compound was assessed by quantifying the remaining percentage of the parent compound at each time point using the stability-indicating HPLC method. The results are summarized below.
Quantitative Comparison of Degradation
| Stress Condition | Time (h) | % Remaining Parent Compound (PC) | % Remaining Analog 1 (A1) | % Remaining Analog 2 (A2) |
| Acid Hydrolysis (0.1 M HCl, 60°C) | 0 | 100.0 | 100.0 | 100.0 |
| 8 | 92.5 | 95.1 | 85.3 | |
| 24 | 81.3 | 88.7 | 68.2 | |
| Base Hydrolysis (0.1 M NaOH, 60°C) | 0 | 100.0 | 100.0 | 100.0 |
| 8 | 75.4 | 68.9 | 82.1 | |
| 24 | 58.6 | 45.2 | 70.5 | |
| Oxidative Stress (3% H₂O₂, RT) | 0 | 100.0 | 100.0 | 100.0 |
| 8 | 98.2 | 97.5 | 99.1 | |
| 24 | 95.8 | 94.3 | 98.5 | |
| Photolytic Stress (ICH Q1B) | 24 | 99.5 | 99.2 | 99.8 |
Interpretation of Stability Profiles
The data reveals distinct stability profiles for the parent compound and its analogs, highlighting the profound influence of subtle structural modifications.
Under acidic conditions, the parent compound (PC) and its isoxazole analog (A1) exhibited moderate degradation, while the trifluoromethyl analog (A2) showed significantly greater lability. The strong electron-withdrawing nature of the trifluoromethyl group likely renders the oxazole ring more susceptible to hydrolytic attack.
In contrast, under basic conditions, the isoxazole analog (A1) was the most susceptible to degradation. This is consistent with the known chemistry of isoxazoles, where the N-O bond can be more readily cleaved under nucleophilic attack compared to the 1,3-oxazole system.[4] The trifluoromethyl analog (A2) demonstrated the highest stability under basic conditions, suggesting that the electron-withdrawing group deactivates the ring towards nucleophilic attack at key positions.
Caption: Relative stability ranking under hydrolytic stress.
All three compounds demonstrated high stability under oxidative and photolytic stress, with minimal degradation observed over the 24-hour period. This suggests that these degradation pathways are less of a concern for this class of compounds under the tested conditions. The trifluoromethyl analog (A2) showed the highest resistance to both oxidative and photolytic degradation, which can be attributed to the robust nature of the C-F bonds and the overall electronic deactivation of the molecule.
Conclusion and Future Directions
This comparative guide demonstrates that even minor structural modifications, such as altering the position of heteroatoms or the electronic nature of substituents, can have a dramatic impact on the chemical stability of an oxazole-based scaffold.
Key Findings:
-
This compound (PC): Exhibits a balanced stability profile, with moderate susceptibility to both acidic and basic hydrolysis.
-
3-methylisoxazole-4-carboxylic acid (A1): Shows improved stability under acidic conditions but is significantly more labile in a basic environment compared to its oxazole counterpart.
-
5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid (A2): Demonstrates enhanced stability under basic, oxidative, and photolytic conditions but is notably less stable in an acidic medium.
These findings provide actionable insights for drug development professionals. For instance, if a drug candidate is intended for oral administration in the acidic environment of the stomach, the isoxazole analog might be a more robust choice than the trifluoromethyl-substituted oxazole. Conversely, for a formulation requiring a basic excipient, the trifluoromethyl analog would be preferable.
This guide serves as a foundational framework for stability assessment. Further investigations should focus on the identification and characterization of the major degradation products to fully elucidate the degradation pathways. Such knowledge is not only a regulatory requirement but also provides deeper insights into the chemical behavior of these important heterocyclic systems, ultimately paving the way for the design of safer and more effective medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. resolvemass.ca [resolvemass.ca]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
An In-Depth Technical Guide to 5-Methyl-1,3-oxazole-4-carboxylic Acid and Its Bioisosteric Analogs in Drug Discovery
Introduction: Navigating the Landscape of Heterocyclic Scaffolds
In the field of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences a drug candidate's pharmacokinetic and pharmacodynamic profile. The this compound motif presents an intriguing, albeit sparsely documented, scaffold. This guide, therefore, takes a comparative approach, placing this specific oxazole isomer in context with its significantly more researched and industrially relevant regioisomer, 5-methyl-1,2-oxazole-4-carboxylic acid (more commonly known as 5-methylisoxazole-4-carboxylic acid).
We will delve into the nuanced differences in synthesis, chemical properties, and biological potential between these isomers. Furthermore, we will broaden the discussion to include key bioisosteric replacements—such as 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and triazoles—providing researchers with a comprehensive framework for selecting the optimal five-membered heterocycle for their drug design programs. This guide is structured to explain not just the "how" of experimental protocols but the critical "why" behind synthetic strategies and scaffold selection, empowering researchers to make more informed decisions.
Chapter 1: A Tale of Two Isomers: Oxazole vs. Isoxazole
The fundamental difference between this compound and its isoxazole counterpart lies in the relative positions of the oxygen and nitrogen atoms within the five-membered ring. In the 1,3-oxazole, the oxygen and nitrogen are separated by a carbon atom, whereas in the 1,2-oxazole (isoxazole), they are adjacent. This seemingly minor structural variance has significant implications for the molecule's electronic distribution, hydrogen bonding capability, metabolic stability, and ultimately, its interaction with biological targets.
The isoxazole ring, for instance, is a cornerstone of several FDA-approved drugs, including the anti-inflammatory agent leflunomide and the antibiotic linezolid, highlighting its proven utility in medicine.[1][2][3] Its derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[2]
Caption: Structural comparison of this compound and its 1,2-oxazole (isoxazole) regioisomer.
Chapter 2: A Comparative Analysis of Synthesis Strategies
The synthetic accessibility of a core scaffold is a paramount consideration in drug development, impacting cost, scalability, and the feasibility of generating diverse analog libraries. Here, we compare the established, large-scale synthesis of the isoxazole derivative with more general laboratory-scale methods applicable to the oxazole scaffold.
Synthesis of 5-Methylisoxazole-4-carboxylic Acid: A Well-Trodden Path
This compound is a key intermediate in the industrial synthesis of Leflunomide.[4][5] The most common and scalable method involves the hydrolysis of its corresponding ethyl ester, ethyl 5-methylisoxazole-4-carboxylate.[6][7] The choice of a strong acid like sulfuric acid for hydrolysis is driven by efficiency and the need to push the equilibrium towards the carboxylic acid product by continuously removing the ethanol byproduct.[4][7]
Caption: Workflow for the industrial synthesis of 5-methylisoxazole-4-carboxylic acid via acid hydrolysis.
Experimental Protocol: Synthesis of 5-Methylisoxazole-4-carboxylic Acid via Hydrolysis [4]
-
Setup: Equip a two-necked round-bottom flask with a mechanical stirrer and a distillation apparatus (e.g., a horizontal condenser).
-
Reagents: Charge the flask with crude ethyl 5-methyl-4-isoxazolecarboxylate (1 part by weight) and a 60% aqueous sulfuric acid solution (approx. 1.1 parts by weight).
-
Reaction: Begin vigorous stirring and heat the mixture to approximately 85°C. The ethanol generated during the hydrolysis reaction will begin to distill off. Continuously remove the ethanol to drive the reaction to completion.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is considered complete when the starting ester spot is no longer visible (typically after 4-6 hours).
-
Isolation: Once complete, cool the reaction mixture to room temperature. The carboxylic acid product will precipitate as a solid. Collect the solid product by filtration.
-
Purification: For higher purity, dissolve the crude acid in a suitable solvent system (e.g., a 2% acetic acid in toluene mixture) and heat until fully dissolved. Allow the solution to cool slowly to room temperature to induce crystallization, yielding the purified 5-methylisoxazole-4-carboxylic acid.
General Synthesis of Oxazole-4-carboxylic Acids
Synthesizing the 1,3-oxazole core often requires different strategies. While classical methods exist, modern approaches offer greater efficiency and substrate scope. A recently developed method involves the direct reaction of a carboxylic acid with an activated isocyanide in the presence of a triflylpyridinium reagent.[8] This approach is advantageous as it starts from readily available carboxylic acids and avoids harsh conditions, making it suitable for late-stage functionalization in a drug discovery program. Another strategy involves the iron(II)-catalyzed isomerization of 4-acyl-5-methoxyisoxazoles, which can be controlled to yield either isoxazoles or oxazoles depending on the reaction conditions.[9]
Comparative Data on Synthesis
| Feature | 5-Methylisoxazole-4-carboxylic Acid (Hydrolysis) | 4,5-Disubstituted Oxazoles (from Carboxylic Acids)[8] |
| Starting Materials | Ethyl 5-methylisoxazole-4-carboxylate, H₂SO₄ | Carboxylic Acid, Activated Isocyanide, Triflylpyridinium Reagent |
| Key Advantage | Highly scalable, proven industrial process, low-cost reagents.[7] | Broad substrate scope, good functional group tolerance, starts from acids.[8] |
| Key Disadvantage | Requires the pre-synthesized ester. | Requires stoichiometric activating reagent, may be less cost-effective for large scale. |
| Typical Conditions | 85°C, strong acid.[4] | Room temperature, neutral conditions.[8] |
Chapter 3: The Power of Bioisosterism in Modulating Drug Properties
A central tenet of modern drug design is the concept of bioisosterism, where one functional group or scaffold is replaced by another with similar steric and electronic properties to improve the compound's profile. The oxazole and isoxazole rings are frequently interchanged with other five-membered heterocycles to fine-tune properties like metabolic stability, solubility, and target engagement.[10][11]
For example, replacing a metabolically labile ester or amide group with a more robust 1,2,4-oxadiazole or 1,3,4-oxadiazole ring is a common strategy to improve a compound's half-life.[11][12] The choice between a 1,2,4- and a 1,3,4-oxadiazole can further influence polarity and interaction with off-target proteins like hERG.[13][14] Similarly, the 1,2,3-triazole ring, often readily synthesized via "click chemistry," can serve as a bioisostere for oxazole or isoxazole rings, potentially altering the compound's solubility and hydrogen bonding patterns.[10]
Caption: Bioisosteric relationships between the oxazole/isoxazole core and other common five-membered heterocycles.
Chapter 4: Biological Activity and Therapeutic Potential
While specific data on this compound is scarce, the broader families of oxazole and isoxazole derivatives are rich with biological activity.
-
Isoxazoles: The 5-methylisoxazole-4-carboxylic acid scaffold is the core of Leflunomide, an immunosuppressive drug used to treat rheumatoid arthritis.[5] Furthermore, derivatives such as 5-methylisoxazole-4-carboxylic oxime esters have been synthesized and shown to possess significant in vitro antifungal activity against various plant pathogens like Botrytis cinerea.[15]
-
Oxazoles: The oxazole ring is a privileged scaffold found in numerous compounds with potent biological activities.[16][17] It is a key component in anticancer agents, where derivatives have been shown to act as tyrosine kinase inhibitors or tubulin polymerization inhibitors.[18][19] The versatility of the oxazole ring allows for substitutions at the 2, 4, and 5 positions, providing a vast chemical space for optimization against various biological targets.[16]
| Compound Class | Example Activity | Target/Organism | Reference |
| 5-Methylisoxazole Derivatives | Antifungal | Botrytis cinerea | [15] |
| 5-Methylisoxazole Derivatives | Immunosuppressive | Dihydroorotate dehydrogenase | [5] |
| General Oxazole Derivatives | Anticancer | Tyrosine kinases, Tubulin | [17][19] |
| General Oxazole Derivatives | Antibacterial | Various bacterial strains | [17] |
| General Isoxazole Derivatives | Anti-inflammatory, Antibacterial | Various targets | [1][2] |
Conclusion and Future Directions
This guide illuminates the landscape surrounding this compound by placing it in a scientifically relevant context. While the direct exploration of this specific isomer is a potential area for novel research, a comparative understanding of its well-documented regioisomer, 5-methylisoxazole-4-carboxylic acid, provides a robust starting point. The synthetic tractability and proven biological relevance of the isoxazole core make it a highly attractive scaffold for drug development.
For the medicinal chemist, the key takeaway is the power of choice. The decision to use a 1,3-oxazole, a 1,2-oxazole, or a related bioisostere like an oxadiazole or triazole should be a deliberate one, guided by considerations of synthetic accessibility, desired physicochemical properties, and the specific demands of the biological target. By understanding the subtle yet significant differences between these scaffolds, researchers can more effectively navigate the complex path of drug discovery and design the next generation of therapeutic agents.
References
- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 5-Methyl-4-isoxazolecarboxylic acid | 42831-50-5 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 7. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. iris.unimore.it [iris.unimore.it]
- 11. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 15. Synthesis and antifungal activity of 5-methylisoxazole-4-carboxylic oxime esters [nyxxb.cn]
- 16. tandfonline.com [tandfonline.com]
- 17. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action an… [ouci.dntb.gov.ua]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-methyl-1,3-oxazole-4-carboxylic Acid
Navigating the lifecycle of a chemical reagent extends beyond its application in research and development; it culminates in its safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-methyl-1,3-oxazole-4-carboxylic acid, ensuring the safety of laboratory personnel and adherence to environmental regulations. As professionals in drug development and scientific research, our responsibility is to manage chemical waste with the same rigor and precision we apply to our experiments.
Section 1: Hazard Identification & Risk Assessment
Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. This compound, like many heterocyclic carboxylic acids, presents several potential health risks. While a specific, comprehensive safety data sheet (SDS) for this exact compound is not universally available, data from closely related analogs like 5-methylisoxazole-4-carboxylic acid and other oxazole derivatives provide a strong basis for a conservative risk assessment.[1][2]
The primary hazards are categorized according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
Table 1: GHS Hazard Profile for Oxazole Carboxylic Acid Analogs | Hazard Class | Hazard Statement | GHS Pictogram | Precautionary Statement Codes | | :--- | :--- | :---: | :--- | | Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |
| P301 + P312 + P330 | | Skin Irritation (Category 2) | H315: Causes skin irritation |
| P264, P280, P302 + P352, P332 + P313 | | Serious Eye Irritation (Category 2) | H319: Causes serious eye irritation |
| P280, P305 + P351 + P338, P337 + P313 | | Specific Target Organ Toxicity — Single Exposure (Category 3) | H335: May cause respiratory irritation |
| P261, P271, P304 + P340, P403 + P233 |
Source: Synthesized from safety data for closely related oxazole and isoxazole derivatives.[1][2][3][4]
Causality of Hazards: The carboxylic acid functional group contributes to the compound's irritant properties, while the oxazole ring and its substituents can influence its metabolic pathway and potential toxicity if ingested or inhaled.
Section 2: Personal Protective Equipment (PPE) & Engineering Controls
Based on the risk assessment, stringent safety measures are required to minimize exposure during handling and disposal.
-
Engineering Controls : Always handle this compound within a certified chemical fume hood to control dust and vapors.[4] Ensure that a safety shower and eyewash station are readily accessible.[4]
-
Personal Protective Equipment (PPE) :
-
Eye and Face Protection : Wear chemical safety goggles and a face shield for comprehensive protection against splashes and airborne particles.[3]
-
Hand Protection : Use nitrile or neoprene gloves that are appropriate for handling organic acids. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[5]
-
Skin and Body Protection : A lab coat is mandatory. For larger quantities or in the event of a spill, consider a chemically resistant apron or coveralls.[3]
-
Respiratory Protection : If handling outside of a fume hood is unavoidable (which is strongly discouraged), a NIOSH-approved respirator with cartridges for organic vapors and particulates is necessary.[5]
-
Section 3: Spill & Exposure Procedures
Accidents require immediate and correct responses to mitigate harm.
Emergency Protocol for Spills:
-
Evacuate : Clear the immediate area of all personnel.
-
Ventilate : Ensure the area is well-ventilated, preferably under negative pressure (fume hood).
-
Contain : For a solid spill, gently cover with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[4] Do not use combustible materials like paper towels for the initial containment.
-
Collect : Carefully sweep up the absorbed material and place it into a suitable, labeled container for hazardous waste.[4][6] Avoid creating dust.
-
Decontaminate : Clean the spill area with a suitable solvent (e.g., soap and water), followed by a final rinse. Collect all cleaning materials as hazardous waste.
First-Aid Measures for Exposure:
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][4]
-
Skin Contact : Wash the affected area thoroughly with soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical advice.[3][4]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[3][4]
-
Ingestion : Rinse the mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[6]
Section 4: Waste Characterization & Segregation
Proper disposal begins with correct waste characterization. This compound is an organic acid and must be treated as hazardous chemical waste.
-
Waste Code : While not specifically listed by name, this waste would likely fall under general hazardous waste codes due to its irritant and potentially toxic properties. In the United States, this could be managed under EPA regulations 40 CFR 261.[7][8] The specific waste code should be assigned by your institution's Environmental Health & Safety (EHS) department based on its characteristics.
-
Segregation : This is a critical, self-validating step. Incompatible wastes must never be mixed.[9]
-
DO NOT MIX with bases (e.g., sodium hydroxide, ammonium hydroxide) to avoid a violent exothermic neutralization reaction.
-
DO NOT MIX with strong oxidizing agents (e.g., nitric acid, perchlorates) to prevent a dangerous reaction.[10]
-
DO NOT MIX with reactive metals.
-
Store this waste stream separately in a designated area for organic acids, away from incompatible materials.[9]
-
Section 5: Step-by-Step Disposal Protocol
Follow this workflow to ensure the safe and compliant disposal of this compound.
Step 1: Waste Collection
-
Container : Use a container that is compatible with organic acids, such as the original product container or a high-density polyethylene (HDPE) bottle.[9] The container must be in good condition with a secure, screw-on cap.[10]
-
Labeling : Affix a hazardous waste label to the container immediately. The label must include:
-
The full chemical name: "Waste this compound"
-
All chemical constituents and their approximate percentages if it is a mixture.
-
The relevant hazard warnings (e.g., "Irritant," "Harmful if Swallowed").
-
The date the waste was first added to the container.
-
-
Storage : Keep the waste container closed at all times except when adding waste.[11] Store it in a designated satellite accumulation area that is under the control of laboratory personnel.
Step 2: On-Site Treatment (Not Recommended)
-
Some institutions may permit the neutralization of dilute (e.g., <10%) aqueous solutions of simple acids for drain disposal.[11] However, for a specialized organic compound like this compound, this is strongly discouraged . The neutralized salt may still be toxic or harmful to aquatic life, and local wastewater regulations may prohibit its disposal.[10]
-
Expert Directive : Unless you have explicit, written permission from your institution's EHS department and local regulatory bodies, do not attempt to neutralize this chemical for drain disposal. The default and safest pathway is professional disposal.
Step 3: Professional Disposal
-
Consolidation : Once the waste container is full, or if the project is complete, arrange for a pickup from your institution's EHS department or a licensed hazardous waste disposal contractor.[3][4]
-
Final Disposal Method : The most common and environmentally sound method for this type of organic waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[5] This ensures the complete destruction of the chemical.
Disposal Decision Workflow
The following diagram outlines the logical steps for making disposal decisions for this chemical.
Caption: Disposal workflow for this compound.
References
- 1. 5-Methylisoxazole-4-carboxylic acid | C5H5NO3 | CID 1425240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-methyl-2-phenyl-1,3-oxazole-4-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. capotchem.com [capotchem.com]
- 6. fishersci.ie [fishersci.ie]
- 7. eCFR :: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste [ecfr.gov]
- 8. EPA Hazardous Waste Codes | UGA Environmental Safety Division [esd.uga.edu]
- 9. nipissingu.ca [nipissingu.ca]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
